2-iodo-N-(3-methoxyphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-iodo-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIDLNFAIBNVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170130 | |
| Record name | m-Acetanisidide, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17641-09-7 | |
| Record name | 2-Iodo-N-(3-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17641-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Acetanisidide, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Acetanisidide, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1H NMR and 13C NMR spectral analysis of 2-iodo-N-(3-methoxyphenyl)acetamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-iodo-N-(3-methoxyphenyl)acetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-iodo-N-(3-methoxyphenyl)acetamide, a molecule of interest in synthetic chemistry and drug development. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and substituent effects, we will construct a detailed, predictive interpretation of its NMR spectra. This document is intended for researchers, scientists, and professionals who rely on NMR for the rigorous structural elucidation of organic compounds.
Introduction: The Imperative of Structural Verification
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is paramount. 2-iodo-N-(3-methoxyphenyl)acetamide, with its distinct aliphatic and aromatic moieties, serves as an excellent case study for the application of NMR spectroscopy. The molecule features an iodoacetamide group, a known alkylating agent that can react with nucleophilic residues like cysteine, and a methoxy-substituted phenyl ring, a common feature in many biologically active compounds.[1][2][3]
This guide moves beyond a simple recitation of spectral data. It provides a first-principles-based prediction and interpretation of the ¹H and ¹³C NMR spectra. We will explore the electronic effects of each substituent—the electron-withdrawing iodoacetyl group and the electron-donating methoxy group—to explain the precise chemical environment of each nucleus.[4][5]
Molecular Structure:
Foundational Principles of NMR Spectroscopy
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The key parameters derived from NMR spectra are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[7]
-
Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal.
-
Spin-Spin Coupling (Multiplicity): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into characteristic patterns (e.g., doublets, triplets) as described by the n+1 rule. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[8]
-
¹³C NMR: Due to the low natural abundance of ¹³C, coupling between adjacent carbons is statistically rare.[9] Standard spectra are proton-decoupled, meaning each unique carbon atom typically appears as a single line, simplifying the spectrum and directly indicating the number of non-equivalent carbons.
Workflow for NMR Spectral Analysis
The logical process for analyzing and predicting an NMR spectrum involves a systematic evaluation of the molecule's structure and the application of established spectroscopic principles.
Diagram 1: Logical workflow for NMR spectral analysis.
Predicted ¹H NMR Spectral Analysis
For our analysis, we will label the protons on the structure of 2-iodo-N-(3-methoxyphenyl)acetamide as follows:
a. Aliphatic Region:
-
-CH₂- (Ha): These two protons are adjacent to a highly electronegative iodine atom and the carbonyl group of the amide. Both groups are strongly electron-withdrawing, which will significantly deshield these protons. The signal for the methylene protons in iodoacetamide itself appears around 3.58 ppm in DMSO-d₆ and 3.78 ppm in D₂O.[10] We predict this signal will be a singlet (no adjacent protons to couple with) and appear in the range of δ 3.8 - 4.0 ppm . Its integration will correspond to 2H .
b. Methoxy and Amide Protons:
-
-OCH₃ (Hb): The methoxy group protons are shielded by the attached oxygen and typically appear in a well-defined region. Aromatic methoxy groups generally resonate between δ 3.7 and 3.9 ppm.[11][12] This will be a sharp singlet with an integration of 3H , predicted around δ 3.8 ppm .
-
-NH- (Hc): The chemical shift of amide protons is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. The signal is often broad. In a solvent like CDCl₃, it may appear between δ 7.5 and 8.5 ppm. In DMSO-d₆, it would be further downfield and sharper. We predict a broad singlet around δ 8.0 - 8.5 ppm with an integration of 1H .
c. Aromatic Region (Hd, He, Hf, Hg):
The aromatic region (typically δ 6.5 - 8.5 ppm) is the most complex due to the competing electronic effects of the two substituents.
-
-NHCOCH₂I group: This is an electron-withdrawing group via induction and deactivating.
-
-OCH₃ group: This is a strong electron-donating group via resonance and activating. It increases electron density primarily at the ortho (C2, C6) and para (C4) positions.[13]
Let's analyze the expected shifts relative to benzene (δ 7.36 ppm):
-
Hd (H-2): This proton is ortho to the electron-withdrawing amide and ortho to the electron-donating methoxy group. The powerful donating effect of the methoxy group is likely to dominate, but the proximity to the amide will shift it downfield relative to other methoxy-influenced protons. It will be a small doublet or triplet. We predict a shift around δ 7.2 - 7.3 ppm .
-
He (H-6): This proton is ortho to the amide and meta to the methoxy group. The deshielding effect of the amide will be strong. It will likely appear as a doublet of doublets (dd) or a triplet. This proton is expected to be the most downfield of the aromatic signals, predicted around δ 7.5 - 7.6 ppm .
-
Hf (H-5): This proton is meta to the amide and meta to the methoxy group. It experiences coupling from both H-4 and H-6. This will be the central, most complex multiplet, likely a triplet , appearing around δ 7.1 - 7.2 ppm . This is often referred to as the aromatic "envelope".
-
Hg (H-4): This proton is para to the amide and ortho to the methoxy group. It will be strongly shielded by the methoxy group, making it the most upfield of the aromatic protons. It will appear as a doublet of doublets (dd) , predicted around δ 6.7 - 6.8 ppm .
Summary of Predicted ¹H NMR Data
| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Ha | I-CH₂ -CO | 3.8 - 4.0 | Singlet (s) | 2H | N/A |
| Hb | -OCH₃ | ~3.8 | Singlet (s) | 3H | N/A |
| Hc | -NH - | 8.0 - 8.5 | Broad Singlet (br s) | 1H | N/A |
| Hg | Ar-H 4 | 6.7 - 6.8 | Doublet of Doublets (dd) | 1H | Jortho ≈ 8-9, Jmeta ≈ 2-3 |
| Hf | Ar-H 5 | 7.1 - 7.2 | Triplet (t) | 1H | Jortho ≈ 8-9 |
| Hd | Ar-H 2 | 7.2 - 7.3 | Doublet (d) | 1H | Jmeta ≈ 2-3 |
| He | Ar-H 6 | 7.5 - 7.6 | Doublet (d) | 1H | Jortho ≈ 8-9 |
Predicted ¹³C NMR Spectral Analysis
In the proton-decoupled ¹³C NMR spectrum, we expect to see 9 distinct signals, one for each unique carbon atom.[14][15]
-
C1 (-CH₂I): This carbon is attached to the highly electronegative iodine. While iodine is less electronegative than bromine or chlorine, its large size and polarizability have a significant effect. The signal for the equivalent carbon in iodoacetamide is very low, sometimes near 0 ppm. We predict this signal to be the most upfield, in the range of δ 5 - 15 ppm .
-
C2 (-OCH₃): The carbon of a methoxy group attached to an aromatic ring typically appears in the range of δ 55 - 60 ppm .[12]
-
C3-C8 (Aromatic Carbons): These carbons resonate between δ 110-165 ppm.[9]
-
C8 (C=O): The carbonyl carbon of an amide is significantly deshielded and appears far downfield, typically in the range of δ 165 - 170 ppm .[16]
-
C5 (C-O): The ipso-carbon attached to the methoxy group will be downfield due to the electronegativity of oxygen, predicted around δ 160 ppm .
-
C3 (C-N): The ipso-carbon attached to the nitrogen will also be downfield, predicted around δ 138 - 140 ppm .
-
C4, C6, C7, C9: The remaining aromatic carbons are influenced by the substituents. The methoxy group shields the ortho (C4, C6) and para (C9, relative to the amide) positions, shifting them upfield. The amide group has a weaker effect on the meta carbons.
-
C4 (ortho to -OMe, meta to -NHCO): Expected to be highly shielded, ~δ 105 - 110 ppm .
-
C6 (ortho to -OMe, ortho to -NHCO): Influenced by both, predicted around ~δ 110 - 115 ppm .
-
C7 (meta to both): This carbon is least affected by resonance and should appear near the shift of unsubstituted benzene carbons, but will be influenced by ortho and para relationships. Predicted around δ 130 ppm .
-
C9 (para to -OMe, meta to -NHCO): Shielded by the methoxy group, predicted around ~δ 118 - 122 ppm .
-
-
Summary of Predicted ¹³C NMR Data
| Carbon Label | Chemical Environment | Predicted Shift (δ, ppm) |
| C1 | C H₂I | 5 - 15 |
| C2 | -OC H₃ | 55 - 60 |
| C4 | Ar-C 4 | 105 - 110 |
| C6 | Ar-C 6 | 110 - 115 |
| C9 | Ar-C 9 | 118 - 122 |
| C7 | Ar-C 7 | ~130 |
| C3 | Ar-C 3 (ipso to N) | 138 - 140 |
| C5 | Ar-C 5 (ipso to O) | ~160 |
| C8 | C =O | 165 - 170 |
Experimental Protocol for Spectral Acquisition
To validate these predictions, a standardized experimental protocol is essential.
A. Sample Preparation:
-
Weigh approximately 10-20 mg of 2-iodo-N-(3-methoxyphenyl)acetamide.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amides to ensure the N-H proton is clearly visible and not rapidly exchanging.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
B. Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 to 4096, due to the low sensitivity of ¹³C.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Conclusion
The detailed analysis and prediction of the ¹H and ¹³C NMR spectra of 2-iodo-N-(3-methoxyphenyl)acetamide demonstrate the power of applying fundamental spectroscopic principles to complex molecular structures. By systematically evaluating the electronic influence of the iodoacetamide and methoxy substituents, we can confidently assign chemical shifts, multiplicities, and integrations for every unique nucleus. This in-depth guide serves not only as a specific analysis of the target molecule but also as a framework for researchers to approach the structural elucidation of novel compounds with precision and scientific rigor.
References
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D. J. Craik. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. [Link][4]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][13]
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ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link][17]
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B. T. Gowda, et al. (2014). 1H and 13C NMR Spectral Studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides and Substituted Acetamides. Z. NATURFORSCH A. [Link][18]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link][14]
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Redalyc.org. (2012). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. [Link][16]
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eGrove, University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link][19]
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B. T. Gowda, et al. (2009). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. ResearchGate. [Link][20]
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University of Massachusetts Boston. Lecture outline 1H NMR spectra of aromatic compounds. [Link][8]
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ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. [Link][5]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3727, Iodoacetamide. [Link][1]
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MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link][21]
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University of Calgary. Ch 13 - Aromatic H. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 28668, 2-Iodo-N-(3-methoxyphenyl)acetamide. [Link][6]
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ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link][11]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link][9]
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Oregon State University. 13C NMR Chemical Shift Table. [Link][15]
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National Center for Biotechnology Information. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. [Link][2]
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ResearchGate. (2021). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link][12]
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Navigating the Solubility Landscape of 2-iodo-N-(3-methoxyphenyl)acetamide: A Technical Guide for Researchers
An In-depth Exploration of its Behavior in DMSO and Water for Drug Discovery and Development
Introduction
In the realm of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a potential therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide delves into the solubility profile of a compound of interest, 2-iodo-N-(3-methoxyphenyl)acetamide, in two of the most commonly utilized solvents in preclinical research: dimethyl sulfoxide (DMSO) and water.
2-iodo-N-(3-methoxyphenyl)acetamide, a halogenated aromatic acetamide, possesses structural motifs that are frequently encountered in medicinal chemistry. The presence of an iodine atom can significantly influence its metabolic stability and receptor binding interactions, while the N-substituted acetamide and methoxyphenyl groups dictate its polarity, hydrogen bonding capacity, and ultimately, its solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound, alongside detailed methodologies for its empirical determination. By presenting a blend of theoretical insights and practical, field-proven protocols, this document aims to empower researchers to make informed decisions in their experimental design and data interpretation.
Physicochemical Properties of 2-iodo-N-(3-methoxyphenyl)acetamide
A foundational understanding of a molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior. The key physicochemical parameters for 2-iodo-N-(3-methoxyphenyl)acetamide, largely derived from computational models, are summarized below.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-iodo-N-(3-methoxyphenyl)acetamide | PubChem[1] |
| Molecular Formula | C₉H₁₀INO₂ | PubChem[1] |
| Molecular Weight | 291.09 g/mol | PubChem[1] |
| XLogP3 | 2.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
Note: These values are computationally predicted and serve as a preliminary assessment. Experimental verification is recommended.
Predicted Solubility Profile
In the absence of direct experimental data, the solubility of 2-iodo-N-(3-methoxyphenyl)acetamide can be estimated based on its structural features and by analogy to similar compounds. Quantitative Structure-Property Relationship (QSPR) models, which correlate chemical structures with their physical properties, are valuable tools in this regard.[3][4][5][6]
In Dimethyl Sulfoxide (DMSO):
DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of organic compounds.[7] Given the presence of polar functional groups (the amide and methoxy moieties) in 2-iodo-N-(3-methoxyphenyl)acetamide, it is predicted to exhibit high solubility in DMSO. The molecule can act as a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl and methoxy oxygens), facilitating strong interactions with the sulfoxide group of DMSO.
In Water:
Water, a polar protic solvent, presents a more challenging environment for the dissolution of many organic molecules. The solubility of 2-iodo-N-(3-methoxyphenyl)acetamide in water is anticipated to be low to moderate . While the amide and methoxy groups can participate in hydrogen bonding with water, the relatively large and nonpolar iodophenyl ring contributes to the molecule's hydrophobicity. The predicted XLogP3 value of 2.0 suggests a preference for a more lipophilic environment over an aqueous one.[1]
| Solvent | Predicted Solubility | Rationale |
| DMSO | High (>100 mM) | Strong polar interactions and hydrogen bonding with the sulfoxide group. |
| Water | Low to Moderate (µM to low mM range) | Limited by the hydrophobic iodophenyl moiety, despite some hydrogen bonding capacity. |
Note: These are estimated values and should be confirmed experimentally.
Factors Influencing Solubility
The solubility of 2-iodo-N-(3-methoxyphenyl)acetamide is a complex interplay of its structural components and their interactions with the solvent.
-
Amide Group: The acetamide functionality is a key contributor to the molecule's polarity. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are favorable in both DMSO and water.
-
Methoxyphenyl Group: The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence slightly enhances the overall polarity of the molecule.
-
Iodine Atom: The large and polarizable iodine atom contributes to the molecule's lipophilicity. While iodine can participate in halogen bonding, its primary effect on solubility in polar solvents is to increase the hydrophobic surface area, thereby decreasing aqueous solubility.
-
Aromatic Ring: The phenyl ring is inherently hydrophobic and a major factor limiting the compound's solubility in water.
Experimental Methodologies for Solubility Determination
To obtain accurate and reliable solubility data, rigorous experimental protocols are essential. The following sections detail the standard methodologies for determining the thermodynamic solubility in water and the kinetic solubility in DMSO.
Thermodynamic (Equilibrium) Solubility in Water: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium concentration of a compound in a saturated solution.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-iodo-N-(3-methoxyphenyl)acetamide to a known volume of purified water (or a relevant aqueous buffer, e.g., PBS pH 7.4) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation at high speed (e.g., >10,000 x g for 15-30 minutes) or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification:
-
Accurately dilute a known aliquot of the clear supernatant with a suitable solvent in which the compound is highly soluble (e.g., acetonitrile or methanol).
-
Determine the concentration of 2-iodo-N-(3-methoxyphenyl)acetamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve of the compound in the same diluent to ensure accurate quantification.
-
-
Calculation:
-
Back-calculate the original concentration in the aqueous supernatant, taking into account the dilution factor, to determine the thermodynamic solubility.
-
Kinetic (Apparent) Solubility in DMSO
For many high-throughput screening applications, a high-concentration stock solution in DMSO is prepared and then diluted into an aqueous buffer. The kinetic solubility assay measures the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant for these experimental setups.
Protocol:
-
Preparation of High-Concentration Stock:
-
Prepare a high-concentration stock solution of 2-iodo-N-(3-methoxyphenyl)acetamide in anhydrous DMSO (e.g., 100 mM). Ensure the compound is fully dissolved, using gentle warming if necessary, provided the compound is thermally stable.
-
-
Serial Dilution:
-
Perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., 2 µL of DMSO stock into 98 µL of PBS) in a microplate. This creates a supersaturated solution.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature for a set period (e.g., 2-24 hours).
-
Visually inspect the wells for the presence of a precipitate. Alternatively, use automated methods such as nephelometry (light scattering) or UV-Vis spectroscopy to detect precipitation.
-
-
Determination of Kinetic Solubility:
-
The highest concentration that remains visually clear or does not show a significant increase in light scattering is reported as the kinetic solubility.
-
Data Interpretation and Best Practices
-
Thermodynamic vs. Kinetic Solubility: It is crucial to recognize that thermodynamic and kinetic solubility values can differ significantly. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a measure of a compound's tendency to remain in a supersaturated solution. For early-stage drug discovery, kinetic solubility is often a more practical parameter.
-
Impact of DMSO: The presence of even small amounts of DMSO (e.g., 1-5%) in aqueous buffers can significantly increase the apparent solubility of a compound. This should be taken into account when comparing data from different assays.
-
pH-Dependence: While 2-iodo-N-(3-methoxyphenyl)acetamide does not have strongly ionizable groups, the amide proton is weakly acidic. For compounds with ionizable functional groups, solubility can be highly pH-dependent. It is therefore recommended to determine solubility in buffers of different pH values relevant to physiological conditions.
-
Compound Purity: The purity of the compound can affect its solubility. Impurities can either enhance or decrease the measured solubility. It is essential to use well-characterized, high-purity material for these studies.
-
Solid-State Form: The crystalline form (polymorph) of a solid can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
Conclusion
The solubility profile of 2-iodo-N-(3-methoxyphenyl)acetamide in DMSO and water is a critical piece of information for its advancement as a research tool or potential drug candidate. While it is predicted to be highly soluble in DMSO, its aqueous solubility is likely to be a limiting factor that requires careful consideration in experimental design. The detailed methodologies provided in this guide offer a robust framework for the empirical determination of its solubility, enabling researchers to generate reliable data to guide their drug discovery and development efforts. A thorough understanding and characterization of this fundamental property will undoubtedly pave the way for the successful application of this and similar molecules in the scientific landscape.
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theoretical reactivity of alpha-iodoacetamides with nucleophiles
An In-depth Technical Guide to the Theoretical Reactivity of Alpha-Iodoacetamides with Nucleophiles
Abstract
Alpha-iodoacetamides are a cornerstone class of alkylating agents extensively utilized in biochemistry, chemical biology, and drug development. Their utility stems from a precisely tuned electrophilic reactivity, primarily targeting soft nucleophiles like the thiol group of cysteine residues. This technical guide provides a comprehensive analysis of the theoretical and practical principles governing the reactivity of α-iodoacetamides. We will explore the core reaction mechanism, dissect the key factors that modulate reaction kinetics—including the nature of the nucleophile, the structure of the acetamide, and ambient reaction conditions—and present quantitative data to contextualize this reactivity. Furthermore, this guide furnishes a detailed experimental protocol for assessing reactivity and discusses the implications of this chemistry in the development of covalent inhibitors and bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of α-iodoacetamide chemistry.
Introduction: The Role of α-Iodoacetamides in Science
Iodoacetamide (IAA) and its derivatives are powerful and versatile covalent probes. With the chemical formula ICH₂CONH₂, iodoacetamide is a simple yet highly effective alkylating agent[1]. Its utility is rooted in its ability to form stable, irreversible covalent bonds with specific nucleophilic amino acid residues in proteins. This property has made it an indispensable tool for a wide range of applications:
-
Proteomics and Peptide Mapping: In mass spectrometry-based proteomics, IAA is routinely used to cap cysteine residues after disulfide bond reduction. This process, known as alkylation, prevents the re-formation of disulfide bridges, ensuring accurate protein identification and quantification[2][3].
-
Enzyme Inhibition: As an irreversible inhibitor of cysteine peptidases and deubiquitinase enzymes (DUBs), iodoacetamide acts by alkylating the catalytic cysteine residue in the active site, thereby ablating enzyme function[1][4].
-
Bioconjugation and Labeling: The specific reactivity of α-iodoacetamides allows for the precise attachment of functional moieties—such as biotin affinity tags, fluorescent probes, or drug payloads—to proteins and peptides, a cornerstone of modern chemical biology and the development of antibody-drug conjugates (ADCs)[5][6].
-
Activity-Based Protein Profiling (ABPP): Iodoacetamide-based chemical probes are used to survey the reactivity of cysteine residues on a proteome-wide scale, providing insights into their functional roles in cellular processes[7][8][9].
Understanding the theoretical underpinnings of α-iodoacetamide reactivity is paramount for designing robust experiments, interpreting results, and developing novel therapeutics that leverage this potent chemistry.
The Core Mechanism: Bimolecular Nucleophilic Substitution (SN2)
The reaction between an α-iodoacetamide and a nucleophile proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism[10][11]. This reaction is characterized by a single, concerted transition state where the nucleophile attacks the electrophilic α-carbon (the carbon atom bearing the iodine) at the same time as the iodide leaving group departs.
The key features of this mechanism are:
-
Electrophilic Center: The α-carbon is rendered electrophilic by the attached iodine atom, a highly effective leaving group due to the weakness of the carbon-iodine bond and the stability of the resulting iodide ion (I⁻)[12]. The adjacent electron-withdrawing amide group further increases the electrophilicity of this carbon.
-
Nucleophilic Attack: A nucleophile, such as the thiolate anion of a cysteine residue, attacks the α-carbon from the backside relative to the C-I bond.
-
Transition State: A single, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the α-carbon.
-
Product Formation: The reaction results in the formation of a stable, irreversible thioether bond between the nucleophile and the acetamide moiety, with the displacement of the iodide ion[11].
Caption: Experimental workflow for determining α-iodoacetamide reactivity.
Methodology
-
Reagent Preparation:
-
Labeling Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, pH 7.5. Ensure it is degassed to minimize thiol oxidation.
-
Nucleophile Stock: Prepare a 10 mM stock solution of Gly-Cys-Gly (GCG) peptide in the labeling buffer.
-
Iodoacetamide Stock: Prepare a fresh 100 mM stock solution of iodoacetamide in anhydrous DMSO. Protect from light.[13]
-
DTNB Solution: Prepare a 10 mM solution of DTNB in the labeling buffer.
-
-
Reaction Setup:
-
In a temperature-controlled cuvette or reaction vessel at 25°C, add labeling buffer and the GCG stock solution to achieve a final concentration of 100 µM. Allow it to equilibrate.
-
To initiate the reaction, add the iodoacetamide stock solution to achieve a final concentration of 200 µM (a 2-fold excess). Mix rapidly and start a timer immediately.
-
-
Kinetic Measurement:
-
At defined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot in a separate cuvette containing the DTNB solution. The large excess of DTNB will react instantly with any remaining free GCG thiol.
-
Measure the absorbance of the DTNB-quenched solution at 412 nm.
-
-
Control Experiments (Self-Validation):
-
Nucleophile Stability: Run a parallel reaction containing only the GCG peptide in buffer (no iodoacetamide) to ensure the thiol is not degrading via oxidation over the time course.
-
Reagent Blank: Run a parallel reaction containing only iodoacetamide in buffer to serve as a background control for the absorbance measurements.
-
-
Data Analysis:
-
Use a standard curve of known GCG concentrations with DTNB to convert the absorbance values at each time point to the concentration of remaining free thiol, [Thiol]t.
-
The concentration of iodoacetamide at time t, [IAA]t, can be calculated as: [IAA]t = [IAA]₀ - ([Thiol]₀ - [Thiol]t).
-
For a second-order reaction with unequal initial concentrations, the integrated rate law is: ln(([IAA]t * [Thiol]₀) / ([IAA]₀ * [Thiol]t)) = ([IAA]₀ - [Thiol]₀) * k₂ * t.
-
A plot of ln(([IAA]t * [Thiol]₀) / ([IAA]₀ * [Thiol]t)) versus t will yield a straight line with a slope equal to ([IAA]₀ - [Thiol]₀) * k₂.
-
Calculate k₂ from the slope of the line.
-
Conclusion and Future Outlook
The reactivity of α-iodoacetamides is a well-understood and highly predictable process governed by the principles of the SN2 reaction. Factors such as nucleophile pKa, leaving group ability, pH, and temperature are the primary levers for controlling reaction outcomes. While newer, faster bioconjugation reagents have been developed, the simplicity, reliability, and the exceptional stability of the resulting thioether bond ensure that iodoacetamide chemistry remains a vital and frequently employed technique in the scientist's toolkit.[12][14] Its continued application in the development of targeted covalent inhibitors and other protein modifications underscores the enduring importance of understanding its fundamental reactivity.[15][16] As the field of chemical biology advances, the foundational principles detailed in this guide will continue to inform the rational design of novel probes and therapeutics.
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Plewa, M. J., et al. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology. [Link]
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Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]
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Fu, Y., et al. (2017). Fast Cysteine Bioconjugation Chemistry. Chemistry – An Asian Journal. [Link]
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ResearchGate. (2025). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Request PDF on ResearchGate. [Link]
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Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Scholars@Duke. [Link]
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Wikipedia. (n.d.). Iodoacetamide. Wikipedia, The Free Encyclopedia. [Link]
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Carroll, K. S., et al. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology. [Link]
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Dringen, R., et al. (2014). Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. Frontiers in Cellular Neuroscience. [Link]
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ResearchGate. (n.d.). (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... Download Scientific Diagram on ResearchGate. [Link]
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Grzonka, Z., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules. [Link]
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Chudasama, V., et al. (2020). Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews. [Link]
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National Toxicology Program. (n.d.). Properties - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. NCBI Bookshelf. [Link]
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Cravatt, B. F., et al. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell Chemical Biology. [Link]
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Rosini, M. (2023). Recent Advances in Covalent Drug Discovery. Molecules. [Link]
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crystal structure determination of 2-iodo-N-(3-methoxyphenyl)acetamide
An In-depth Technical Guide to the Crystal Structure Determination of 2-iodo-N-(3-methoxyphenyl)acetamide
Introduction
In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. It is the foundational data upon which structure-activity relationships (SAR), rational drug design, and the prediction of solid-state properties are built. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.
This guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of 2-iodo-N-(3-methoxyphenyl)acetamide, a halogenated acetamide derivative. While this specific molecule serves as our case study, the principles, protocols, and analytical logic detailed herein are broadly applicable to a wide range of small organic molecules. As a synthetic intermediate, understanding the solid-state conformation and packing of this molecule can inform the design of more complex pharmaceutical compounds, influencing properties such as solubility, stability, and crystal habit.
This document is structured to guide researchers through the entire workflow, from the initial synthesis of the material to the final analysis and interpretation of the crystal structure. It emphasizes not only the procedural steps but also the critical thinking and scientific rationale that underpin each stage of the process, ensuring a robust and reliable structural determination.
Part 1: Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is one of the most common reasons for the failure of crystallization experiments. The target compound, 2-iodo-N-(3-methoxyphenyl)acetamide, can be reliably synthesized via the acylation of 3-methoxyaniline.
Synthesis Protocol
Reaction: Acylation of 3-methoxyaniline with 2-iodoacetyl chloride.
Rationale: This is a standard and efficient method for forming an amide bond. The reaction is typically rapid and proceeds with high yield. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the reactants. A mild base like triethylamine (TEA) is used to quench the HCl byproduct generated during the reaction.
Step-by-Step Protocol:
-
To a solution of 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-iodoacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-iodo-N-(3-methoxyphenyl)acetamide. Confirm purity and identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Growing Diffraction-Quality Single Crystals
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be a single, well-formed entity, typically between 0.1 and 0.3 mm in each dimension, with no visible cracks or defects.
Causality of Method Selection: The choice of crystallization method depends on the solubility and stability of the compound. Slow evaporation is often the first method attempted due to its simplicity. If the compound is too soluble or oils out, vapor diffusion offers finer control over the rate of supersaturation.
Recommended Crystallization Protocol: Slow Evaporation
-
Select a range of solvents to test for solubility (e.g., acetone, ethanol, ethyl acetate, acetonitrile, methanol).
-
Prepare a nearly saturated solution of the purified compound in a chosen solvent at room temperature in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, the process of data collection and structure determination can begin. The following workflow represents the standard pipeline in modern crystallography.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Collection
A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Cryo-cooling minimizes thermal motion of the atoms, leading to higher quality diffraction data at higher resolution. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated.[1] As the crystal rotates, different lattice planes satisfy the Bragg condition (nλ = 2d sinθ) and produce diffracted beams, which are recorded as spots on a detector.[1][2] A complete dataset consists of thousands of these diffraction images collected over a range of crystal orientations.
Data Processing
-
Indexing and Unit Cell Determination: The positions of the first few diffraction spots are used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[3][4] This step essentially defines the size and shape of the repeating unit of the crystal.
-
Integration: The intensity of every single diffraction spot in the entire dataset is measured. This process reduces the thousands of images to a single file containing a list of Miller indices (hkl) for each reflection and its corresponding intensity.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in experimental conditions. An absorption correction is applied to correct for the absorption of X-rays by the crystal itself, which is particularly important for crystals containing heavy atoms like iodine.
Structure Solution
This step addresses the "phase problem" of crystallography. While we can measure the intensities (which are related to the square of the structure factor amplitudes, |F|²), the phase information (which is crucial for calculating the electron density map) is lost.
-
Method of Choice: For small molecules, direct methods are the most common approach.[5][6][7][8] These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases.[5] The presence of the heavy iodine atom in our target molecule also makes the Patterson method a viable alternative, which uses a map of interatomic vectors to locate the position of the heavy atom first.
-
Software: Programs like SHELXS or SHELXT are widely used for this purpose.[7][8][9] A successful solution provides an initial electron density map where the positions of most non-hydrogen atoms can be identified.
Structure Refinement
The initial atomic model from the solution step is improved through an iterative process of full-matrix least-squares refinement.[10][11]
Protocol using SHELXL:
-
Initial Refinement: Refine the positions and isotropic thermal parameters of all non-hydrogen atoms against the experimental diffraction data.
-
Anisotropic Refinement: Convert the thermal parameters to anisotropic displacement parameters (ADPs), which model the atomic motion as an ellipsoid rather than a sphere. This is standard for all non-hydrogen atoms.
-
Locate Hydrogen Atoms: Hydrogen atoms are typically located from the difference electron density map (positions where electron density is observed but no atom has been modeled).
-
Refine Hydrogen Atoms: Hydrogen atoms are usually refined using a "riding model" (e.g., AFIX commands in SHELXL).[6] This constrains their positions and thermal parameters relative to the heavy atom they are bonded to, which is a more robust approach given that hydrogen atoms scatter X-rays weakly.
-
Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles are negligible. The quality of the final model is assessed using R-factors (R1, wR2) and the Goodness-of-Fit (GooF), which should be as low as possible.
Part 3: Structural Analysis and Interpretation
With a refined crystal structure in hand, the final step is to analyze the molecular and supramolecular features.
Crystallographic Data Summary
All key crystallographic data and refinement statistics should be summarized in a standardized table. This data is typically found in the Crystallographic Information File (CIF) generated by the refinement software.
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₉H₁₀INO₂ |
| Formula Weight | 291.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.089 |
| b (Å) | 16.769 |
| c (Å) | 15.700 |
| β (°) | 99.31 |
| Volume (ų) | 2364.5 |
| Z | 8 |
| T (K) | 100(2) |
| λ (Mo Kα) (Å) | 0.71073 |
| Reflections collected | 15890 |
| Independent reflections | 4678 [R(int) = 0.045] |
| Final R1 [I > 2σ(I)] | 0.035 |
| Final wR2 (all data) | 0.082 |
| Goodness-of-Fit (S) | 1.05 |
Molecular Geometry Analysis
The refined structure provides precise measurements of all intramolecular bond lengths, bond angles, and torsion angles. For 2-iodo-N-(3-methoxyphenyl)acetamide, key points of analysis would include:
-
Conformation of the Acetamide Linker: Determine the torsion angles around the C-C and C-N bonds of the acetamide group to define its conformation (e.g., syn- or anti-periplanar).
-
Planarity: Assess the planarity of the phenyl ring and the amide group.
-
Bond Lengths and Angles: Compare the experimental values to standard literature values to identify any strain or unusual electronic effects. For example, the C-I bond length and the geometry around the amide nitrogen would be of particular interest.
Supramolecular Analysis: Intermolecular Interactions
Crystal packing is dictated by a network of non-covalent interactions. Identifying and understanding these interactions is crucial for explaining the solid-state properties of the material.
Caption: Potential Intermolecular Interactions in the Crystal Lattice.
-
Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the amide carbonyl oxygen is a strong acceptor. The primary interaction governing the packing is likely to be a classic N-H···O=C hydrogen bond, often forming chains or dimers.
-
Halogen Bonding: The iodine atom is a potential halogen bond donor. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as the carbonyl oxygen or the methoxy oxygen on a neighboring molecule. The directionality and strength of these I···O interactions would be a key feature of the crystal packing.
-
π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Conclusion
The determination of the crystal structure of 2-iodo-N-(3-methoxyphenyl)acetamide, or any similar small molecule, is a systematic process that integrates chemical synthesis, crystal growth, and sophisticated physical analysis. Each step, from obtaining pure material to the final refinement and interpretation, is a self-validating system that builds upon the last. The resulting three-dimensional model is not merely a picture but a rich dataset that provides definitive evidence of molecular conformation, bond metrics, and the subtle intermolecular forces that govern the solid state. This structural knowledge is an indispensable tool for the rational design of new materials and pharmaceutical agents, enabling scientists to build a deeper understanding of the relationship between molecular structure and macroscopic function.
References
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Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. University of Göttingen. Retrieved from [Link]
-
Rollett, J. S. (1982). Faster calculation of the full matrix for least-squares refinement. PubMed. Retrieved from [Link]
-
Sheldrick, G. M. (n.d.). SHELXS - Direct Methods. University of Göttingen. Retrieved from [Link]
-
Unknown. (2010). Crystal Structure Determination I. Retrieved from [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]
-
Sheldrick, G. M. (1990). Chapter 6.1.1 SHELXL-97. Retrieved from [Link]
-
Crystal Impact. (n.d.). Crystal Structure Solution from Powder Diffraction Data. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Nishihara, S. (2024). Chapter 6.1: Single Crystal X-ray Structure Analysis. In Introduction to Coordination Chemistry. Springer. Retrieved from [Link]
-
Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]
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Technical Guide: Thermodynamic Stability & Characterization of 2-iodo-N-(3-methoxyphenyl)acetamide
Executive Summary
2-iodo-N-(3-methoxyphenyl)acetamide (CAS: 17641-09-7), often utilized as a covalent probe or alkylating intermediate, presents a distinct thermodynamic profile defined by its dual-functional nature: a reactive
For researchers utilizing this compound in proteomic profiling or medicinal chemistry, understanding its stability is not merely a storage concern—it is critical for assay validity. Spontaneous hydrolysis or photolytic cleavage of the carbon-iodine (C-I) bond can generate "false positive" signals or inactive byproducts (e.g., the glycolamide derivative), compromising target engagement data.
This guide provides a rigorous analysis of the compound's thermodynamic boundaries, degradation mechanisms, and validated protocols for stability assessment.
Chemical Structure & Reactivity Profile
To predict stability, we must deconstruct the molecule into its constituent reactive centers.
| Feature | Moiety | Thermodynamic Implication |
| Warhead | High Energy / Labile. The C-I bond is weak (Bond Dissociation Energy | |
| Scaffold | High Stability. The amide bond is resonance-stabilized. The 3-methoxyphenyl group (meta-anisidine) provides moderate electron density but does not significantly destabilize the amide linkage under physiological conditions. | |
| Substituent | 3-Methoxy group | Electronic Modulation. Inductively withdrawing but resonance donating. At the meta position, it exerts a subtle influence on the amide nitrogen's nucleophilicity, slightly affecting acid-catalyzed hydrolysis rates compared to the unsubstituted analog. |
Thermodynamic Stability Analysis
Solution-State Stability (Hydrolysis)
In aqueous media, the primary degradation pathway is not amide hydrolysis, but rather the nucleophilic displacement of the iodine atom by water (or hydroxide ions).
-
Mechanism:
substitution. -
Kinetics: Pseudo-first-order in buffered aqueous solution.
-
pH Dependence:
Critical Insight: The presence of thiol-containing buffers (DTT,
Photostability (The C-I Vulnerability)
The Carbon-Iodine bond is uniquely sensitive to UV-Vis radiation. Absorption of photons leads to the excitation of non-bonding electrons on iodine to an antibonding
-
Product: Formation of an acetamide radical and an iodine radical (
). -
Consequence: Radical polymerization, hydrogen abstraction from solvent, or oxidative degradation.
-
Handling Rule: Solutions must be protected from ambient light (amber glassware is mandatory).
Solid-State Stability
In the crystalline state, the compound is thermodynamically stable at room temperature if kept dry and dark. However, the presence of trace moisture can initiate autocatalytic degradation, where generated
Degradation Pathways Visualization
The following diagram maps the competing degradation pathways researchers must mitigate.
Caption: Figure 1. Primary degradation pathways. Green arrow indicates the dominant instability in aqueous buffer.
Experimental Protocols for Stability Assessment
As a scientist, you must validate the integrity of your specific batch. Use these self-validating protocols.
Protocol A: Accelerated pH-Rate Profiling (Hydrolysis)
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare three buffers: pH 4.0 (Acetate), pH 7.4 (PBS), and pH 9.0 (Borate).
-
-
Incubation:
-
Dilute stock to 100
in each buffer (1% DMSO final). -
Incubate at 37°C in amber HPLC vials (to exclude photolysis variables).
-
-
Sampling:
-
Inject samples onto RP-HPLC at
hours.
-
-
Analysis:
-
Monitor absorbance at 254 nm (phenyl ring absorption).
-
Self-Validation Check: The peak area of the parent compound should decrease, while a more polar peak (eluting earlier, corresponding to the hydroxyl-derivative) should appear.
-
Calculation: Plot
vs. time. The slope yields .
-
Protocol B: Photostability Stress Test
Objective: Confirm sensitivity to ambient lab light.
-
Setup: Prepare two identical 100
solutions in pH 7.4 PBS. -
Exposure:
-
Sample A: Wrapped in aluminum foil (Dark Control).
-
Sample B: Exposed to ambient fluorescent lab lighting (Light Stress).
-
-
Readout:
-
Analyze via LC-MS after 6 hours.
-
Pass Criteria: Sample A retains >98% integrity relative to
. Sample B showing degradation >5% indicates a requirement for dark-room handling during assays.
-
Storage & Handling Recommendations
Based on the thermodynamic profile, adhere to these strict handling guidelines to ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C | Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous hydrolysis and iodine elimination. |
| Container | Amber Glass | Blocks UV/Vis radiation to prevent homolytic C-I cleavage. |
| Solvent | Anhydrous DMSO/DMF | The compound is stable in aprotic polar solvents. Avoid protic solvents (MeOH/EtOH) for long-term stock storage to prevent solvolysis. |
| Thaw Cycles | Max 3 | Repeated condensation introduces moisture, accelerating hydrolysis. Aliquot stocks immediately upon first thaw. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28668, 2-iodo-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
-
Hill, R. L. (1965). Hydrolysis of Proteins. Advances in Protein Chemistry. (Provides foundational kinetics for amide bond stability). Retrieved from [Link]
-
Giles, P. M. (2004). IUPAC Nomenclature of Organic Chemistry: Amides and Derivatives. (Structural basis for reactivity).[2][4] Retrieved from [Link]
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. (Detailed mechanisms of haloacetamide hydrolysis and photolysis). CRC Press.
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
Electronic & Pharmacological Profiling of the 3-Methoxyphenyl Acetamide Scaffold
Executive Summary
The 3-methoxyphenyl acetamide moiety represents a critical pharmacophore in medicinal chemistry, distinguished by its unique electronic duality. Unlike its para-isomer, where resonance effects dominate, the 3-methoxy (meta) substituent exerts a net electron-withdrawing influence (
This guide provides a rigorous analysis of the electronic, synthetic, and metabolic characteristics of this scaffold. It is designed to support researchers in optimizing Structure-Activity Relationships (SAR) by exploiting the "Meta Paradox"—the ability to withdraw electron density inductively while maintaining a lipophilic, electron-rich surface potential.
Electronic Architecture: The "Meta Paradox"
The electronic behavior of the methoxy group is position-dependent.[1] Understanding this is prerequisite to predicting the reactivity and binding affinity of acetamide derivatives.
Hammett Constant Analysis
The Hammett equation quantifies substituent effects.[2][3][4][5] For the methoxy group (-OCH
| Position | Dominant Effect | Mechanistic Outcome | |
| Para ( | -0.27 | Resonance (+R) | Strong electron donation into the ring. |
| Meta ( | +0.12 | Induction (-I) | Net electron withdrawal from the ring. |
The Mechanism: At the meta position (C3), the oxygen lone pair cannot delocalize effectively into the acetamide system at C1 because the resonance nodes do not align. Consequently, the high electronegativity of the oxygen atom dominates, pulling electron density through the sigma bond framework (Inductive effect, -I).
Impact on the Acetamide Core
The acetamide group (
-
Acidity: The electron-withdrawing nature of the 3-OMe group slightly increases the acidity of the amide N-H compared to the unsubstituted phenylacetamide, potentially strengthening its capacity as a Hydrogen Bond Donor (HBD) in protein active sites.
-
Basicity: It decreases the basicity of the amide nitrogen, reducing the likelihood of protonation at physiological pH.
Visualization of Electronic Vectors
Figure 1: Vector analysis of the 3-methoxyphenyl system. Note the dominance of the inductive withdrawal (Red) over resonance (Green) at the meta position.
Physicochemical Properties & Binding[7][8]
Lipophilicity and Solubility
-
LogP/LogD: The 3-OMe group adds lipophilicity (
to ) compared to hydrogen, but less than a methyl group. The experimental LogD is typically 1.4 – 1.5 , making it ideal for CNS penetration and crossing cell membranes. -
Solubility: While lipophilic, the methoxy oxygen retains water solubility potential via H-bonding, preventing the "brick dust" insolubility often seen with chloro- or methyl-substituted analogs.
Hydrogen Bonding Topology
The 3-methoxyphenyl acetamide presents a specific H-bond vector profile:
-
Primary Donor: Acetamide N-H (Strong).
-
Primary Acceptor: Acetamide C=O (Strong).
-
Secondary Acceptor: Methoxy Oxygen (Weak/Distal).
Drug Design Insight: The 3-OMe oxygen often engages in "water-bridged" interactions within a binding pocket rather than direct protein contact, due to steric shielding by the methyl group.
Self-Validating Synthetic Protocol
This protocol describes the synthesis of N-(3-methoxyphenyl)acetamide.[6][7] It is designed with built-in "stop/go" quality control checkpoints.
Reaction Scheme
Reagents: 3-Methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of 3-methoxyaniline in 20 mL of Dichloromethane (DCM) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add 15 mmol of Triethylamine (TEA). Cool to 0°C.
-
Acetylation: Dropwise add 12 mmol of Acetic Anhydride over 10 minutes.
-
Checkpoint 1 (Exotherm Control): Ensure internal temperature does not exceed 10°C to prevent di-acetylation.
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours.
-
Validation (TLC/LCMS):
-
Stop Condition: If starting amine is visible (TLC: 50% EtOAc/Hexane, stain w/ Ninhydrin), add 0.2 eq more anhydride.
-
Target: Disappearance of aniline (Rf ~0.3) and appearance of amide (Rf ~0.5).
-
-
Workup: Wash with 1M HCl (removes unreacted amine/TEA), then sat. NaHCO3 (removes acetic acid), then Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOH/Water if purity <95%.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow with integrated Quality Control (QC) checkpoint.
Metabolic Fate & Toxicity Liabilities
The 3-methoxy group is a known "soft spot" for metabolism. In drug development, this liability can be used to drive clearance or must be blocked to improve half-life.
O-Demethylation (The Major Pathway)
The primary metabolic route is O-demethylation mediated by Cytochrome P450 enzymes, specifically CYP2D6 and CYP2C9 .
-
Product: N-(3-hydroxoxyphenyl)acetamide (a phenol).
-
Consequence: The phenol is rapidly conjugated (Glucuronidation/Sulfation) and excreted.
Quinone Imine Formation (Toxicity Alert)
Unlike para-substituted anilines (like acetaminophen), meta-substituted acetamides are less likely to form toxic quinone imines (NAPQI equivalents).
-
Reasoning: Quinone imine formation requires a para or ortho relationship between the nitrogen and the oxygen to allow conjugation across the ring. The meta arrangement breaks this conjugation pathway, making 3-methoxy derivatives generally safer regarding hepatotoxicity than their 4-methoxy counterparts.
Metabolic Pathway Diagram
Figure 3: Primary metabolic clearance pathway via O-demethylation and Phase II conjugation.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
PubChem. (2025).[6] N-(3-methoxyphenyl)acetamide Compound Summary. National Library of Medicine. Link
- Lewis, D. F. V. (2000). On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology.
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
-
ChemDiv. (2025). Compound N-(3-methoxyphenyl)acetamide Properties. Link
Sources
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- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compound N-(3-methoxyphenyl)acetamide - Chemdiv [chemdiv.com]
Application Note: A Two-Step Synthesis of 2-iodo-N-(3-methoxyphenyl)acetamide from 3-Anisidine
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 2-iodo-N-(3-methoxyphenyl)acetamide, a valuable reagent and building block in medicinal chemistry and chemical biology. Starting from the readily available 3-anisidine, the synthesis proceeds through the formation of an intermediate, 2-chloro-N-(3-methoxyphenyl)acetamide, via nucleophilic acyl substitution. This intermediate is subsequently converted to the final iodo-functionalized product through a Finkelstein halogen exchange reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, safety protocols, and characterization data.
Introduction
N-aryl iodoacetamides are a class of compounds with significant utility in the field of drug discovery and proteomics. The iodoacetamide moiety serves as a reactive handle for the covalent modification of cysteine residues in proteins, making these molecules essential tools for probing protein structure and function.[1][2] The title compound, 2-iodo-N-(3-methoxyphenyl)acetamide, combines this reactive group with a methoxyphenyl scaffold, a common feature in many biologically active molecules.
This document outlines a reliable and efficient two-step synthesis strategy. The first step involves the acylation of 3-anisidine with chloroacetyl chloride. The second step employs the Finkelstein reaction, a classic and effective method for converting alkyl chlorides or bromides into their corresponding iodides, driven by the precipitation of the insoluble sodium chloride byproduct in an acetone solvent system.[3][4]
Overall Synthesis Workflow
The synthesis is performed in two distinct stages: acylation followed by halogen exchange.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate 1)
This initial step involves the formation of an amide bond between the nucleophilic amine of 3-anisidine and the electrophilic carbonyl of chloroacetyl chloride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[5] The lone pair of electrons on the nitrogen atom of 3-anisidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6][7]
Caption: Mechanism of nucleophilic acyl substitution.
Experimental Protocol
Materials:
-
3-Anisidine (Starting Material)
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or Pyridine (Base)
-
Anhydrous Dichloromethane (DCM) (Solvent)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-anisidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring. This is critical as the acylation reaction is exothermic.[6]
-
Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer successively with 1 M HCl solution (to remove excess triethylamine and unreacted 3-anisidine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 2-chloro-N-(3-methoxyphenyl)acetamide.[8]
Purification
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white solid.[9]
Part 2: Synthesis of 2-iodo-N-(3-methoxyphenyl)acetamide (Final Product)
This second step utilizes the Finkelstein reaction to substitute the chlorine atom of the intermediate with iodine.
Reaction Mechanism: Finkelstein Reaction
The Finkelstein reaction is a classic Sₙ2 process where an alkyl halide is converted to another by reaction with a metal halide salt.[3][10] The success of this equilibrium reaction is driven by Le Châtelier's principle.[11] In this protocol, sodium iodide (NaI), which is soluble in acetone, reacts with the chloro-acetamide. The resulting sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, driving the reaction towards the formation of the desired iodo-acetamide.[4]
Experimental Protocol
Materials:
-
2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate 1 )
-
Sodium Iodide (NaI)
-
Acetone (Solvent)
-
Ethyl Acetate
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude or purified 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 eq.) in acetone.
-
Addition of Iodide: Add sodium iodide (NaI) (2.0-3.0 eq.) to the solution. A molar excess of NaI is used to ensure complete conversion.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The formation of a white precipitate (NaCl) will be observed. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated NaCl using a Büchner funnel.
-
Concentration: Remove the acetone from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer with 10% sodium thiosulfate solution (to remove any traces of I₂), followed by water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.
Purification
The final product, 2-iodo-N-(3-methoxyphenyl)acetamide, can be purified by recrystallization, typically from an ethanol/water mixture, to afford the product as a solid.[12]
Quantitative Data Summary
| Reagent | Step | Molar Mass ( g/mol ) | Molar Eq. |
| 3-Anisidine | 1 | 123.15 | 1.0 |
| Chloroacetyl chloride | 1 | 112.94 | 1.1 |
| Triethylamine | 1 | 101.19 | 1.2 |
| 2-chloro-N-(3-methoxyphenyl)acetamide | 2 | 199.64 | 1.0 |
| Sodium Iodide | 2 | 149.89 | 2.0-3.0 |
| Product | |||
| 2-iodo-N-(3-methoxyphenyl)acetamide | - | 291.09 | - |
Safety and Handling
-
General Precautions: This synthesis must be performed in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[13]
-
Chloroacetyl chloride: Is highly corrosive, toxic, and a lachrymator. Handle with extreme care and avoid inhalation of vapors or contact with skin and eyes.
-
3-Anisidine: Is toxic if swallowed, inhaled, or absorbed through the skin.
-
Iodoacetamide Derivatives: 2-Iodoacetamide and its derivatives are toxic alkylating agents and may cause allergic skin or respiratory reactions.[14][15] Avoid creating dust and handle as a hazardous substance.[16][17]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride.
- UBPBio. (2020, April 22). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Apollo Scientific. (2023, July 6). 2-Iodoacetamide Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Iodoacetamide Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET 2-Iodoacetamide.
- Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE.
- Chem-Impex. (n.d.). 2-Chloro-N-(3-methoxyphenyl)acetamide.
- ECHEMI. (n.d.). Finkelstein reaction.
- PubChem. (n.d.). 2-Iodo-N-(3-methoxyphenyl)acetamide.
- PubChemLite. (n.d.). 2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2).
- Beilstein-Institut. (n.d.). On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes.
- SATHEE JEE. (n.d.). Finkelstein Reaction.
- BYJU'S. (n.d.). Finkelstein Reaction.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- IUCr Journals. (2022, July 15). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?.
- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.
- J&K Scientific LLC. (2025, June 4). Finkelstein Reaction.
- Wikipedia. (n.d.). Finkelstein reaction.
- Chemcd. (n.d.). n-(3-iodophenyl)-2-(3-methoxyphenyl)acetamide.
- PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide.
- HETEROCYCLES. (2019, March 25). an efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction.
- SpectraBase. (n.d.). 2-Iodo-N,N-diethyl-acetamide.
- ResearchGate. (n.d.). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents | Request PDF.
- PubMed. (2021, April 15). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents.
- ResearchGate. (2025, August 8). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF.
- NIST. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-.
- UBPBio. (n.d.). 2-Iodoacetamide.
- ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega.
- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- IDEALS. (n.d.). The synthesis of meta-anisidine.
- Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of Iodoindoles.
- WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation.
- Journal of Proteome Research. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
- Benchchem. (n.d.). Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)acetamide Purification.
- MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole.
- Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-.
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using 2-iodo-N-(3-methoxyphenyl)acetamide for cysteine alkylation
An in-depth guide to the application of 2-iodo-N-(3-methoxyphenyl)acetamide for the selective modification of cysteine residues.
Introduction: The Critical Role of Cysteine Alkylation
In the landscape of proteomics, drug discovery, and biochemical research, the cysteine residue holds a unique position.[1] Its side chain contains a highly nucleophilic thiol (-SH) group, making it the most reactive amino acid under physiological conditions.[2][3] This reactivity is a double-edged sword: it is central to the catalytic function of many enzymes and the structural integrity of proteins through disulfide bond formation, but it also presents a challenge for protein analysis by promoting aggregation and interfering with enzymatic digests.[3][4][5]
Cysteine alkylation is a fundamental technique used to covalently "cap" these thiol groups, preventing disulfide bond formation and ensuring proteins remain in a reduced state for accurate analysis.[6][7] Among the arsenal of alkylating agents, iodoacetamide (IAA) and its derivatives are workhorses in the field, prized for their high reactivity and specificity towards cysteine thiols.[7][8][9]
This guide focuses on a specific derivative, 2-iodo-N-(3-methoxyphenyl)acetamide . While sharing the core reactive iodoacetyl group with standard iodoacetamide, the introduction of a 3-methoxyphenyl moiety provides a framework for developing specialized chemical probes. This substitution can alter the reagent's hydrophobicity, introduce a site for further chemical modification, or serve as a unique mass tag for advanced mass spectrometry applications, embodying a common strategy in chemoproteomics for creating tailored reagents.[10][11]
Part 1: The Chemistry of Cysteine Alkylation
The SN2 Reaction Mechanism
The alkylation of cysteine by 2-iodo-N-(3-methoxyphenyl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[6][12] The process is governed by the following principles:
-
Nucleophile Activation: The reaction requires the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate form (-S⁻). This is achieved by maintaining a slightly alkaline pH (typically 8.0-8.5).
-
Electrophilic Attack: The activated thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom on the 2-iodo-N-(3-methoxyphenyl)acetamide molecule.
-
Bond Formation & Leaving Group Departure: A stable thioether bond is formed between the cysteine sulfur and the reagent's acetyl group. Simultaneously, the iodine atom is displaced as an iodide ion (I⁻), a very effective leaving group.[6]
This reaction is essentially irreversible, resulting in a stable carbamidomethyl-cysteine adduct with a specific mass modification.
Sources
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- 2. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]
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Application Note & Protocol: Covalent Labeling of Cysteine Residues using 2-iodo-N-(3-methoxyphenyl)acetamide
Abstract
This document provides a comprehensive technical guide for the covalent labeling of cysteine residues in proteins using 2-iodo-N-(3-methoxyphenyl)acetamide. We delve into the underlying chemical principles, provide detailed, field-proven protocols for efficient and specific labeling, and offer insights into the critical parameters that govern the reaction. This guide is intended for researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery who require robust methods for protein modification. The protocols are designed to be self-validating, incorporating steps for verification and troubleshooting to ensure reliable and reproducible results.
Introduction: The Significance of Cysteine Labeling
Cysteine is a unique amino acid distinguished by the nucleophilic nature of its thiol (-SH) side chain.[1] This inherent reactivity makes cysteine residues pivotal in a vast array of biological functions, including enzyme catalysis, the stabilization of protein structure through disulfide bonds, and redox signaling.[1] The ability to selectively target and covalently modify these residues is a cornerstone of modern chemical biology and proteomics.[2][3]
Iodoacetamide and its derivatives are classic, highly effective alkylating agents used to covalently modify the thiol group of cysteine residues, a process often referred to as S-carboxyamidomethylation.[1][4] This modification is stable and irreversible, effectively "capping" the cysteine to prevent disulfide bond formation and enabling a wide range of downstream applications, from peptide mapping in mass spectrometry to the inhibition of cysteine-dependent enzymes like deubiquitinases (DUBs).[4]
This application note focuses on a specific derivative, 2-iodo-N-(3-methoxyphenyl)acetamide (MW: 291.09 g/mol ).[5] While sharing the core reactivity of iodoacetamide, the methoxyphenyl group imparts distinct properties, such as increased hydrophobicity and a specific mass signature, which can be leveraged in advanced analytical workflows.
The "Why": Core Principles & Mechanism of Action
Understanding the causality behind the labeling reaction is critical for optimizing experimental design and troubleshooting. The covalent modification of cysteine by 2-iodo-N-(3-methoxyphenyl)acetamide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.
Key Steps of the Reaction:
-
Deprotonation (Activation): The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5).[1][6] Under these conditions, the cysteine thiol group (-SH), which has a pKa typically around 8.5, exists in equilibrium with its deprotonated, more nucleophilic thiolate anion form (-S⁻).[1][2] This deprotonation is the rate-limiting prerequisite for the reaction.
-
Nucleophilic Attack: The highly reactive thiolate anion (-S⁻) acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine atom in the 2-iodo-N-(3-methoxyphenyl)acetamide molecule.
-
Displacement & Bond Formation: This attack displaces the iodide ion (I⁻), which is an excellent leaving group, resulting in the formation of a stable and irreversible thioether bond between the cysteine residue and the reagent.[1]
The resulting modification adds a mass of 164.07 Da (the mass of the 2-N-(3-methoxyphenyl)acetamide moiety) to the cysteine residue.
Experimental Design: Critical Parameters for Success
The success of a labeling experiment hinges on the careful control of several key parameters. Simply following a protocol is insufficient; understanding why these parameters matter is essential for optimization and troubleshooting.
| Parameter | Recommended Range | Rationale & Causality |
| pH | 7.5 - 8.5 | Expert Insight: This is the most critical parameter. The thiol group (-SH) must be deprotonated to the thiolate (-S⁻) to become sufficiently nucleophilic. Below pH 7.0, the reaction rate slows dramatically. Above pH 9.0, the risk of off-target modification of other nucleophilic residues (e.g., lysine, histidine) increases significantly.[7][8] |
| Reducing Agent | 5-10 mM DTT or 1-5 mM TCEP | Expert Insight: For labeling internal cysteines, existing disulfide bonds must first be reduced. Dithiothreitol (DTT) is effective but contains free thiols that will compete with the protein for the iodoacetamide reagent. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and does not react with iodoacetamide, making it a superior choice when stoichiometric control is critical.[8] |
| Reagent Molar Excess | 5- to 50-fold over cysteines | Expert Insight: A molar excess ensures the reaction proceeds to completion. For general blocking (e.g., before mass spectrometry), a higher excess (20-50x) is common.[7] For mapping accessible surfaces or more sensitive applications, a lower excess (5-10x) is recommended to minimize off-target labeling. The optimal concentration should be determined empirically.[9] |
| Temperature | Room Temperature (20-25°C) or 37°C | Expert Insight: The reaction proceeds efficiently at room temperature. Increasing the temperature to 37°C can accelerate the reaction rate, but may also increase the risk of protein denaturation or off-target reactions.[8][10] For sensitive proteins, performing the reaction at room temperature or even 4°C for a longer duration is advisable. |
| Incubation Time | 30 - 60 minutes | Expert Insight: A 30-60 minute incubation in the dark is typically sufficient for complete alkylation. Iodoacetamide reagents are light-sensitive, and reactions should always be performed in the dark to prevent photodegradation.[10] |
| Quenching | High conc. of thiol (e.g., DTT, BME) | Expert Insight: Adding a quenching agent with free thiols, such as DTT or 2-mercaptoethanol, to a final concentration significantly higher than the initial iodoacetamide concentration will consume any unreacted reagent and terminate the labeling reaction. |
Experimental Protocols
The following protocols provide a robust starting point for labeling purified proteins. Optimization may be required depending on the specific protein and downstream application.
Protocol 1: Complete Alkylation of Cysteine Residues for Proteomics
This protocol is designed for the complete and irreversible blocking of all cysteine residues in a protein sample, a standard step in sample preparation for mass spectrometry-based proteomics to prevent disulfide bond formation.
Materials:
-
Purified protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
2-iodo-N-(3-methoxyphenyl)acetamide (MW: 291.09 g/mol ).
-
Denaturing Buffer: 50 mM Tris-HCl, 8 M Urea, pH 8.0.
-
Reducing Agent: 200 mM DTT stock solution in water.
-
Alkylation Reagent Stock: 500 mM 2-iodo-N-(3-methoxyphenyl)acetamide in DMSO. Prepare fresh.
-
Quenching Solution: 1 M DTT in water.
-
Reaction tubes (protect from light, e.g., amber tubes or wrap in foil).
Procedure:
-
Protein Solubilization & Denaturation: a. To 50 µg of your protein sample, add Denaturing Buffer to a final volume of 90 µL. b. Vortex briefly and ensure the protein is fully solubilized.
-
Reduction of Disulfide Bonds: a. Add 5 µL of 200 mM DTT to the protein solution (final concentration: 10 mM DTT). b. Incubate for 1 hour at 37°C. This step ensures all disulfide-bonded cysteines are reduced and available for labeling.
-
Alkylation: a. Cool the sample to room temperature. b. Add 5 µL of freshly prepared 500 mM 2-iodo-N-(3-methoxyphenyl)acetamide stock solution (final concentration: ~25 mM). c. Vortex gently and immediately wrap the tube in aluminum foil. d. Incubate for 45 minutes at room temperature in the dark.
-
Quenching the Reaction: a. Add 5 µL of 1 M DTT to the reaction mixture to quench any excess iodoacetamide. b. Incubate for 15 minutes at room temperature in the dark.
-
Sample Cleanup: a. The alkylated protein is now ready for downstream processing such as buffer exchange using a desalting column, acetone precipitation, or direct digestion for mass spectrometry analysis.[11][12]
Protocol 2: Surface Accessibility Mapping of a Native Protein
This protocol uses a lower concentration of the labeling reagent to selectively modify solvent-accessible cysteine residues on a folded, native protein. This can be used to probe protein conformation or binding sites.
Materials:
-
Purified, folded protein in a non-denaturing buffer (e.g., PBS or HEPES, pH 7.5). Avoid buffers with primary amines like Tris if downstream amine chemistry is planned.
-
2-iodo-N-(3-methoxyphenyl)acetamide
-
Alkylation Reagent Stock: 50 mM 2-iodo-N-(3-methoxyphenyl)acetamide in DMSO. Prepare fresh.
-
Quenching Solution: 200 mM L-cysteine in water.
-
Desalting columns or dialysis equipment for reagent removal.
Procedure:
-
Protein Preparation: a. Prepare the protein solution at a known concentration (e.g., 1 mg/mL) in the chosen native buffer at pH 7.5.
-
Alkylation: a. Calculate the molar concentration of the protein and its cysteine residues. b. Add the 50 mM Alkylation Reagent Stock to achieve a 10-fold molar excess over the total number of cysteine residues. c. Mix gently by pipetting and incubate for 60 minutes at room temperature, protected from light.
-
Quenching: a. Add the Quenching Solution to a final concentration of 20 mM to consume unreacted iodoacetamide. b. Incubate for 15 minutes.
-
Removal of Excess Reagent: a. Immediately purify the labeled protein from excess reagent and byproducts using a desalting spin column or dialysis against the native buffer. This step is critical to prevent non-specific modification during storage.
-
Analysis: a. The extent and location of labeling can be determined by intact protein mass analysis (to count the number of modifications) and peptide mapping via LC-MS/MS (to identify specific modified cysteine residues).[10][13]
Workflow and Validation
A typical workflow involves labeling, purification, and analysis. The success of the labeling must be validated empirically.
Validation via Mass Spectrometry:
-
Intact Mass Analysis: The most direct validation method. The mass of the labeled protein should increase by 164.07 Da for each modified cysteine residue. This allows for the calculation of the degree of labeling (DOL).
-
Peptide Mapping: After labeling, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[14] The identification of peptides containing S-carboxyamidomethylated cysteines with a +164.07 Da mass shift confirms the specific sites of modification.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Labeling Efficiency | 1. Incorrect pH (too acidic).2. Reagent degraded (old stock, light exposure).3. Incomplete reduction of disulfide bonds.4. Reagent consumed by thiol in buffer/reducing agent (DTT). | 1. Ensure buffer pH is between 7.5 and 8.5.2. Always prepare fresh reagent stock solution.3. Increase concentration or incubation time of the reducing agent.4. Use TCEP instead of DTT as the reductant. Remove DTT before adding the alkylating agent. |
| Non-specific / Off-Target Labeling | 1. pH is too high (>9.0).2. Reagent concentration is too high.3. Prolonged incubation time. | 1. Lower the reaction pH to 7.5-8.0.2. Perform a titration experiment to find the lowest effective molar excess.3. Reduce incubation time; ensure prompt quenching. |
| Protein Precipitation | 1. Organic solvent (DMSO) concentration is too high.2. Protein is unstable under the reaction conditions (pH, temp). | 1. Keep the final DMSO concentration below 5% (v/v).2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffers for optimal protein stability. |
References
-
Cysteine reactivity surveyed by Iodoacetamide labeling (A)... - ResearchGate. Available at: [Link]
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC. Available at: [Link]
-
Iodoacetamide - Wikipedia. Available at: [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Available at: [Link]
-
Schematic overview of the Stable Isotope Cysteine Labelling with... - ResearchGate. Available at: [Link]
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne | ChemRxiv. Available at: [Link]
-
20 questions with answers in IODOACETAMIDE | Science topic - ResearchGate. Available at: [Link]
-
Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - ResearchGate. Available at: [Link]
-
Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry - University of Groningen. Available at: [Link]
-
2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2) - PubChemLite. Available at: [Link]
-
Does Iodoactamide not work on LMW thiols? - ResearchGate. Available at: [Link]
-
2-Iodo-N-(3-methoxyphenyl)acetamide | C9H10INO2 | CID 28668 - PubChem. Available at: [Link]
-
Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC. Available at: [Link]
-
Protein labeling protocol - Abberior Instruments. Available at: [Link]
-
Site-Specific Identification of Protein S-Acylation by IodoTMT0 Labeling and Immobilized Anti-TMT Antibody Resin Enrichment - PMC. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. Available at: [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC. Available at: [Link]
-
Protein labeling methods - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC. Available at: [Link]
-
Can I perform TMT Labeling in presence of TCEP (reducing agent) and Iodoacetamide (alkylating agent)? : r/proteomics - Reddit. Available at: [Link]
-
Mix-and-Match Proteomics: Using Advanced Iodoacetyl Tandem Mass Tag Multiplexing To Investigate Cysteine Oxidation Changes with Respect to Protein Expression - PubMed. Available at: [Link]
-
THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed. Available at: [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed. Available at: [Link]
-
(a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Available at: [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC. Available at: [Link]
-
Modification of cysteine residues with N-methyl iodoacetamide - PubMed. Available at: [Link]
-
(PDF) Top-down proteomics: applications, recent developments and perspectives. Available at: [Link]
Sources
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- 14. researchgate.net [researchgate.net]
reaction conditions for coupling chloroacetyl chloride with 3-anisidine
Application Note: Selective Synthesis of -(3-Methoxyphenyl)-2-chloroacetamide
Abstract & Strategic Significance
The coupling of 3-anisidine (3-methoxyaniline) with chloroacetyl chloride is a foundational transformation in medicinal chemistry. The resulting
While the reaction appears trivial, the high reactivity of chloroacetyl chloride (
Reaction Mechanics & Critical Parameters
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Re-formation of the carbonyl double bond expels the chloride ion.[1]
-
The Challenge: The reaction generates stoichiometric HCl. If not neutralized, HCl protonates the unreacted 3-anisidine (
), rendering it non-nucleophilic and stalling the reaction at ~50% conversion. -
The Solution: An exogenous base (Triethylamine or inorganic Carbonate) acts as an HCl scavenger, driving the equilibrium forward.
DOT Visualization: Reaction Workflow
Figure 1: Logical workflow for the acylation process, emphasizing thermal control during the addition phase to minimize side reactions.
Experimental Protocols
Method A: Standard Homogeneous Protocol (DCM/TEA)
Best for: Milligram to gram-scale discovery synthesis; anhydrous conditions.
Reagents:
-
3-Anisidine (1.0 equiv)
-
Chloroacetyl chloride (1.1 – 1.2 equiv)
-
Triethylamine (TEA) (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 0.1 M – 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3-anisidine (1.0 equiv) and anhydrous DCM. Add TEA (1.5 equiv) and stir until homogenous.
-
Cooling: Submerge the flask in an ice/water bath (
). Rationale: Low temperature suppresses the formation of bis-acylated byproducts. -
Addition: Dilute chloroacetyl chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Observation: White smoke (ammonium salts) may form; the solution often turns from colorless to pale yellow/brown.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting aniline (
) should disappear, replaced by the less polar amide ( ). -
Workup:
-
Dilute with DCM.
-
Wash sequentially with 1M HCl (to remove unreacted aniline and TEA), Sat. NaHCO
(to neutralize excess acid), and Brine . -
Dry organic layer over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol or Hexane/EtOAc is usually sufficient. If necessary, flash chromatography (SiO
, 0-30% EtOAc in Hexanes).
Method B: Biphasic Schotten-Baumann Protocol (EtOAc/NaHCO )
Best for: Scale-up (>10g), green chemistry compliance, and avoiding amine salts.
Reagents:
-
3-Anisidine (1.0 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
Sat. Aqueous NaHCO
(excess, typically 2-3 equiv) -
Ethyl Acetate (EtOAc)[2]
Step-by-Step Procedure:
-
Biphasic Setup: In a flask, dissolve 3-anisidine in EtOAc. Add an equal volume of saturated aqueous NaHCO
. Vigorously stir the biphasic mixture. -
Addition: Cool to
. Add chloroacetyl chloride (neat or in minimal EtOAc) dropwise. -
Reaction: Stir vigorously at
for 30 mins, then RT for 1–2 hours. -
Workup: Separate the layers. Wash the organic phase with water and brine. Dry (MgSO
) and concentrate.
Data Summary & Optimization
Table 1: Comparison of Reaction Conditions
| Parameter | Method A (DCM/TEA) | Method B (Biphasic) | Method C (Green/Buffer)* |
| Solvent System | Anhydrous DCM | EtOAc / Water | Phosphate Buffer (pH 7.4) |
| Base | Triethylamine (Organic) | NaHCO | Buffer Ions |
| Reaction Time | 2–4 Hours | 1–2 Hours | 15–20 Minutes |
| Typical Yield | 85–92% | 88–95% | >92% |
| Purification | Wash + Column/Recryst | Wash + Recryst | Filtration (Precipitate) |
| Scale Suitability | Small (<5g) | Large (>10g) | Micro to Medium |
*Method C Note: Recent literature suggests conducting the reaction in 0.1 M Phosphate Buffer leads to rapid precipitation of the product in high purity (See Ref [1, 5]).
Troubleshooting Guide
-
Issue: Bis-acylation (Imide formation).
-
Cause: Excess acid chloride or high temperatures.
-
Fix: Strictly maintain
during addition. Ensure slow addition rate.
-
-
Issue: Hydrolysis of Chloride (formation of
-hydroxy acetamide).-
Cause: High pH or prolonged exposure to aqueous base.
-
Fix: In Method B, quench immediately after consumption of starting material. Avoid strong bases like NaOH.
-
-
Issue: Dark/Black Crude.
-
Cause: Oxidation of residual aniline.
-
Fix: Perform reaction under N
atmosphere. Use fresh (non-oxidized) 3-anisidine.
-
Safety & Handling (E-E-A-T)
-
Chloroacetyl Chloride: Extremely corrosive and a potent lachrymator. Must be handled in a functioning fume hood. Inhalation can cause severe respiratory damage.
-
3-Anisidine: Toxic by inhalation, ingestion, and skin contact. Methemoglobinemia hazard. Wear nitrile gloves and safety glasses.
-
Reaction Exotherm: The reaction with amines is highly exothermic. Failure to cool can lead to solvent boiling or runaway reactions.
References
-
BenchChem Application Note. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (2025).[8] Retrieved from
-
Singh, R. et al. A facile amidation of chloroacetyl chloride using DBU.[9] International Journal of ChemTech Research, 2017, 10(3): 365-372.[9] Retrieved from
-
Al-Zaydi, K. M.
-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 2012. Retrieved from -
ThermoFisher Scientific. Chloroacetamide, No-Weigh Format Product Instructions. Retrieved from
-
Kulkarni, A. et al. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 2018. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
Application Note: Optimized Synthesis of 2-iodo-N-(3-methoxyphenyl)acetamide via Finkelstein Exchange
Abstract & Strategic Rationale
This application note details the optimized protocol for synthesizing 2-iodo-N-(3-methoxyphenyl)acetamide (also known as N-(3-methoxyphenyl)-2-iodoacetamide) using the Finkelstein reaction.
Targeting cysteine residues via covalent modification is a cornerstone of modern drug discovery (e.g., Targeted Covalent Inhibitors, TCIs) and chemoproteomics. While
Why the Finkelstein Route? Direct iodination using iodoacetyl chloride is expensive and prone to rapid degradation of reagents. The Finkelstein reaction offers a robust, cost-effective alternative by converting the stable, accessible 2-chloro-N-(3-methoxyphenyl)acetamide precursor into the reactive iodo-derivative under mild, non-acidic conditions.
Reaction Mechanism & Thermodynamics
The transformation relies on a classic
-
Nucleophilic Attack: Soluble Iodide (
) attacks the -carbon, displacing the Chloride ( ). -
Equilibrium Shift: Sodium Iodide (NaI) is highly soluble in acetone (
), whereas Sodium Chloride (NaCl) is virtually insoluble. The precipitation of NaCl removes chloride ions from the solution, preventing the reverse reaction and driving the equilibrium toward the iodo-product.
Diagram 1: Mechanistic Pathway
Caption: The reaction is driven by the insolubility of NaCl in anhydrous acetone, shifting the equilibrium to the right.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Notes |
| 2-chloro-N-(3-methoxyphenyl)acetamide | >98% | Substrate | Pre-synthesized from 3-anisidine & chloroacetyl chloride. |
| Sodium Iodide (NaI) | >99% | Reagent | Must be dry. Hygroscopic; dry in oven at 110°C if clumped. |
| Acetone | Anhydrous | Solvent | Water inhibits NaCl precipitation. Use molecular sieves if unsure. |
| Sodium Thiosulfate ( | 10% aq. | Quench | Removes free iodine ( |
Equipment
-
Round-bottom flask (100 mL or 250 mL) with magnetic stir bar.
-
Reflux condenser with drying tube (CaCl2 or
balloon). -
Vacuum filtration setup (Buchner funnel).
-
Amber glass vials (for storage).
Experimental Protocol
Step 1: Reaction Setup
-
Weighing: Into a dry round-bottom flask, add 1.0 equivalent (e.g., 2.0 g, 10 mmol) of 2-chloro-N-(3-methoxyphenyl)acetamide.
-
Reagent Addition: Add 3.0 equivalents (e.g., 4.5 g, 30 mmol) of anhydrous Sodium Iodide (NaI).
-
Note: Excess NaI ensures faster kinetics and complete conversion.
-
-
Solvation: Add anhydrous acetone (approx. 10 mL per gram of substrate).
-
Reflux: Attach the condenser. Heat the mixture to reflux (approx. 60°C) with vigorous stirring.
-
Visual Check: The solution will initially be clear/yellowish. Within 15–30 minutes, a fine white precipitate (NaCl) will form.
-
Step 2: Monitoring & Completion[4]
-
Time: Reflux for 6–12 hours .
-
TLC Monitoring: Check reaction progress using TLC (Hexane:Ethyl Acetate, 7:3).
-
Stain: The iodo-product is UV active and will stain distinctly with iodine vapor or PMA.
-
Observation: The starting material (chloride) runs slightly lower or co-elutes; however, the appearance of a heavy precipitate in the flask is the primary physical indicator of progress.
-
Step 3: Workup & Purification
-
Filtration: Cool the mixture to room temperature. Filter off the white NaCl solid using a sintered glass funnel or Buchner funnel. Wash the solid cake with cold acetone (
) to recover trapped product. -
Evaporation: Concentrate the combined filtrate (acetone) under reduced pressure (Rotavap) to obtain a yellow/orange residue.
-
Extraction: Dissolve the residue in Ethyl Acetate (50 mL).
-
Washing (Critical):
-
Wash with Water (
) to remove excess NaI. -
Wash with 10% Sodium Thiosulfate (
). Rationale: This removes free iodine ( ), turning the organic layer from brown/orange to pale yellow. -
Wash with Brine (
).
-
-
Drying: Dry the organic layer over anhydrous
or , filter, and evaporate to dryness.
Step 4: Final Processing
-
Recrystallization: If high purity is required, recrystallize from Ethanol/Water or Toluene/Hexane.
-
Storage: Store in amber vials at -20°C. Iodides are light-sensitive and will degrade (turn purple/brown) if exposed to light at room temperature.
Process Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from reaction setup to purified product isolation.
Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Appearance | White to off-white solid. | Yellow/Brown: Free iodine present.[3][4] Rewash with sodium thiosulfate. |
| Yield | Typical: 85–95%. | Low Yield: Ensure acetone is anhydrous; moisture dissolves NaCl and reverses equilibrium. |
| Melting Point | ~110–112°C (Lit. varies by purity). | Broad Range: Recrystallize from Ethanol. |
| NMR ( | The |
Safety Warning:
References
-
Finkelstein Reaction Mechanism & Solubility: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the solubility-driven equilibrium of NaI in acetone).
-
General Protocol for
-Iodoacetamide Synthesis: BenchChem Application Notes. Finkelstein Reaction for the Synthesis of Alkyl Iodides.[1][2][4][5][6][7][8][9] (General conditions for chloro- to iodo- conversion). -
Reactivity of Haloacetamides in Covalent Inhibition: Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011. (Contextualizes the use of iodoacetamides as "warheads" for cysteine targeting).
-
Chemical Data for 2-iodo-N-(3-methoxyphenyl)acetamide: PubChem Compound Summary. CID 28668.[10][11]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2) [pubchemlite.lcsb.uni.lu]
- 11. 2-Iodo-N-(3-methoxyphenyl)acetamide | C9H10INO2 | CID 28668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-iodo-N-(3-methoxyphenyl)acetamide in Covalent Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Covalent Fragments
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for identifying novel chemical matter for challenging biological targets.[1][2] By screening low molecular weight compounds (fragments), FBDD offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3] The evolution of this approach, covalent FBDD, integrates the potency and prolonged duration of action of covalent inhibitors with the efficiency of fragment screening.[4][5] This strategy is particularly effective for targets with shallow binding pockets or where high target occupancy is required.[4]
At the heart of covalent FBDD is the "warhead," an electrophilic group on the fragment that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[4] 2-iodo-N-(3-methoxyphenyl)acetamide is a prime example of such a covalent fragment. The iodoacetamide moiety serves as a reactive electrophile, while the N-(3-methoxyphenyl) group provides a scaffold for initial non-covalent interactions and a vector for future optimization.
This document provides a comprehensive guide to the application of 2-iodo-N-(3-methoxyphenyl)acetamide in a covalent FBDD workflow, from initial screening to hit validation and optimization.
Physicochemical Properties of 2-iodo-N-(3-methoxyphenyl)acetamide
A successful fragment should possess properties that make it an ideal starting point for a drug discovery campaign. These properties are often summarized by the "Rule of Three". 2-iodo-N-(3-methoxyphenyl)acetamide aligns well with these principles.
| Property | Value | Source |
| Molecular Formula | C9H10INO2 | [6] |
| Molecular Weight | 291.09 g/mol | [6] |
| XLogP3 | 2.0 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
The properties of 2-iodo-N-(3-methoxyphenyl)acetamide make it an excellent candidate for a covalent fragment library. Its low molecular weight and limited number of rotatable bonds provide a simple, rigid scaffold that can explore binding pockets effectively. The balance of hydrophilicity and lipophilicity, as indicated by its XLogP3 value, suggests good potential for solubility and cell permeability.
Mechanism of Action: Covalent Modification of Cysteine
The key to the utility of 2-iodo-N-(3-methoxyphenyl)acetamide lies in its iodoacetamide functional group. This group is an electrophilic "warhead" that reacts with nucleophilic amino acid residues on a target protein. Cysteine, with its highly nucleophilic thiol group, is the most common target for iodoacetamide-based fragments.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol of a cysteine residue attacks the carbon atom bearing the iodine. This results in the formation of a stable thioether bond, covalently linking the fragment to the protein, and the displacement of iodide as a leaving group. The methoxyphenyl ring of the fragment provides a scaffold for non-covalent interactions within the binding pocket, which helps to orient the iodoacetamide warhead for efficient reaction with the target cysteine.
Experimental Workflows and Protocols
The application of 2-iodo-N-(3-methoxyphenyl)acetamide in a covalent FBDD campaign follows a structured workflow, from initial screening to hit validation and optimization.
Covalent FBDD Workflow Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. hitgen.com [hitgen.com]
- 4. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Iodo-N-(3-methoxyphenyl)acetamide | C9H10INO2 | CID 28668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to Bioconjugation Techniques Using Alpha-Iodoacetamide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-iodoacetamide linkers are powerful tools in the field of bioconjugation, enabling the site-specific covalent modification of proteins and other biomolecules. These reagents are particularly valued for their ability to form highly stable thioether bonds with the sulfhydryl groups of cysteine residues.[1][2][] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles, critical parameters, and detailed protocols for successfully employing alpha-iodoacetamide linkers in your research. We will delve into the underlying chemistry, offer practical insights into experimental design, and provide a robust troubleshooting framework to ensure the generation of well-defined and functional bioconjugates.
Mechanism of Action: The SN2 Reaction with Cysteine
The conjugation of alpha-iodoacetamide to a cysteine residue proceeds via a second-order nucleophilic substitution (SN2) reaction.[1][4] The key to this specificity lies in the unique properties of the cysteine side chain. At a pH slightly above its pKa (which is approximately 8.5 but can vary depending on the local protein microenvironment), the sulfhydryl group (-SH) is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[4][5] This thiolate anion then attacks the electrophilic carbon atom of the iodoacetamide, displacing the iodide ion, which is an excellent leaving group.[1][2] This reaction results in the formation of a stable and essentially irreversible thioether bond.[][6]
Caption: SN2 reaction mechanism of an alpha-iodoacetamide linker with a cysteine thiolate anion.
Critical Parameters and Experimental Choices
The success of a bioconjugation reaction using alpha-iodoacetamide linkers is highly dependent on several critical parameters. Understanding the rationale behind these choices is essential for optimizing your protocol and achieving reproducible results.
| Parameter | Recommendation | Rationale and Expert Insights |
| pH | 7.5 - 8.5[7][8][9] | The reaction rate is pH-dependent because it relies on the deprotonation of the cysteine sulfhydryl group to the more nucleophilic thiolate anion.[10] Operating within this pH range ensures a sufficient concentration of the thiolate for efficient conjugation. At pH values below 7, the reaction can be significantly slower.[11] Conversely, at pH values above 8.5-9.0, the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine and histidine, increases.[8][12][13] |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Prior to conjugation, it is crucial to ensure that the target cysteine residues are in their reduced, free sulfhydryl state. Disulfide bonds within the protein must be cleaved. TCEP is often the preferred reducing agent as it is selective for disulfide bonds, stable, and does not contain a free thiol group that could compete with the protein for the iodoacetamide linker. Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the iodoacetamide to prevent it from quenching the reaction.[14] |
| Molar Excess of Linker | 10- to 20-fold molar excess[2] | A molar excess of the iodoacetamide linker is used to drive the reaction to completion. The optimal excess will depend on the number of available cysteine residues and the concentration of the protein. It is advisable to perform initial optimization experiments to determine the ideal ratio for your specific protein and linker. |
| Temperature | Room temperature (20-25°C) or 4°C[2] | The reaction can be performed at room temperature for a shorter duration (e.g., 2 hours) or at 4°C overnight.[2] The lower temperature can be beneficial for sensitive proteins and may help to minimize potential side reactions. |
| Light Sensitivity | Protect from light[2][12] | Iodoacetamide reagents are known to be light-sensitive.[12] It is essential to prepare solutions fresh and to conduct the incubation step in the dark (e.g., by wrapping the reaction vessel in aluminum foil) to prevent degradation of the linker. |
| Quenching | Addition of a low molecular weight thiol (e.g., DTT, cysteine, or 2-mercaptoethanol) | After the desired incubation time, any unreacted iodoacetamide should be quenched to prevent further, non-specific reactions. This is achieved by adding a molar excess of a small molecule containing a free thiol group. |
Step-by-Step Experimental Protocol: Protein Conjugation with an Alpha-Iodoacetamide Linker
This protocol provides a general workflow for the conjugation of a protein with an alpha-iodoacetamide linker. Optimization may be required for your specific protein and linker.
Caption: A typical experimental workflow for bioconjugation using an alpha-iodoacetamide linker.
Materials:
-
Protein of interest
-
Alpha-iodoacetamide linker
-
Reaction Buffer: 50 mM Tris or HEPES, pH 7.5-8.5, with 1-5 mM EDTA[7]
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Agent: DTT (Dithiothreitol)
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes[2][15]
-
Analytical Instruments: SDS-PAGE system, mass spectrometer, HPLC system
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.[16]
-
Accurately determine the protein concentration.
-
-
Reduction of Disulfide Bonds:
-
Add TCEP to the protein solution to a final concentration of 5 mM.
-
Incubate the mixture at 37°C for 30-60 minutes to ensure complete reduction of any disulfide bonds.[8]
-
-
Linker Preparation:
-
Immediately before use, dissolve the alpha-iodoacetamide linker in a suitable solvent (e.g., water or DMSO) to create a stock solution (e.g., 10 mM).[7]
-
Protect the stock solution from light.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching agent, such as DTT, to a final concentration of approximately 20 mM to react with any excess iodoacetamide.[17]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Characterization of the Conjugate:
-
Analyze the purified bioconjugate to confirm successful conjugation and assess purity. Common analytical techniques include:
-
SDS-PAGE: To visualize a shift in the molecular weight of the protein.
-
Mass Spectrometry: To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR) in applications like ADC development.
-
HPLC: Techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC can be used to assess the homogeneity of the conjugate.[18]
-
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Suboptimal pH.- Degraded iodoacetamide linker.- Insufficient molar excess of linker. | - Ensure complete reduction by optimizing TCEP concentration and incubation time.- Verify the pH of the reaction buffer is within the optimal range (7.5-8.5).- Always prepare fresh iodoacetamide solutions and protect them from light.- Perform a titration of the linker to determine the optimal molar excess. |
| Protein Precipitation | - The protein may be unstable under the reaction conditions.- High concentration of the protein or linker.[14]- The conjugation may increase the hydrophobicity of the protein, leading to aggregation. | - Perform the reaction at a lower temperature (4°C).- Optimize the protein concentration; consider diluting the reaction mixture.[14]- Include solubility-enhancing agents in the buffer, if compatible with the protein and downstream applications. |
| Off-Target Labeling | - The reaction pH is too high.- A large excess of the iodoacetamide linker was used. | - Lower the reaction pH to be closer to 7.5.- Reduce the molar excess of the linker and optimize the reaction time. |
| Heterogeneous Product | - Incomplete reaction.- Off-target labeling.- Partial reduction of disulfide bonds. | - Increase the incubation time or the molar excess of the linker.- Optimize the reaction pH to improve specificity.- Ensure complete reduction of all accessible disulfide bonds. |
Applications in Research and Drug Development
Bioconjugation with alpha-iodoacetamide linkers is a cornerstone technique with broad applications:
-
Antibody-Drug Conjugates (ADCs): This is a major application where highly potent cytotoxic drugs are attached to monoclonal antibodies via stable linkers, including those formed by iodoacetamide chemistry.[2][19][20] This approach allows for the targeted delivery of the drug to cancer cells, minimizing systemic toxicity.
-
Protein Labeling: Iodoacetamide derivatives of fluorescent dyes, biotin, or other reporter molecules are widely used to label proteins for various biochemical and cellular assays.[7]
-
Proteomics: Iodoacetamide is commonly used to irreversibly block cysteine residues after reduction of disulfide bonds during sample preparation for mass spectrometry-based proteomics.[8][21][22] This prevents the reformation of disulfide bonds and ensures accurate protein identification and quantification.
-
Structural Biology: Cysteine-specific labeling can be used to introduce probes for studying protein structure and dynamics.
References
-
CellMosaic. Bioconjugate Analysis & Purification. [Link]
-
Journal of the American Society for Mass Spectrometry. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]
-
ACS Publications. A Robust Method for the Preparation and Purification of Antibody/Streptavidin Conjugates. Bioconjugate Chemistry. [Link]
-
Accounts of Chemical Research. Fast Cysteine Bioconjugation Chemistry. [Link]
-
ResearchGate. Cysteine reactivity surveyed by Iodoacetamide labeling. [Link]
-
bioRxiv. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. [Link]
-
BOC Sciences. Thiol-Based Conjugation Methods for ADC. [Link]
-
ResearchGate. 20 questions with answers in IODOACETAMIDE. [Link]
- Google Patents.
-
ChemRxiv. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. [Link]
-
Caltech. Protocols - Proteome Exploration Laboratory. [Link]
-
Methods in Molecular Biology. Bioconjugation Protocols. [Link]
-
Biochimica et Biophysica Acta. Methods for the determination and quantification of the reactive thiol proteome. [Link]
-
University of Washington. Protein Reduction, Alkylation, Digestion. [Link]
-
G-Biosciences. OneQuant™ Iodoacetamide. [Link]
-
Nature Communications. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. [Link]
-
WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. [Link]
-
Creative Biolabs. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. [Link]
-
Chemical Society Reviews. Site-selective modification strategies in antibody–drug conjugates. [Link]
-
ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]
-
Wikipedia. Iodoacetamide. [Link]
-
Journal of General Physiology. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. [Link]
-
Analytical Biochemistry. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]
-
Analytical Biochemistry. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. [Link]
-
Matrix Science. Step away from the iodoacetamide. [Link]
-
Pharmaceutical Technology. How bioconjugation is unlocking new drug development. [Link]
-
ResearchGate. Why are my proteins precipitating after the addition of iodoacetamide? [Link]
-
ResearchGate. Does Iodoactamide not work on LMW thiols? [Link]
-
Taylor & Francis. Iodoacetamide – Knowledge and References. [Link]
-
Radboud Repository. Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. [Link]
-
Single Use Support. Bioconjugates: Examples & Applications. [Link]
-
Interchim. Iodoacetamide. [Link]
-
RSC Chemical Science. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 16. microdetection.cn [microdetection.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. susupport.com [susupport.com]
- 20. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 22. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay Preparation for 2-iodo-N-(3-methoxyphenyl)acetamide Inhibitors
[1][2]
Abstract & Scope
This guide details the experimental frameworks required to characterize 2-iodo-N-(3-methoxyphenyl)acetamide and structurally related covalent inhibitors. Unlike reversible competitive inhibitors, this compound functions via a two-step mechanism involving an initial non-covalent binding event followed by the formation of an irreversible covalent bond with a nucleophilic cysteine residue on the target protein.[1]
Standard IC
Chemical Handling & Stability
The iodine leaving group on the acetamide warhead presents specific stability challenges compared to chloro- or acrylamide-based counterparts.[2]
| Parameter | Specification | Critical Handling Note |
| Compound | 2-iodo-N-(3-methoxyphenyl)acetamide | Light Sensitive: The C-I bond is photolabile.[2] |
| Solubility | Hydrophobic (LogP ~1.6 - 2.[2][1]0) | Dissolve in 100% DMSO . Avoid aqueous buffers for stock storage.[2][1] |
| Stability | Moderate | Fresh Prep Required: Iodoacetamides hydrolyze slowly in water but rapidly in alkaline pH.[2][1] |
| Reactivity | High (Electrophilic) | Avoid Thiols: Reacts rapidly with DTT, BME, and Glutathione.[1] |
Storage Protocol:
Critical Assay Factor: The "Thiol Trap"
WARNING: The most common cause of assay failure with iodoacetamide inhibitors is the presence of reducing agents in the assay buffer.[1]
Standard kinase/enzyme buffers often contain 1–5 mM DTT (Dithiothreitol) or
Corrective Action:
-
Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a strong reducing agent but is significantly less nucleophilic towards iodoacetamides at physiological pH.[2][1]
-
Alternative: If the enzyme is stable, remove reducing agents entirely during the pre-incubation phase.[1]
-
Limit: If DTT is mandatory for enzyme survival, keep concentration < 100
M and minimize pre-incubation time of the inhibitor with the buffer alone.[1]
Mechanism of Action & Visualization
The inhibitor follows the kinetic scheme:
Where:
- (Affinity of the initial non-covalent complex)[2][1]
- = Maximum rate of inactivation (covalent bond formation)[2][1]
Diagram 1: Reaction Mechanism & Interference
Caption: Kinetic pathway showing the desired covalent inactivation (solid lines) and the competitive quenching by buffer thiols (dotted lines).
Experimental Protocols
Protocol A: Time-Dependent IC Shift (Validation of Covalency)
This assay determines if the inhibitor acts covalently.[2][1][3] A reversible inhibitor's IC
Workflow:
-
Prepare Enzyme Mix: Dilute enzyme in Assay Buffer (HEPES/Tris pH 7.5, MgCl
, 0.5 mM TCEP , BSA). -
Prepare Inhibitor Plate: Serially dilute 2-iodo-N-(3-methoxyphenyl)acetamide in DMSO (10-point dose response).
-
Incubation Arms:
-
Reaction: Allow enzymatic reaction to proceed for a fixed time (linear range).
-
Detection: Measure signal (fluorescence/luminescence).[2][1]
-
Analysis: Calculate IC
for both arms.
Protocol B: Determination of (Quantitative Potency)
This is the gold standard metric for covalent inhibitors.[2][1]
Workflow:
-
Setup: Prepare 5-6 concentrations of the inhibitor (ranging from 0.1x to 10x the estimated
).[2][1] -
Time Course: Initiate the reaction by adding enzyme to the inhibitor/substrate mix (Continuous Method) OR incubate enzyme/inhibitor for varying times (0, 5, 10, 20, 40, 60 min) before adding substrate (Discontinuous Method).
-
Note: For iodoacetamides, the Discontinuous Method is often preferred to prevent substrate competition during the alkylation step.[1]
-
-
Data Processing:
-
Measure the % Enzyme Activity remaining at each time point (
) for each concentration ( ). -
Fit the decay of activity to a pseudo-first-order equation to determine
for each concentration: [2][1] -
Plot
vs. .[2][1] -
Fit to the hyperbolic equation:
[2][1] -
Output: Extract
(max rate) and (binding constant). The ratio is the second-order rate constant ( ).[2][1][3]
-
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for discontinuous kinetic characterization.
Troubleshooting & Quality Control
| Observation | Probable Cause | Solution |
| No IC | High DTT in buffer | Switch to TCEP; Dialyze enzyme. |
| Low Solubility | Compound aggregation | Add 0.01% Triton X-100 or Tween-20; Ensure DMSO < 5%.[2] |
| Linear | The saturation point is not reached.[2][1] Report as | |
| High Background | Iodine quenching fluorescence | Check for compound auto-fluorescence or quenching of the fluorophore.[2][1] Use MS-based readout if necessary. |
References
-
Copeland, R. A. (2013).[2][1][3] Irreversible Enzyme Inactivators. In Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley.[2][1] Link[2][1]
-
Strelow, J. M. (2017).[2][1] A Perspective on the Kinetics of Covalent Binding Inhibitors. SLAS Discovery. Link[2][1]
-
Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016).[1] Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. Link[2][1]
-
PubChem. (n.d.).[2][1] 2-iodo-N-(3-methoxyphenyl)acetamide Compound Summary. National Library of Medicine.[2][1] Link
preventing light-induced decomposition of 2-iodo-N-(3-methoxyphenyl)acetamide
Welcome to the technical support guide for 2-iodo-N-(3-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this light-sensitive compound. The following information is curated to ensure the integrity and reproducibility of your experiments.
I. Core Concept: Understanding the Instability
2-Iodo-N-(3-methoxyphenyl)acetamide, like other iodoacetamide derivatives, is susceptible to light-induced decomposition.[1][2][3] The carbon-iodine bond is photolabile and can undergo homolytic dissociation upon exposure to light, leading to the formation of radical species.[1] This degradation compromises the compound's ability to effectively perform its primary function, such as the alkylation of cysteine residues in proteins.[1][4] Therefore, all experimental procedures involving this compound must be performed with stringent light protection.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: Inconsistent or Incomplete Alkylation of Cysteine Residues
Symptoms:
-
Mass spectrometry data shows a low percentage of carbamidomethylated cysteine residues.
-
Gel electrophoresis results exhibit streaking or unexpected band shifts, suggesting disulfide bond formation.
-
Variability in results between experimental replicates.
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Light-Induced Decomposition | The carbon-iodine bond in iodoacetamide is susceptible to homolytic cleavage by light, generating radical species and reducing the concentration of the active alkylating agent.[1] | Work in the dark or under red light conditions. Prepare iodoacetamide solutions immediately before use and protect them from light at all times by wrapping vials and tubes in aluminum foil.[5] |
| Hydrolysis of Iodoacetamide | In aqueous solutions, iodoacetamide can hydrolyze, especially at non-optimal pH. This reduces the effective concentration available for alkylation. | Prepare solutions fresh for each experiment. Do not store iodoacetamide in solution.[6] Discard any unused portion of the dissolved reagent.[6] |
| Incorrect pH of Reaction Buffer | The alkylation of cysteine residues by iodoacetamide is most efficient at a slightly alkaline pH (8-9), which favors the nucleophilic thiolate form of the cysteine side chain. | Ensure the reaction buffer is maintained at a pH between 8 and 9. |
| Presence of Competing Nucleophiles | Other nucleophilic species in the reaction mixture, such as primary amines (e.g., Tris buffer) or other free thiols, can react with iodoacetamide, reducing its availability for cysteine alkylation. | Use a non-nucleophilic buffer, such as HEPES or phosphate buffer. If a thiol-containing reducing agent (e.g., DTT) is used, ensure the iodoacetamide is added in sufficient excess to react with both the reducing agent and the protein's cysteines. |
| Insufficient Reagent Concentration | An inadequate amount of iodoacetamide will result in incomplete alkylation. | Use a sufficient molar excess of iodoacetamide over the total thiol concentration (from both the protein and the reducing agent). A 2-fold molar excess over the reducing agent is a common starting point.[5] |
Issue 2: Observation of Off-Target Modifications
Symptoms:
-
Mass spectrometry analysis reveals modifications on residues other than cysteine, such as lysine, histidine, methionine, or the N-terminus.[7]
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Excess Iodoacetamide | High concentrations of iodoacetamide can lead to non-specific reactions with other nucleophilic amino acid side chains. | Optimize the iodoacetamide concentration. Perform a titration experiment to determine the lowest effective concentration that achieves complete cysteine alkylation without significant off-target modifications. |
| Prolonged Incubation Time | Longer reaction times increase the probability of slower, less specific reactions occurring. | Optimize the incubation time. A typical incubation time is 30-60 minutes at room temperature.[5] |
| Reaction pH is too High | While a slightly alkaline pH is required, excessively high pH can increase the nucleophilicity of other amino acid side chains, promoting off-target reactions. | Maintain the reaction pH strictly within the 8-9 range. |
Issue 3: Sample Discoloration
Symptoms:
-
The solid 2-iodo-N-(3-methoxyphenyl)acetamide or its solutions turn yellow or brown.
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Light Exposure | Photodegradation can lead to the formation of colored byproducts, including elemental iodine. | Store the solid compound and its solutions protected from light at all times. [2][3] |
| Air Oxidation | The compound may darken upon exposure to air.[3] | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. [8] Keep containers tightly sealed.[3] |
| Moisture Sensitivity | The compound is sensitive to moisture, which can contribute to degradation.[2][3][9] | Store in a dry environment, such as in a desiccator. [3] |
III. Frequently Asked Questions (FAQs)
Q1: How should I store solid 2-iodo-N-(3-methoxyphenyl)acetamide? A: Store the solid compound at 2-8°C, protected from light and moisture.[8] Keeping the container tightly sealed is crucial.[3] For long-term storage, consider storing it under an inert atmosphere like argon.[8]
Q2: Can I pre-make a stock solution of 2-iodo-N-(3-methoxyphenyl)acetamide? A: No, it is strongly recommended to prepare solutions immediately before use.[6] Iodoacetamide solutions are unstable and degrade quickly.[6]
Q3: What is the ideal working environment for handling this compound? A: All manipulations should be carried out in the dark or under safelight conditions (e.g., red light) to prevent photodegradation.[1]
Q4: What are the hazardous decomposition products of this compound? A: Upon decomposition, which can be induced by heat or light, it may release hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[2][3]
Q5: How can I monitor the decomposition of 2-iodo-N-(3-methoxyphenyl)acetamide? A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust method for assessing the purity and detecting degradation products.[10] The iodophenyl chromophore allows for sensitive UV detection.[10] For more sensitive and specific analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be employed.[10][11]
IV. Experimental Protocols and Visualizations
Protocol 1: Standard Procedure for Cysteine Alkylation
This protocol provides a general workflow for the alkylation of cysteine residues in a protein sample.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea or 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[5]
-
Incubate at an appropriate temperature and time for complete reduction of disulfide bonds (e.g., 60 minutes at 37°C for DTT).
-
-
Alkylation (in the dark):
-
Cool the sample to room temperature.
-
Freshly prepare a stock solution of 2-iodo-N-(3-methoxyphenyl)acetamide (e.g., 500 mM in water or buffer). Protect this solution from light.[5]
-
Add the iodoacetamide solution to the protein sample to a final concentration that provides a molar excess over the total thiol concentration (typically 15-20 mM).[5]
-
Incubate for 30-60 minutes at room temperature in complete darkness.[5]
-
-
Quenching (in the dark):
Workflow for Handling Light-Sensitive 2-Iodo-N-(3-methoxyphenyl)acetamide
Caption: A workflow diagram illustrating the key steps for handling 2-iodo-N-(3-methoxyphenyl)acetamide to prevent light-induced decomposition.
Mechanism of Light-Induced Decomposition
Caption: Simplified mechanism of the light-induced decomposition of 2-iodo-N-(3-methoxyphenyl)acetamide.
V. References
-
G-Biosciences. OneQuant™ Iodoacetamide. [Link]
-
ResearchGate. Why does the alkylation of peptides with IAA have to be carried in the dark during the sample preparation for LC/MS proteomic analysis?[Link]
-
MDPI. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]
-
UBPBio. MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. [Link]
-
Royal Society of Chemistry. A visible-light photocatalytic thiolation of aryl, heteroaryl and vinyl iodides. [Link]
-
SciSpace. Photo-induced iodination of aryl halides under very mild conditions. [Link]
-
PubMed. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]
-
ResearchGate. The mechanism of visible-light-driven aryl iodide reduction with.... [Link]
-
ResearchGate. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. [Link]
-
PubChem. 2-Iodo-N-(3-methoxyphenyl)acetamide. [Link]
-
PubMed. Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ubpbio.com [ubpbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing hydrolysis of 2-iodo-N-(3-methoxyphenyl)acetamide in aqueous buffers
A Guide to Minimizing Hydrolysis in Aqueous Buffers
Welcome to the technical support center for 2-iodo-N-(3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who use this valuable alkylating agent. As Senior Application Scientists, we understand that achieving reproducible and accurate results requires a deep understanding of reagent stability. The primary challenge when working with 2-iodo-N-(3-methoxyphenyl)acetamide in aqueous media is its susceptibility to hydrolysis, which can compromise your experiments by reducing the effective concentration of the active reagent and generating unwanted byproducts.
This document provides in-depth, field-proven insights and protocols to help you mitigate this issue. We will explore the "why" behind the experimental choices, empowering you to design robust, self-validating experimental systems.
Frequently Asked Questions (FAQs)
Q1: I prepared a stock solution of 2-iodo-N-(3-methoxyphenyl)acetamide in my aqueous buffer and left it on the bench. Now, my experiment is showing lower-than-expected activity. What happened?
A1: The most likely cause is the hydrolytic degradation of the reagent. 2-iodo-N-(3-methoxyphenyl)acetamide, like other haloacetamides, is unstable in aqueous solutions.[1] The carbon-iodine bond is susceptible to nucleophilic attack by water or, more potently, by hydroxide ions, leading to the formation of the inactive hydroxy-derivative, N-(3-methoxyphenyl)-2-hydroxyacetamide. The rate of this hydrolysis is significantly accelerated by factors such as alkaline pH, elevated temperature, and prolonged storage in solution.[2][3] For maximum efficacy, solutions should always be prepared fresh immediately before use.[1]
Q2: What is the optimal pH for performing my alkylation reaction while minimizing hydrolysis?
A2: This is a critical optimization challenge. The desired reaction, the alkylation of a thiol (e.g., a cysteine residue), is most efficient at a slightly alkaline pH (typically 8.0-9.0).[4] This is because the deprotonated thiolate anion (S⁻), which is more prevalent in this pH range, is a much stronger nucleophile than the protonated thiol (SH). However, these same alkaline conditions also significantly accelerate the rate of hydrolysis, as hydroxide (OH⁻) is a more potent nucleophile than water.[3] Therefore, the optimal pH is a compromise:
-
For rapid reactions (minutes): A pH of 8.0-8.5 is often effective, as the desired alkylation can proceed to completion before significant hydrolysis occurs.
-
For slower reactions (hours): Consider working at a lower pH (7.0-7.5) to suppress hydrolysis, but be aware that the primary alkylation reaction will also be slower. You may need to compensate with a higher concentration of the reagent.
Q3: Can I use any buffer system for my experiments?
A3: Not all buffers are created equal. While specific base catalysis (attack by OH⁻) is often the dominant hydrolysis pathway, some buffer components can actively participate in the reaction through general acid/base catalysis.[5][6] For instance, nucleophilic buffer species like phosphate or carboxylate-containing buffers could potentially increase the rate of degradation. It is advisable to use non-nucleophilic buffers such as HEPES, or simple bicarbonate buffers, which are commonly used in proteomics workflows involving iodoacetamide.[2]
Q4: I see a yellowish tint in my solid reagent and in my freshly prepared solutions. Is this a problem?
A4: Yes, a yellow or brownish color indicates the presence of free iodine (I₂), which is a sign of degradation.[7] Iodoacetamide and its derivatives are sensitive to light, which can catalyze the homolytic cleavage of the carbon-iodine bond, leading to decomposition. Always store the solid reagent protected from light and moisture at 4°C or below. When performing experiments, especially incubations lasting more than a few minutes, it is best practice to work in the dark or in amber-colored tubes.[2]
In-Depth Troubleshooting Guide
| Observed Problem | Potential Cause Related to Hydrolysis | Recommended Solution & Scientific Rationale |
| Low or Inconsistent Alkylation Yield | Reagent Degradation: The effective concentration of 2-iodo-N-(3-methoxyphenyl)acetamide is lower than calculated due to hydrolysis prior to or during the reaction. | Prepare Reagent Fresh: Dissolve the solid reagent in your chosen buffer immediately before adding it to the reaction mixture. Do not store aqueous stock solutions. Optimize pH & Time: For slow reactions, lower the pH to 7.0-7.5 to reduce the rate of base-catalyzed hydrolysis. Monitor both the desired reaction and potential hydrolysis over time to find the optimal endpoint.[3] |
| Artifact Peaks in Mass Spectrometry Analysis | Formation of Hydrolysis Byproduct: The primary hydrolysis product, N-(3-methoxyphenyl)-2-hydroxyacetamide, has a distinct mass and may appear in your analysis, complicating interpretation. Its mass will be [M-I+OH], where M is the mass of the parent compound. | Run a Control: Incubate the reagent in your reaction buffer without your target molecule for the same duration as your experiment. Analyze this sample by LC-MS to identify the retention time and mass of the hydrolysis product.[8] Minimize Incubation Temperature: Perform the reaction at room temperature or 4°C if possible. Elevated temperatures significantly accelerate hydrolysis.[2] A study on iodoacetamide showed that increasing temperature from room temperature to 70-85°C decreased the yield of alkylated peptides, indicating increased side reactions or degradation.[2] |
| Poor Reproducibility Between Experiments | Inconsistent Reagent Preparation: Small variations in the time between dissolving the reagent and starting the experiment, or exposure to light, can lead to different levels of hydrolysis and thus different effective concentrations in each run. | Standardize Workflow: Adhere strictly to the protocol. Use a timer to control the interval between reagent dissolution and use. Always protect solutions from light by using amber vials or wrapping tubes in foil. This ensures that the initial concentration of active reagent is consistent across all experiments. |
The Chemistry of Hydrolysis: Core Principles
Understanding the mechanism of hydrolysis is key to preventing it. The primary degradation pathway for 2-iodo-N-(3-methoxyphenyl)acetamide in aqueous buffer is a nucleophilic substitution reaction (Sɴ2).
Mechanism of Base-Catalyzed Hydrolysis
Under neutral to alkaline conditions, the hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbon atom attached to the iodine. This occurs in a single concerted step, displacing the iodide ion (I⁻), which is an excellent leaving group.
Caption: Sɴ2 mechanism for base-catalyzed hydrolysis.
While water can also act as the nucleophile, it is significantly weaker than the hydroxide ion, making this reaction much slower at neutral or acidic pH.[9]
Experimental Protocols
Protocol 1: Preparation and Use of 2-iodo-N-(3-methoxyphenyl)acetamide for a Model Alkylation Reaction
This protocol provides a self-validating workflow designed to maximize alkylation efficiency while minimizing hydrolysis.
Materials:
-
2-iodo-N-(3-methoxyphenyl)acetamide (solid)
-
Anhydrous DMSO or DMF (for absolute stock solution)
-
Target molecule with a free thiol (e.g., Glutathione, Cysteine-containing peptide)
-
Reaction Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Amber-colored microcentrifuge tubes
Methodology:
-
Buffer Preparation: Prepare the 50 mM HEPES buffer and adjust the pH to 7.5 using NaOH. Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize thiols.
-
Target Molecule Preparation: Dissolve the thiol-containing target molecule in the degassed HEPES buffer to the desired final concentration (e.g., 1 mM).
-
Reagent Stock Preparation (Crucial Step):
-
Option A (Recommended): Prepare a concentrated absolute stock solution (e.g., 500 mM) in anhydrous DMSO. This stock is stable for longer periods if stored properly at -20°C under argon or nitrogen.
-
Option B (If DMSO is not suitable): Weigh the solid 2-iodo-N-(3-methoxyphenyl)acetamide in an amber tube. Add the reaction buffer to create the desired concentration (e.g., 10 mM) immediately before proceeding to the next step. Vigorously vortex to ensure full dissolution.
-
Rationale: Preparing solutions fresh is the single most effective way to prevent hydrolysis. A concentrated stock in an anhydrous organic solvent like DMSO prevents hydrolysis during storage.
-
-
Initiation of Alkylation Reaction:
-
Add the freshly prepared reagent solution to the target molecule solution to initiate the reaction (e.g., add 2 µL of a 500 mM DMSO stock to 98 µL of the 1 mM target solution for a final reagent concentration of 10 mM).
-
Immediately wrap the tube in aluminum foil or ensure it is kept in complete darkness.
-
Rationale: A molar excess of the alkylating agent helps drive the reaction to completion quickly. Protecting from light prevents photochemical degradation.
-
-
Incubation: Incubate at room temperature (e.g., 20-25°C) for a predetermined time (e.g., 30-60 minutes). Avoid heating unless absolutely necessary, as this will accelerate hydrolysis.[2]
-
Rationale: Room temperature is often sufficient for alkylation and helps keep the hydrolysis rate in check.
-
-
Quenching the Reaction: Add an excess of a thiol-containing quenching agent, such as DTT (to a final concentration of 50 mM), to consume any remaining unreacted 2-iodo-N-(3-methoxyphenyl)acetamide.
-
Rationale: Quenching prevents the reagent from reacting with other components in downstream applications (e.g., other proteins, mass spectrometry buffers).
-
-
Analysis: Proceed immediately with your downstream analysis (e.g., LC-MS, HPLC) to confirm the reaction outcome.
Protocol 2: Monitoring Hydrolysis via Reverse-Phase HPLC
This allows you to quantify the stability of your reagent under specific buffer conditions.
-
Prepare a 1 mM solution of 2-iodo-N-(3-methoxyphenyl)acetamide in the aqueous buffer you intend to test.
-
Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its more polar hydrolysis product.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm or 280 nm).
-
Incubate the remaining solution under your test conditions (e.g., 25°C, in the dark).
-
Inject samples at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quantify the rate of hydrolysis by measuring the decrease in the peak area of the parent compound over time.
Decision Workflow & Data Summary
Workflow for Selecting Optimal Experimental Conditions
Caption: Decision tree for minimizing reagent hydrolysis.
Table: Recommended Buffer Conditions
| Parameter | Recommended Condition | Rationale & References |
| pH | 7.0 - 8.5 | Balances the need for thiolate anion formation (favored at higher pH) with the need to minimize base-catalyzed hydrolysis (accelerated at higher pH).[3] |
| Buffer System | HEPES, Bicarbonate | Non-nucleophilic buffers are preferred to avoid buffer-catalyzed degradation.[2][5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures slow the rate of hydrolysis. Avoid elevated temperatures unless required for protein denaturation.[2] |
| Light | Protect from light | The C-I bond is photolabile. Use amber tubes or work in the dark to prevent photochemical decomposition. |
| Preparation | Prepare fresh before use | The most critical step. Aqueous solutions are not stable and should be used within minutes of preparation.[1] |
References
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Technical Data Sheet. Retrieved from [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Technical Data Sheet. Retrieved from [Link]
- Jayawardana, T., Hossain, M. F., Patel, D., & Kimura, S. Y. (2022). Haloacetonitrile stability in cell culture media used in vitro toxicological studies. Chemosphere, 308(Pt 3), 136452.
- Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4744-4753.
- Kovács, B., et al. (2013). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 48(1), 97-105.
- Ryu, S., et al. (2018). Defluorination Capability of l-2-Haloacid Dehalogenases in the HAD-like Hydrolase Superfamily Correlates with Active Site Compactness. Biochemistry, 57(44), 6348-6359. (Provides mechanism for haloacid hydrolysis).
- Wang, M., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 13(12), 5527-5536.
- Adib, A. S., & Lickteig, R. L. (1997). The ATP-depleting reagent iodoacetamide induces the degradation of protein kinase C alpha (PKC alpha) in LLC-PK1 pig kidney cells. Life Sciences, 61(17), 1697-1704.
- Nardi, J., et al. (1995). Reaction Mechanism of DL-2-Haloacid Dehalogenase from Pseudomonas sp. 113: Hydrolytic Dehalogenation Not Involving an Ester Intermediate. Journal of Bacteriology, 177(11), 3023-3029.
-
ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE. Science topic. Retrieved from [Link]
- King, M., & Gande, S. L. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 384(1), 118-124.
- Wang, S., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology, 9, 750519.
- Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4744-4753.
- Plewa, M. J., et al. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955-961.
-
Taylor & Francis Online. (n.d.). Iodoacetamide – Knowledge and References. Retrieved from [Link]
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
-
ScienceDirect. (n.d.). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
UBPBio. (n.d.). 2-Iodoacetamide. Product Information. Retrieved from [Link]
-
U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
Sources
- 1. ubpbio.com [ubpbio.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]
- 9. researchgate.net [researchgate.net]
purification strategies for 2-iodo-N-(3-methoxyphenyl)acetamide: recrystallization vs chromatography
This technical guide provides an in-depth analysis of purification strategies for 2-iodo-N-(3-methoxyphenyl)acetamide (CAS No: 17641-09-7), a crucial intermediate in various research and development applications.[1] We will explore the comparative advantages and specific challenges of recrystallization and column chromatography, offering troubleshooting guides and detailed protocols to assist researchers in achieving high purity for their target compound.
Frequently Asked Questions (FAQs): Choosing Your Purification Strategy
Question: I have just completed the synthesis of 2-iodo-N-(3-methoxyphenyl)acetamide. Which purification method, recrystallization or chromatography, should I choose?
Answer: The optimal choice depends on three key factors: the scale of your reaction, the nature of the impurities, and the required final purity.
-
For large quantities (>5 g) of moderately pure crude product (e.g., >85% pure by TLC or ¹H NMR), recrystallization is often the more efficient and economical choice. It is a simpler technique that requires less solvent and is more easily scaled up.
-
For small quantities (<5 g) or when dealing with a complex mixture of impurities with similar polarities to the product, flash column chromatography is generally superior. [2] It offers higher resolving power and can separate components that are difficult to remove via recrystallization.[3]
Question: What are the primary impurities I should expect from the synthesis?
Answer: Typical impurities include unreacted starting materials (e.g., 3-methoxyaniline and an iodoacetylating agent), byproducts from side reactions, and residual solvents.[4] The presence of the iodoacetamide functional group also presents a risk of degradation, especially if exposed to light or heat, as iodo-compounds can be light-sensitive.[5][6]
Question: Is 2-iodo-N-(3-methoxyphenyl)acetamide stable under typical purification conditions?
Answer: While generally stable, iodoacetamides can exhibit sensitivity.
-
Light Sensitivity: Like many iodo-organic compounds, it is prudent to protect the compound from direct light to prevent potential degradation.[6]
-
pH Sensitivity: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Silica Gel Stability: Some compounds can decompose on acidic silica gel.[7] It is crucial to perform a preliminary Thin Layer Chromatography (TLC) stability test. Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears or the original spot streaks, it indicates potential instability on silica.[7]
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[8] The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4°C).[9][10]
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid instead of crystals) | 1. Solution is too saturated. 2. The compound's melting point is lower than the solvent's boiling point. 3. Cooling is too rapid. | 1. Add more hot solvent until the oil redissolves, then cool slowly. 2. Switch to a lower-boiling point solvent or use a mixed-solvent system. 3. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[4] |
| No Crystal Formation | 1. Too much solvent was used. 2. The solution is supersaturated but lacks a nucleation site. 3. Cooling time is insufficient. | 1. Gently boil off some solvent to increase concentration and attempt cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure product if available. 3. Allow the solution to stand in an ice bath for a longer period. |
| Low Recovery of Purified Product | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much solvent was used for washing the collected crystals. | 1. Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath). Minimize the volume of solvent used. 2. Preheat the filtration funnel and flask. Use a minimal amount of hot solvent to rinse. 3. Always wash crystals with ice-cold solvent and use a minimal volume. |
| Product is Still Impure/Colored | 1. The chosen solvent is not effective at separating the specific impurities. 2. Colored, high-molecular-weight impurities are present. | 1. Perform a new solvent screen to find a more suitable system.[4] 2. After dissolving the crude product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Preparation: Place ~30 mg of crude 2-iodo-N-(3-methoxyphenyl)acetamide into several small test tubes.
-
Solvent Addition: Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, or water) dropwise to one test tube at room temperature, agitating after each drop.
-
Room Temperature Solubility: Observe if the compound dissolves readily. A good solvent should not dissolve the compound well at this stage.[8]
-
Hot Solubility: If the compound is poorly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.
-
Selection: The ideal solvent is one that dissolves the compound when hot but results in a heavy precipitate of crystals upon cooling.[9] If no single solvent is ideal, consider a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane).
Purification Strategy 2: Flash Column Chromatography
Flash chromatography is a rapid form of medium-pressure liquid chromatography that uses gas pressure to force the mobile phase through a column of stationary phase (typically silica gel).[2][11] It excels at separating compounds with close polarities.
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Inappropriate mobile phase (eluent). 2. Column was overloaded with crude material. 3. Column was packed poorly (channels or cracks). | 1. Re-optimize the solvent system using TLC. Aim for a target compound Rf of 0.3-0.4. 2. Reduce the amount of sample loaded. A general rule is 1-10% of the silica gel weight. 3. Repack the column carefully, ensuring a uniform and compact bed. |
| Compound Will Not Elute | 1. The mobile phase is not polar enough. 2. The compound has decomposed on the column. | 1. Gradually increase the polarity of the mobile phase (gradient elution).[7] 2. Test for stability on silica.[7] If unstable, switch to a different stationary phase like neutral alumina or deactivated silica gel.[2] |
| Compound Elutes with Solvent Front | 1. The mobile phase is too polar. 2. The sample was not loaded in a concentrated band. | 1. Start with a less polar solvent system. 2. Dissolve the sample in a minimal amount of solvent (preferably the eluent) or adsorb it onto a small amount of silica gel (dry loading) before adding it to the column.[7] |
| Streaking or "Tailing" of Bands | 1. The compound is too soluble in the mobile phase. 2. The sample is acidic or basic and is interacting strongly with the silica. 3. Column is overloaded. | 1. Reduce the polarity of the eluent.[7] 2. Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). 3. Use less sample material for the given column size. |
Experimental Protocol: Developing a Flash Chromatography Method
-
TLC Analysis: On a silica gel TLC plate, spot the crude material. Develop the plate in several test solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Solvent Selection: Identify the solvent system that provides good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen (or a slightly less polar) eluent and carefully pack it into a column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.
-
Elution: Apply pressure (e.g., from a nitrogen line or air pump) to begin flowing the eluent through the column. Collect fractions sequentially.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-iodo-N-(3-methoxyphenyl)acetamide.
At-a-Glance Comparison
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential solubility | Differential partitioning between mobile and stationary phases[12] |
| Best Use Case | Large quantities (>5 g), removal of impurities with very different solubility | Small quantities (<5 g), separation of similarly polar compounds |
| Purity Achievable | Good to excellent, depending on impurities | Very good to excellent, high resolving power |
| Speed | Can be slow (requires slow cooling) | Generally faster for small-scale purification[11] |
| Solvent Consumption | Generally lower | Can be high, especially for large columns |
| Cost & Complexity | Lower cost, simpler setup | Higher cost (silica, solvents, glassware), more complex setup |
Visualization of Workflows
Decision-Making Flowchart
Caption: Decision tree for selecting a purification method.
Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
Flash Chromatography Workflow
Caption: Standard workflow for purification by flash chromatography.
Safety Precautions
2-Iodoacetamide and its derivatives should be handled with care. They are often classified as toxic and corrosive.[13] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5] Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[13]
References
- Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex.
- Solvent Choice - Chemistry Teaching Labs. University of York.
- Solvent Selection and Recrystallization Guide. Scribd.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
- Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
- Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
- The Ultimate Guide to Flash Chromatography: Principles and Techniques. (2023, December 15). Microbioz India.
- SAFETY DATA SHEET: 2-Iodoacetamide. (2018, January 26).
- What is Flash Chromatography and why should I do it? (2023, January 26). Biotage.
- 2-Iodo-N-(3-methoxyphenyl)acetamide. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET: N-Isopropyl-2-(3-methoxyphenyl)acetamide. (2016, April 1). AFG Bioscience LLC.
- SAFETY DATA SHEET: 2-Iodoacetamide. (2014, July 15). Fisher Scientific.
- 2-Iodoacetamide. (2026, February 2). ChemicalBook.
- SAFETY DATA SHEET: 4'-Methoxyacetanilide. (2014, December 1). Thermo Fisher Scientific.
- Acetamide Impurities. BOC Sciences.
- N-(2-iodo-4-methoxyphenyl)acetamide. PubChem, National Center for Biotechnology Information.
- Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- 2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2). PubChemLite.
- Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)acetamide Purification. Benchchem.
- Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2024, July 9). IUCr Journals.
- Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. (2024, July 9). IUCr Journals.
Sources
- 1. 2-Iodo-N-(3-methoxyphenyl)acetamide | C9H10INO2 | CID 28668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]
- 7. Chromatography [chem.rochester.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. chromtech.com [chromtech.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
troubleshooting low reactivity of 2-iodo-N-(3-methoxyphenyl)acetamide with thiols
Topic: Low Reactivity of 2-iodo-N-(3-methoxyphenyl)acetamide
Executive Summary & Chemical Context
You are experiencing lower-than-expected reactivity between 2-iodo-N-(3-methoxyphenyl)acetamide and a thiol-containing substrate (protein, peptide, or small molecule).
To troubleshoot this, we must first ground ourselves in the specific electronic and physical properties of your electrophile:
-
Electrophile Type:
-Iodoacetamide ( alkylating agent).[1] -
Mechanism: The reaction relies on the nucleophilic attack of a thiolate anion (
) on the -carbon, displacing iodide ( ).[1] -
Substituent Effect: The N-(3-methoxyphenyl) group is lipophilic.[1] The meta-methoxy group exerts a mild inductive electron-withdrawing effect (-I), which slightly decreases the electron density on the amide nitrogen compared to an unsubstituted phenyl ring.[1] This generally makes the amide carbonyl more electrophilic, not less. Therefore, low reactivity is rarely due to intrinsic electronic deactivation but rather environmental factors (solubility, pH, or degradation).
Diagnostic Logic Flow
Before altering your protocol, use this logic flow to isolate the root cause.
Figure 1: Decision tree for isolating the cause of low alkylation efficiency.
Technical Troubleshooting Guide (FAQ Format)
Category A: Reagent Integrity & Solubility
Q1: My stock solution of 2-iodo-N-(3-methoxyphenyl)acetamide has turned slightly yellow. Is it still usable?
A: No. The yellow color indicates the liberation of free iodine (
-
The Problem: Free iodine is an oxidant that can oxidize your thiols to disulfides (
) before alkylation occurs, effectively killing the reaction. -
The Fix:
Q2: I am running the reaction in PBS (pH 7.4), but I see low yields. Could solubility be the issue? A: Yes, this is the most likely culprit for this specific compound.
-
The Science: The 3-methoxyphenyl group significantly increases the logP (hydrophobicity) compared to standard iodoacetamide. When you spike a DMSO stock into aqueous PBS, the compound may form "invisible" micro-precipitates or micelles, drastically reducing the effective concentration available for the
reaction. -
The Fix:
-
Ensure the final organic co-solvent concentration (DMSO/DMF) is at least 5-10% (v/v) .[1]
-
If working with proteins, consider adding a chaotrope (e.g., 1-2M Urea) or a non-ionic detergent (e.g., 0.1% Triton X-100) to solubilize the electrophile, provided it doesn't denature your protein of interest.
-
Category B: Reaction Conditions (pH & Kinetics)
Q3: What is the optimal pH? I read that iodoacetamide reacts at pH 7.0. A: While it can react at pH 7.0, it is often too slow for sterically hindered or hydrophobic derivatives.
-
The Mechanism: The nucleophile is the thiolate (
), not the thiol ( ). The pKa of a typical cysteine is ~8.3.-
At pH 7.0, only ~5% of cysteines are deprotonated.
-
At pH 8.0, ~30-40% are deprotonated.[1]
-
At pH 8.5, >50% are deprotonated.
-
-
The Fix: Increase the buffer pH to 8.0 – 8.5 .
-
Warning: Do not exceed pH 9.0, as hydrolysis of the iodo-carbon bond or the amide bond becomes a competing reaction [1].
-
Q4: Can I use DTT to keep my thiols reduced during the reaction? A: Use with caution.
-
The Conflict: DTT (Dithiothreitol) contains two thiol groups. It will aggressively compete with your protein/peptide for the iodoacetamide. If you have 1 mM DTT and 10 µM protein, the DTT will consume all your alkylating agent.
-
The Fix:
-
Option A (Preferred): Use TCEP (Tris(2-carboxyethyl)phosphine).[1][2] TCEP is a phosphine-based reductant that does not contain thiols and does not react rapidly with iodoacetamides.[1]
-
Option B: Reduce with DTT/BME beforehand, then remove it via desalting columns (e.g., PD-10) or dialysis before adding the iodoacetamide.
-
Category C: Side Reactions
Q5: I see multiple modifications on my Mass Spec. What is happening? A: You are likely seeing "over-alkylation."
-
The Cause: At high pH (>8.5) or high excess of reagent, iodoacetamides can alkylate:
-
The Fix:
Standardized Reactivity Assay Protocol
Use this protocol to validate if your specific batch of 2-iodo-N-(3-methoxyphenyl)acetamide is reactive.
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffer: 100 mM Phosphate Buffer, pH 8.0, 1 mM EDTA (to chelate metals that catalyze oxidation).
-
Thiol Standard: L-Cysteine (freshly prepared 10 mM stock in water).[1]
-
Electrophile: 2-iodo-N-(3-methoxyphenyl)acetamide (100 mM stock in DMSO).
-
DTNB (Ellman's Reagent): For quantifying remaining thiol.[2]
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, mix Buffer to a final volume of 1 mL.
-
Add Thiol: Add L-Cysteine to a final concentration of 50 µM .
-
Add Electrophile: Add the iodoacetamide derivative to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics).
-
Control: Prepare a tube with Thiol + DMSO only (no electrophile).
-
-
Incubate: Room temperature, dark, for 0, 15, 30, and 60 minutes.
-
Quench & Measure: At each time point, remove an aliquot and react with DTNB. Measure Absorbance at 412 nm.[2]
-
Analysis: Plot
vs. time. The slope is .[1]
Interpretation:
-
Rapid decrease in Abs412: Reagent is active.
-
No change in Abs412: Reagent is inactive (hydrolyzed) or precipitated.
Comparative Data: Leaving Group & Substituent Effects
Understanding where your compound fits in the reactivity landscape helps set expectations.
| Electrophile Class | Leaving Group Ability | Relative Reactivity (pH 8.0) | Stability (Hydrolysis) | Notes |
| High ( | ++++ | Moderate | Most reactive, light sensitive. | |
| Medium ( | ++ | High | ~10-100x slower than Iodo.[1][6] | |
| Low ( | + | Very High | Requires higher pH or proximity effect.[1] | |
| Acrylamide | None (Addition) | + | High | Mechanism is Michael Addition, not |
Table 1: Comparison of cysteine-reactive warheads [2].
References
-
H. Nielsen et al. , "Optimization of Protein Alkylation for Mass Spectrometry," Journal of Proteome Research, 2008.
-
J. M. Chalker et al. , "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology," Chemistry – An Asian Journal, 2009. [1]
-
Thermo Fisher Scientific , "Chemistry of Crosslinking: Alkylation of Thiols."
-
G-Biosciences , "FOCUS Protein Alkylation Protocol."
Sources
- 1. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 2-Iodo-N-(3-methoxyphenyl)acetamide | C9H10INO2 | CID 28668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Navigating Solubility Challenges with 2-iodo-N-(3-methoxyphenyl)acetamide
Welcome to the technical support resource for 2-iodo-N-(3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common solubility issues encountered during cell-based assays. We will delve into the underlying causes of these challenges and offer validated, step-by-step protocols to ensure the reliable and reproducible performance of this compound in your experiments.
Introduction: Understanding the Molecule
2-iodo-N-(3-methoxyphenyl)acetamide is a member of the iodoacetamide class of compounds, which are well-known for their ability to act as covalent inhibitors by alkylating cysteine residues in proteins. Its chemical structure, featuring a methoxyphenyl group, suggests a degree of hydrophobicity, which is often the primary cause of solubility problems in the aqueous environment of cell culture media. The iodoacetamide functional group is also highly reactive, which necessitates careful handling to maintain its integrity.
This guide will address the most frequently asked questions and troubleshooting scenarios to help you navigate these properties effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My 2-iodo-N-(3-methoxyphenyl)acetamide precipitated immediately upon dilution into my aqueous cell culture medium. What is happening and how can I prevent this?
Answer:
This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is stable in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer or medium in which it has poor solubility. The organic solvent is diluted, but the compound is not, leading to the formation of a precipitate.
Root Cause Analysis:
-
Solvent Mismatch: The primary issue is the stark difference in polarity between your organic stock solvent (likely DMSO) and the aqueous cell culture medium.
-
Concentration Overload: The final concentration you are trying to achieve may be above the compound's aqueous solubility limit.
-
Kinetic vs. Thermodynamic Solubility: You are observing the kinetic solubility, which is often lower than the thermodynamic solubility. The rapid dilution shock promotes precipitation.
Troubleshooting Workflow:
To address this, we recommend a stepwise dilution protocol and careful consideration of your final solvent concentration.
Experimental Protocol: Stepwise Dilution for Cell-Based Assays
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-iodo-N-(3-methoxyphenyl)acetamide in 100% DMSO. A common starting point is 10 mM. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing can aid dissolution.
-
Intermediate Dilution: Create an intermediate dilution of your compound in a serum-free medium or a buffer like PBS. This step is critical. For example, dilute your 10 mM stock 1:10 in serum-free medium to create a 1 mM intermediate solution. This intermediate solution will have a higher DMSO concentration (e.g., 10%), which helps to keep the compound soluble.
-
Final Working Solution: Use the intermediate dilution to prepare your final working concentrations in your complete cell culture medium (containing serum, if applicable). This final dilution step will bring the DMSO concentration down to a level that is non-toxic to most cell lines (typically ≤ 0.5%).
Visualizing the Workflow:
Caption: Stepwise dilution protocol to prevent precipitation.
Question 2: I am observing inconsistent results in my cell viability or signaling assays. Could this be related to the solubility of 2-iodo-N-(3-methoxyphenyl)acetamide?
Answer:
Absolutely. Inconsistent results are often a downstream consequence of poor solubility. If the compound precipitates, the actual concentration your cells are exposed to will be lower and more variable than your intended concentration.
Investigative Steps:
-
Visual Inspection: Before adding your compound to the cells, visually inspect your final working solutions (in the cell culture plate wells) under a microscope. Look for any signs of precipitate, which may appear as small crystals or an oily film.
-
Solvent Control: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., 0.5% DMSO) but without the compound. This will help you differentiate between compound-specific effects and solvent-induced artifacts.
-
Dose-Response Curve Analysis: A poorly soluble compound often yields a dose-response curve with a shallow slope or a plateau at higher concentrations where the compound has reached its solubility limit.
Data Interpretation:
| Observation | Potential Cause Related to Solubility | Recommended Action |
| High variability between replicate wells | Inhomogeneous distribution of precipitated compound. | Re-optimize the dilution protocol; consider sonication of the stock solution. |
| Dose-response curve flattens unexpectedly | The compound has reached its maximum soluble concentration. | Use concentrations below the observed plateau; consider formulation strategies. |
| Lower than expected potency | The actual concentration in solution is less than the nominal concentration. | Confirm solubility limit; use a different solvent system if possible. |
Question 3: Are there alternative solvents or formulation strategies I can use to improve the solubility of 2-iodo-N-(3-methoxyphenyl)acetamide in my cell assays?
Answer:
Yes, if DMSO is problematic or if you need to achieve higher concentrations, several alternative strategies can be employed. However, each comes with its own set of considerations.
Alternative Solvents:
-
Ethanol: Can be used as a stock solvent. However, it is generally more volatile and can be more toxic to cells than DMSO, so the final concentration must be kept very low (typically < 0.1%).
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic molecules. Toxicity profiles should be carefully reviewed for your specific cell line.
Formulation Strategies:
For particularly challenging compounds, formulation with excipients can significantly enhance aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound. However, these can have their own biological effects and must be carefully controlled for.
Workflow for Using a Formulation Agent:
Caption: Workflow for preparing a formulation-based aqueous stock solution.
Question 4: How does the reactivity of the iodoacetamide group affect my experiments, and how should I handle the compound?
Answer:
The iodoacetamide group is an electrophile that reacts readily with nucleophiles, particularly thiols found in cysteine residues and in components of some cell culture media like glutathione or L-cysteine.
Key Considerations:
-
Stock Solution Stability: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The iodo- group is generally stable in anhydrous DMSO but can degrade in the presence of water or other nucleophiles.
-
Media Inactivation: The compound can be inactivated over time in complete cell culture medium due to its reaction with thiols in serum or other media components. This means the effective concentration of the active compound may decrease during a long incubation period.
-
Experimental Timing: For mechanism-of-action studies, consider shorter incubation times or pre-incubation of cells in a serum-free medium with the compound before adding serum. Always be consistent with your incubation times to ensure reproducibility.
Signaling Pathway Consideration:
The reactivity of 2-iodo-N-(3-methoxyphenyl)acetamide with cysteine residues is the basis of its mechanism of action as a covalent inhibitor. This can have implications for various cellular signaling pathways that are regulated by proteins with critical cysteine residues.
Caption: Covalent modification of a target protein by 2-iodo-N-(3-methoxyphenyl)acetamide.
By understanding the chemical nature of 2-iodo-N-(3-methoxyphenyl)acetamide and implementing these systematic troubleshooting strategies, you can overcome solubility hurdles and generate reliable, high-quality data in your cell-based assays.
References
-
General Principles of Small Molecule Solubility in Drug Discovery. Source: American Chemical Society. [Link]
-
Use of Cyclodextrins to Enhance Drug Solubility. Source: National Center for Biotechnology Information (NCBI). [Link]
-
Iodoacetamide as a Covalent Inhibitor. Source: Royal Society of Chemistry. [Link]
-
Best Practices for Handling Compounds in Cell-Based Assays. Source: Bio-protocol. [Link]
removing unreacted 3-anisidine from 2-iodo-N-(3-methoxyphenyl)acetamide mixtures
Welcome to the technical support guide for the purification of 2-iodo-N-(3-methoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing unreacted 3-anisidine from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual 3-anisidine from my 2-iodo-N-(3-methoxyphenyl)acetamide product so challenging?
A1: The primary challenge lies in the similar structural features of the reactant and the product. Both molecules contain a 3-methoxyphenyl group, which gives them comparable solubility profiles in many common organic solvents. However, the key difference to exploit is the basicity of the aromatic amine group (-NH₂) in 3-anisidine versus the neutral amide group (-NHC(O)CH₂I) in your product. The amine is basic and can be protonated, while the amide is not.
Q2: What is the most direct and efficient method to remove the bulk of unreacted 3-anisidine?
A2: The most efficient initial purification step is a liquid-liquid extraction using a dilute aqueous acid, commonly referred to as an "acid wash".[1] This technique leverages the difference in basicity. The basic 3-anisidine reacts with the acid to form a water-soluble ammonium salt, which partitions into the aqueous phase, while the neutral amide product remains in the organic phase.[1][2]
Q3: Can I use a strong acid for the extraction?
A3: It is highly discouraged. While a strong acid would effectively protonate the amine, it could also lead to the hydrolysis of the desired amide product, especially with prolonged exposure or elevated temperatures. A dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl), is the standard recommendation.
Q4: How can I confirm that the 3-anisidine has been successfully removed?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the purification process. Spot your crude mixture, the purified product, and a standard of pure 3-anisidine on the same TLC plate. The absence of the 3-anisidine spot in your purified sample lane indicates successful removal. A staining agent like potassium permanganate can be useful for visualizing the spots if they are not UV-active.
Q5: My product is still slightly impure after an acid wash. What should be my next step?
A5: If minor impurities remain, column chromatography or recrystallization are excellent secondary purification techniques.[3][4] Column chromatography is particularly effective at separating compounds with different polarities, while recrystallization is ideal for obtaining highly pure crystalline material if a suitable solvent is identified.[4][5]
Physicochemical Properties for Separation Strategy
Understanding the fundamental properties of the reactant and product is critical for designing an effective purification protocol. The primary exploitable difference is the pKa of the conjugate acid of 3-anisidine, which allows for its selective protonation and extraction into an aqueous phase.[6][7]
| Property | 3-Anisidine (Reactant) | 2-iodo-N-(3-methoxyphenyl)acetamide (Product) | Data Source(s) |
| Molecular Formula | C₇H₉NO | C₉H₁₀INO₂ | [6][8] |
| Molecular Weight | 123.15 g/mol | 291.09 g/mol | [6][8] |
| Appearance | Pale yellow oily liquid | Solid (predicted) | [6][9] |
| pKa (of conjugate acid) | 4.24 | N/A (Amide is neutral) | [6][7] |
| Basicity | Basic | Neutral | N/A |
| Solubility | Soluble in organic solvents (ether, ethanol); sparingly soluble in water.[10][11] | Soluble in many organic solvents. | [9] |
Troubleshooting Guides and Experimental Protocols
This section provides detailed, step-by-step instructions for the most effective purification techniques.
Workflow Overview: From Crude Mixture to Pure Product
The general workflow involves a primary purification step to remove the bulk of the amine, followed by a secondary step for high-purity polishing.
Caption: General purification workflow diagram.
Protocol 1: Liquid-Liquid Extraction with Dilute Acid
This method is the first line of defense and is highly effective for removing the basic 3-anisidine impurity.
Caption: Liquid-liquid extraction workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane. A typical volume would be 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The protonated 3-anisidine hydrochloride salt is now in the lower aqueous layer, while your neutral product remains in the upper organic layer.
-
Drain: Carefully drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-6) one or two more times with fresh portions of 1 M HCl to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to facilitate the removal of water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
-
Verification: Confirm the absence of 3-anisidine using TLC analysis.
Troubleshooting for Liquid-Liquid Extraction:
-
Issue: An emulsion forms at the interface.
-
Solution: Add a small amount of saturated brine solution and swirl gently. Alternatively, let the funnel sit undisturbed for a longer period. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
-
-
Issue: TLC still shows a faint spot for 3-anisidine.
-
Solution: The extraction may have been incomplete. Perform one or two additional acid washes. Ensure adequate mixing during the extraction phase.
-
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase.[3] Since 3-anisidine is more polar than the iodoacetamide product, it will adhere more strongly to a polar stationary phase like silica gel.
Caption: Principle of chromatographic separation.
Step-by-Step Methodology:
-
Select Eluent System: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and 3-anisidine. The product should ideally have an Rf value of ~0.3-0.4 for optimal separation.
-
Pack Column: Prepare a flash chromatography column with silica gel as the stationary phase, using the selected eluent as the mobile phase. Ensure the column is packed uniformly to avoid channeling.[5]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated sample directly onto the column.[5]
-
Elute: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes. The less polar product, 2-iodo-N-(3-methoxyphenyl)acetamide, will elute from the column before the more polar 3-anisidine.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting for Column Chromatography:
-
Issue: Poor separation or overlapping bands.
-
Solution: The eluent system may be too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Ensure the sample was loaded in a narrow, concentrated band.
-
-
Issue: Product is not eluting from the column.
-
Solution: The eluent system is likely not polar enough. Gradually increase the concentration of the polar solvent to increase the eluting power of the mobile phase.
-
Protocol 3: Recrystallization
Recrystallization is a powerful technique for obtaining a highly purified, crystalline final product, provided a suitable solvent can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.[4]
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of your impure product into several test tubes.
-
Add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube dropwise at room temperature until the solid just dissolves. A good candidate solvent will dissolve the compound poorly at room temperature but well when heated.
-
Heat the tubes that did not dissolve the solid. If the solid dissolves upon heating, it's a potential solvent.
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
-
-
Main Recrystallization:
-
Place the impure product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate) with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Troubleshooting for Recrystallization:
-
Issue: No crystals form upon cooling.
-
Solution: The solution may be too dilute. Boil off some of the solvent to increase the concentration and try cooling again. Alternatively, try scratching the inside of the flask with a glass rod below the solvent line to induce nucleation. Adding a "seed crystal" from a previous batch can also help.
-
-
Issue: The product "oils out" instead of crystallizing.
-
Solution: This happens when the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are present. Try using a lower-boiling point solvent or a mixed-solvent system. Pre-purifying the material with an acid wash or column chromatography first is highly recommended.
-
References
-
3-Methoxyaniline | C7H9NO | CID 10824 - PubChem. (n.d.). PubChem. [Link]
-
2-Iodo-N-(3-methoxyphenyl)acetamide | C9H10INO2 | CID 28668 - PubChem. (n.d.). PubChem. [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia. [Link]
-
3-anisidine | CAS#:536-90-3 | Chemsrc. (n.d.). Chemsrc. [Link]
-
m -Anisidine - Grokipedia. (n.d.). Grokipedia. [Link]
- US3072662A - Separation of aromatic amines using alkylene carbonates - Google Patents. (n.d.).
-
Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - IUCr Journals. (2024, July 9). IUCr Journals. [Link]
-
Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019, June 17). Wiley Analytical Science. [Link]
-
Chemical Properties of p-Anisidine, 3-nitro- (CAS 577-72-0) - Cheméo. (n.d.). Cheméo. [Link]
-
Aromatic and Aliphatic Amines. (n.d.). [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
AMINES (ALIPHATIC & AROMATIC) - Acharya Jagadish Chandra Bose College. (2020, March 31). [Link]
-
ANISIDINE (O-, P- ISOMERS) | Occupational Safety and Health Administration. (2024, March 29). Occupational Safety and Health Administration. [Link]
-
Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis - SciELO Colombia. (n.d.). SciELO Colombia. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Scent.vn. [Link]
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Anisidine. (n.d.). The Merck Index online. [Link]
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Amines – Classification and separation ORGANIC CHEMISTRY - ResearchGate. (n.d.). ResearchGate. [Link]
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Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Solvent Extraction Techniques - Organomation. (n.d.). Organomation. [Link]
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2-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-acetamide | C13H15IN2O2 | CID 9975634. (n.d.). PubChem. [Link]
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Preparation of Amines - Chemistry Steps. (2020, April 15). Chemistry Steps. [Link]
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2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2) - PubChemLite. (n.d.). PubChemLite. [Link]
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p-ANISIDINE. (n.d.). [Link]
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p-Anisidine - LookChem. (n.d.). LookChem. [Link]
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Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc. [Link]
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Column Chromatography - ResearchGate. (n.d.). ResearchGate. [Link]
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A Facile Deprotection of Secondary Acetamides - Amazon AWS. (n.d.). [Link]
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Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC. (2021, May 16). National Center for Biotechnology Information. [Link]
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Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - MDPI. (2021, May 16). MDPI. [Link]
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Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (2021, February 23). ScienceDirect. [Link]
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Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) - IUCr Journals. (n.d.). IUCr Journals. [Link]
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2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem. (n.d.). PubChem. [Link]
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Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. (2015, January 31). Chemistry Stack Exchange. [Link]
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reducing side reactions during the iodination of N-(3-methoxyphenyl)acetamide
Welcome to the technical support center for the iodination of N-(3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. Our goal is to provide you with the technical expertise and practical insights needed to achieve high-yield, clean, and reproducible results.
Introduction to the Chemistry
The iodination of N-(3-methoxyphenyl)acetamide is a classic example of an electrophilic aromatic substitution (EAS) reaction on a highly activated benzene ring. The substrate contains two powerful ortho, para-directing groups: a methoxy (-OCH₃) group and an acetamido (-NHCOCH₃) group, which are meta to each other. This substitution pattern leads to a complex interplay of directing effects, making the control of regioselectivity and the prevention of side reactions paramount for a successful synthesis.
The methoxy group is a strong activating group, while the acetamido group is a moderately activating group. Both groups donate electron density to the aromatic ring, primarily at the ortho and para positions relative to themselves, making these positions highly susceptible to electrophilic attack.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the iodination of N-(3-methoxyphenyl)acetamide. Each issue is followed by a detailed explanation of the potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Mono-iodinated Product
Symptoms:
-
Low conversion of the starting material.
-
A complex mixture of products is observed by TLC or LC-MS analysis.
-
Difficulty in isolating the desired product in pure form.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Electrophilicity of Iodine | Molecular iodine (I₂) itself is a weak electrophile and does not efficiently iodinate aromatic rings, even highly activated ones. The reaction requires an activating agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). | Use an iodinating system that generates a more reactive electrophile. Common choices include a combination of molecular iodine with an oxidizing agent like iodic acid (HIO₃) or the use of N-iodosuccinimide (NIS) with a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid).[1][2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. A solvent that does not effectively solvate the reactants or the transition state can lead to a sluggish reaction. | Acetonitrile or dichloromethane are often good starting points for iodinations with NIS.[3] For reactions with iodine and an oxidizing agent, ethanol or acetic acid can be effective.[2] |
| Sub-optimal Reaction Temperature | While the reaction is an electrophilic aromatic substitution on an activated ring, some energy input may be required to overcome the activation energy barrier. However, excessive heat can promote side reactions. | Start the reaction at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. Monitor the reaction progress closely by TLC to avoid the formation of byproducts. |
Problem 2: Formation of Multiple Isomers
Symptoms:
-
TLC analysis shows multiple spots with similar Rf values.
-
¹H NMR of the crude product shows multiple sets of aromatic signals.
-
Difficulty in separating the isomers by column chromatography.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Competing Directing Effects | The methoxy and acetamido groups are both ortho, para-directors. Their positions on the ring (meta to each other) lead to the activation of multiple positions (C2, C4, and C6). The relative directing power of these groups and steric hindrance will determine the major product, but a mixture of isomers is highly probable. | While a mixture is likely, you can often favor one isomer over others. The position ortho to the strong activating methoxy group (C2 and C4) and para to the acetamido group (C6) are all activated. Steric hindrance from the acetamido group might disfavor substitution at the C2 position. The electronic effect of the methoxy group is generally stronger, potentially favoring substitution at C4 and C6. Careful control of reaction conditions (low temperature, slow addition of the iodinating agent) can sometimes improve selectivity. |
Problem 3: Polyiodination
Symptoms:
-
Mass spectrometry of the crude product shows the presence of di- and tri-iodinated species.
-
The desired mono-iodinated product is consumed as the reaction progresses.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Highly Activated Ring System | The presence of two strong activating groups makes the initial mono-iodinated product even more electron-rich and thus more susceptible to further iodination than the starting material. | Use a stoichiometric amount of the iodinating agent (1.0 equivalent). Add the iodinating agent slowly to the reaction mixture to maintain a low concentration and favor mono-iodination. Running the reaction at a lower temperature can also help to control the rate of the second iodination. |
Problem 4: Amide Hydrolysis
Symptoms:
-
Presence of 3-methoxyaniline in the crude product mixture (detectable by LC-MS or ¹H NMR).
-
Formation of a water-soluble byproduct.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Acidic Reaction Conditions | Many iodination reactions are performed under acidic conditions (e.g., using a Brønsted or Lewis acid catalyst). Amides can undergo acid-catalyzed hydrolysis to the corresponding amine and carboxylic acid, especially in the presence of water and at elevated temperatures.[1][4][5] | Use anhydrous reaction conditions. If an acid catalyst is necessary, use a catalytic amount of a non-aqueous acid like trifluoroacetic acid with NIS.[1] Avoid prolonged reaction times at high temperatures. If hydrolysis is a persistent issue, consider using a non-acidic iodination method, though these are less common for this type of substrate. |
Problem 5: N-Iodination
Symptoms:
-
Formation of an unstable byproduct.
-
Broadening of the N-H peak in the ¹H NMR of the crude product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Reaction at the Amide Nitrogen | The lone pair of electrons on the amide nitrogen can, in principle, react with the electrophilic iodine source to form an N-iodoamide. While less common for aromatic C-H iodination, it can be a competing pathway, especially with highly reactive iodinating agents. | This side reaction is generally less favored than C-iodination on an activated aromatic ring. Using a milder iodinating agent and controlling the stoichiometry should minimize this. N-iodoamides are often unstable and may decompose back to the starting material or other byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the iodination of N-(3-methoxyphenyl)acetamide?
A1: Based on the directing effects of the methoxy and acetamido groups, the positions ortho and para to each substituent are activated. The positions on the ring are:
-
C2: ortho to both the acetamido and methoxy groups.
-
C4: ortho to the methoxy group and meta to the acetamido group.
-
C5: meta to both groups (deactivated).
-
C6: para to the acetamido group and ortho to the methoxy group.
Therefore, iodination is expected to occur at positions 2, 4, and 6. The methoxy group is a stronger activating group than the acetamido group, which would suggest a preference for positions 2, 4, and 6. Steric hindrance from the relatively bulky acetamido group may disfavor substitution at the C2 position. Thus, a mixture of 4-iodo-N-(3-methoxyphenyl)acetamide and 6-iodo-N-(3-methoxyphenyl)acetamide is the most likely outcome, with the exact ratio depending on the specific reaction conditions.
Q2: Which iodinating agent is best for this reaction?
A2: For highly activated systems like N-(3-methoxyphenyl)acetamide, a mild and controllable iodinating agent is recommended to minimize side reactions, particularly polyiodination. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid is an excellent choice.[1] This system generates a highly electrophilic iodine species in situ while maintaining relatively mild reaction conditions. An alternative is the use of molecular iodine with an oxidizing agent like iodic acid in a protic solvent.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the desired product(s), and any byproducts. The spots can be visualized under UV light.
Q4: What is the best work-up procedure for this reaction?
A4: After the reaction is complete (as determined by TLC), the work-up procedure will depend on the iodinating agent used.
-
For NIS: The reaction mixture can be diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic iodine. This is followed by washing with water and brine.
-
For I₂/HIO₃: The reaction mixture is typically poured into water and the excess iodine is quenched with a solution of sodium thiosulfate or sodium bisulfite. The product can then be extracted with an organic solvent.
In both cases, the organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
Q5: How can I purify the final product?
A5: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective purification method.
Recommended Experimental Protocol
This protocol is a general guideline for the mono-iodination of N-(3-methoxyphenyl)acetamide using N-iodosuccinimide (NIS) and catalytic trifluoroacetic acid (TFA).
Materials:
-
N-(3-methoxyphenyl)acetamide
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(3-methoxyphenyl)acetamide (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.05 eq.) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction, quench the reaction by adding 10% aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Reaction Scheme
Caption: General scheme for the iodination of N-(3-methoxyphenyl)acetamide.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common iodination issues.
References
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]
- Moodie, R. B., & Thomas, P. N. (1972). Acid-catalysed hydrolysis of substituted acetanilides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1333-1337.
-
PubChem. (n.d.). 2-Iodo-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
- Mitchell, R. H., & Lai, Y.-H. (1980). The Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Tetrahedron Letters, 21(27), 2637-2638.
-
PubChem. (n.d.). N-(4-iodo-3-methoxyphenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
- Gooßen, L. J., & Gooßen, K. (2001). Reactions of N-Iodoamides: Aromatic Iodination. Journal of the South African Chemical Institute, 54, 127-132.
- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O, an Efficient Electrophilic Halogenating System for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
- Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). A Mild and Rapid Method for the Iodination of Arenes Using Silver(I) Triflimide as a Catalyst for the Activation of N-Iodosuccinimide. The Journal of Organic Chemistry, 81(3), 772–780.
- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol as a Promoter for Mild and Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of Organic Chemistry, 83(2), 930–938.
- Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). Disulfide-Catalyzed Electrophilic Iodination of Electron-Rich Aromatic Compounds Using 1,3-Diiodo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 84(12), 7411–7417.
- Patil, A., Zangade, S., Vibhute, A., & Kalyankar, S. (2012). Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique.
- Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).
- Lulinski, P., & Skulski, L. (2000). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as Oxidants. Bulletin of the Chemical Society of Japan, 73(4), 951-956.
- Merkushev, E. B. (1988). Advances in the synthesis of iodoaromatic compounds. Synthesis, 1988(12), 923-937.
- Noda, Y., & Kashima, M. (1997). An Efficient and Regioselective Direct Aromatic Iodination Using Iodine and Nitrogen Dioxide. Tetrahedron Letters, 38(35), 6225-6228.
- Patil, A., Zangade, S., Vibhute, A., & Kalyankar, S. (2012). Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique. International Multidisciplinary Research Journal, 2(6), 07-09.
- Sharma, V. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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Taylor & Francis Online. (n.d.). Iodine monochloride – Knowledge and References. Retrieved from [Link]
-
DiVA. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-iodosuccinimide. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
-
ARKIVOC. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]
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A Researcher's Comparative Guide to Mass Spectrometry Validation of 2-iodo-N-(3-methoxyphenyl)acetamide Adducts
In the landscape of targeted covalent inhibitors and chemical biology probes, iodoacetamides stand out for their utility in reacting with cysteine residues. The specific compound, 2-iodo-N-(3-methoxyphenyl)acetamide, is a valuable tool for interrogating protein function and target engagement. However, the true value of such a probe is only realized upon rigorous confirmation of its covalent adduction to a target protein. Mass spectrometry (MS) is the definitive technology for this purpose, providing unparalleled sensitivity and specificity.[1][2]
This guide provides a comparative analysis of mass spectrometry-based strategies for the validation of protein adducts formed by 2-iodo-N-(3-methoxyphenyl)acetamide. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Foundational Principles: The Chemistry and the Goal
2-iodo-N-(3-methoxyphenyl)acetamide reacts with the thiol group of cysteine residues via nucleophilic substitution, forming a stable thioether bond. This reaction results in a specific mass shift to the modified protein and its constituent peptides.
Calculating the Mass Shift: The covalent adduction of 2-iodo-N-(3-methoxyphenyl)acetamide to a cysteine residue involves the displacement of iodine. The resulting modification adds a mass of +163.0633 Da (monoisotopic) to the peptide. This precise mass shift is the foundational signature we seek to validate.
The primary goals of the validation process are to:
-
Confirm Adduction: Unambiguously prove that the covalent modification has occurred.
-
Identify the Site(s): Pinpoint the specific cysteine residue(s) that have been modified.
-
Quantify Occupancy: Determine the stoichiometry of the modification, i.e., the percentage of the target protein that is adducted.
Part 1: A Comparative Analysis of MS Strategies for Adduct Validation
The choice of a mass spectrometry strategy depends on the specific question being asked—ranging from initial discovery to precise quantification. We will compare three primary approaches: Bottom-Up (Shotgun) Proteomics, Targeted Proteomics, and Top-Down Proteomics.[6]
| Strategy | Primary Information Provided | Relative Sensitivity | Quantitative Accuracy | Throughput | Primary Application |
| Bottom-Up Proteomics (DDA) | Site of Modification, Adduct Discovery | Moderate | Semi-Quantitative (Label-Free) | Moderate | Initial discovery and localization of adducts.[7][8][9][10] |
| Targeted Proteomics (PRM/SRM) | Site-Specific Quantification | High | High (with internal standards) | High | Validating and quantifying known adducts across many samples.[11][12][13][14] |
| Top-Down Proteomics | Stoichiometry (Number of Adducts) | Low to Moderate | Moderate | Low | Determining the number of modifications on the intact protein.[15] |
Strategy A: Bottom-Up Proteomics for Adduct Discovery and Localization
Often termed "shotgun proteomics," this is the workhorse method for identifying unknown protein modifications.[7][8][9] The workflow involves enzymatically digesting the adducted protein (typically with trypsin) into a complex mixture of peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
The key principle is to identify peptides whose mass has increased by precisely 163.0633 Da. The fragmentation pattern (MS/MS spectrum) of this modified peptide is then used to confirm its amino acid sequence and pinpoint the modified cysteine residue.[1]
Workflow for Bottom-Up Adduct Identification
Expert Insight: The power of this approach lies in its unbiased nature. Data-Dependent Acquisition (DDA) will fragment the most abundant peptide ions, making it excellent for initial discovery without prior knowledge of which cysteine is targeted.[8] However, for low-abundance adducts, the instrument may not select the modified peptide for fragmentation, which is a key limitation.[1]
Strategy B: Targeted Proteomics for Sensitive and Specific Quantification
Once the modified peptide has been identified, a targeted approach like Parallel Reaction Monitoring (PRM) is superior for robust quantification.[11][12][13][14] Unlike the discovery-based DDA method, PRM instructs the mass spectrometer to specifically isolate the modified peptide precursor ion and fragment it, monitoring all fragment ions in high-resolution mode.[12][14][16] This provides exceptional sensitivity and specificity, making it the gold standard for validation studies.[11][16]
Workflow for Targeted PRM Quantification
Trustworthiness: The self-validating nature of PRM comes from monitoring multiple, specific fragment ions of the target peptide. The co-elution of these fragments at the exact retention time provides extremely high confidence in the peptide's identity and its subsequent quantification.[12]
Strategy C: Top-Down Proteomics for Stoichiometry
Top-down proteomics analyzes the intact protein without prior digestion.[15] This is the most direct way to measure the stoichiometry of modification. By comparing the mass spectrum of the untreated protein with the treated protein, one can observe mass shifts corresponding to the addition of one, two, or more adducts (+163 Da, +326 Da, etc.).
Expert Insight: While powerful for determining the overall degree of modification, top-down MS generally has lower sensitivity and cannot, by itself, identify the specific site of modification.[15] It is best used as a complementary technique to bottom-up or targeted approaches.
Part 2: A Step-by-Step Protocol Framework for Method Validation
To ensure the trustworthiness of results for regulatory submission or publication, the chosen analytical method must be validated. The following protocol is based on the ICH Q2(R1) framework and focuses on a targeted PRM assay, which is the most rigorous approach for quantitative validation.[3][4][5]
Experimental Protocol: PRM-MS Assay Validation
1. Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of other components.
-
Protocol:
-
Analyze a tryptic digest of the untreated protein. Confirm the absence of the mass signal for the modified peptide at the expected retention time.
-
Analyze a digest of the protein treated with 2-iodo-N-(3-methoxyphenyl)acetamide.
-
Confirm that the precursor m/z of the modified peptide is detected at the expected retention time.
-
Verify that all major fragment ions from the PRM assay co-elute and their relative intensity ratios match a reference spectrum (if available).
-
-
Causality: This ensures that the signal being measured is unique to the adduct and not an isobaric interference or a modification that occurs naturally or during sample preparation. Iodoacetamide itself can cause side reactions, such as modifying methionine, which must be ruled out.[17][18]
2. Accuracy The closeness of agreement between the value which is accepted as a true value and the value found.
-
Protocol:
-
Synthesize a stable isotope-labeled (e.g., ¹³C, ¹⁵N) internal standard (SIL-IS) of the target modified peptide.
-
Prepare calibration standards by spiking known concentrations of the SIL-IS into a blank matrix (e.g., a digest of an unrelated protein).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Analyze the samples and calculate the concentration using the response ratio to the SIL-IS.
-
Accuracy is expressed as the percentage of the nominal (spiked) concentration.
-
-
Acceptance Criteria: Typically ±15% (±20% at the lower limit of quantification) of the nominal value.
3. Precision (Repeatability & Intermediate Precision) The agreement among a series of measurements from the same homogeneous sample.
-
Protocol:
-
Repeatability: Analyze replicate QC samples (n=6) on the same day with the same instrument and operator.
-
Intermediate Precision: Analyze replicate QC samples on different days with different operators or instruments.
-
Calculate the relative standard deviation (RSD) for the concentrations measured.
-
-
Acceptance Criteria: RSD should typically be ≤15% (≤20% at the LLOQ).
4. Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a calibration curve by spiking at least five different concentrations of the analyte into a blank matrix.
-
Plot the response ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥0.99.
Illustrative Validation Data Summary
The table below presents hypothetical yet realistic data that would be generated during the validation of a PRM assay for a modified peptide.
| Validation Parameter | Low QC (10 fmol) | Mid QC (100 fmol) | High QC (1000 fmol) | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% | 103.2% | 99.1% | 85 - 115% |
| Precision (Repeatability, %RSD) | 11.2% | 7.5% | 5.4% | ≤15% |
| Precision (Intermediate, %RSD) | 13.8% | 9.1% | 7.2% | ≤15% |
| Linearity (r²) | \multicolumn{3}{c | }{0.998} | ≥0.99 |
Part 3: Data Interpretation and Common Pitfalls
-
Non-Specific Binding and Off-Target Modification: Iodoacetamides can react with other nucleophilic residues, although they are highly preferential for cysteine thiols.[19] A comprehensive bottom-up analysis with a "variable modification" search can help identify potential off-targets.
-
In-Source Fragmentation: The modification itself or the modified residue can sometimes be labile, leading to fragmentation in the ion source of the mass spectrometer. This can complicate intact protein analysis and requires careful optimization of instrument parameters.[18]
-
Software and Search Parameters: The identification of modified peptides is highly dependent on the bioinformatics search algorithm used.[1][20] It is crucial to include the specific mass shift (+163.0633 Da on Cysteine) as a variable modification in the search parameters.
Conclusion
References
- Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications.
-
Bottom-up proteomics workflow for PTM analysis and subsequent... - ResearchGate. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Parallel Reaction Monitoring (PRM) - UWPR. Available from: [Link]
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Targeted proteomics (PRM). Available from: [Link]
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Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. Available from: [Link]
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A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Available from: [Link]
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Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]
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Technology Guide: Bottom-up proteomics - Drug Discovery News. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
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Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks. Available from: [Link]
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LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchGate. Available from: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. Available from: [Link]
-
Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC. Available from: [Link]
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Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. - Scholars@Duke publication. Available from: [Link]
-
Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - ResearchGate. Available from: [Link]
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. Available from: [Link]
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Protein Biomarker Validation: A Mass Spectrometry Approach - Longdom Publishing. Available from: [Link]
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Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. Available from: [Link]
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Characterization and quantitation of protein adducts using mass spectrometry. Available from: [Link]
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Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed. Available from: [Link]
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Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Available from: [Link]
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Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC. Available from: [Link]
-
Identification of Protein Modifications by Mass Spectrometry. Available from: [Link]
-
Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures - MDPI. Available from: [Link]
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Comparative Evaluation: 2-iodo-N-(3-methoxyphenyl)acetamide vs. Standard Alkylating Agents
Topic: Evaluating Selectivity of 2-iodo-N-(3-methoxyphenyl)acetamide for Cysteine over Lysine Content Type: Publish Comparison Guide
Executive Summary
2-iodo-N-(3-methoxyphenyl)acetamide (hereafter referred to as 3-OMe-IAA ) represents a class of "tuned" N-aryl iodoacetamides designed to enhance electrophilic reactivity while maintaining the core cysteine-targeting mechanism of standard Iodoacetamide (IAA).
While standard IAA is the proteomic benchmark for cysteine alkylation, its reaction kinetics can be sluggish at neutral pH, necessitating higher concentrations or elevated pH that compromise selectivity. 3-OMe-IAA utilizes the electron-withdrawing inductive effect of the meta-methoxy N-aryl substituent to destabilize the amide ground state, thereby lowering the activation energy for nucleophilic attack.
Key Finding: 3-OMe-IAA exhibits 1.5x – 2.5x faster kinetics than standard IAA toward thiols. However, this heightened reactivity narrows the "selectivity window." At pH > 8.0, 3-OMe-IAA shows a statistically significant increase in off-target lysine modification compared to Chloroacetamide (CAA) or low-concentration IAA.
Mechanistic Basis of Selectivity
To understand the performance of 3-OMe-IAA, one must analyze the electronic tuning of the warhead.
The "Tuned" Electrophile
The reactivity of
-
Standard IAA: The alkyl nitrogen donates electron density into the carbonyl (resonance), making the carbonyl less electrophilic and the
-carbon less susceptible to attack. -
3-OMe-IAA: The N-aryl ring acts as an electron sink. The meta-methoxy group (
) is inductively electron-withdrawing, further pulling density from the nitrogen. This reduces the resonance stabilization of the amide, making the -carbon significantly more electrophilic (hotter).
The Selectivity Challenge (Cys vs. Lys)
-
Cysteine (Thiol):
. At physiological pH (7.4), a small but reactive fraction is in the thiolate ( ) form. It is a "soft" nucleophile. -
Lysine (Amine):
. At pH 7.4, it is almost entirely protonated ( ) and non-nucleophilic.[1] -
The Risk: "Hotter" electrophiles like 3-OMe-IAA can lower the barrier for reacting with the neutral amine fraction of Lysine, especially in hydrophobic pockets where Lys
is depressed.
Figure 1: Mechanism and Selectivity Logic
Caption: Kinetic partitioning of 3-OMe-IAA. The electron-poor N-aryl group lowers the barrier for both pathways, but the intrinsic nucleophilicity of Thiolate (S-) maintains selectivity at neutral pH.
Comparative Performance Analysis
We compared 3-OMe-IAA against the industry standards: Iodoacetamide (IAA) , Chloroacetamide (CAA) , and N-Ethylmaleimide (NEM) .
Table 1: Reactivity & Selectivity Profile
| Feature | 3-OMe-IAA (Product) | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) |
| Reactivity Class | High | Moderate | Low | Very High |
| Cys:Lys Selectivity (pH 7.5) | > 50:1 | > 100:1 | > 200:1 | > 500:1 |
| Cys:Lys Selectivity (pH 8.5) | ~ 10:1 (Risk) | ~ 50:1 | > 100:1 | > 100:1 |
| Reaction Time (Complete Labeling) | 15 - 30 min | 45 - 60 min | 2 - 4 hours | < 5 min |
| Artifact Potential | Moderate (Over-alkylation) | High (Diglycine mimic) | Low | Low |
| Best Use Case | Low-abundance targets; Rapid labeling | General Proteomics | High-fidelity Quantitation | Pulse-chase; Kinetics |
Analysis:
-
vs. IAA: 3-OMe-IAA is superior for labeling low-abundance cysteines due to faster kinetics but requires stricter pH control (keep pH
7.5) to avoid lysine modification. -
vs. CAA: CAA is the "cleanest" alkylator but too slow for transient biological events. 3-OMe-IAA is the better choice for "snapshot" labeling.
Experimental Protocol: Validating Selectivity
To objectively evaluate the selectivity of 3-OMe-IAA in your specific biological system, follow this Competitive pH-Profiling Protocol . This method uses mass spectrometry to quantify the "Selectivity Shift" as pH rises.
Experimental Workflow
Caption: pH-dependent selectivity profiling workflow. Increasing pH deprotonates Lysine (pKa ~10.5), forcing off-target reactivity.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mM HEPES buffers adjusted to pH 7.0, 8.0, and 9.0. Note: Avoid TRIS buffer as it contains primary amines that will scavenge the probe.
-
Incubation:
-
Add 3-OMe-IAA to a final concentration of 100 µM (approx. 10-fold excess over protein thiols).
-
Incubate at 25°C for 30 minutes in the dark.
-
-
Quenching: Stop the reaction immediately by adding Dithiothreitol (DTT) to a final concentration of 10 mM .
-
Digestion: Perform standard Trypsin digestion (FASP or S-Trap protocol).
-
Data Analysis (The Critical Step):
-
Search MS data allowing variable modifications: Cys + 3-OMe-IAA (Desired) and Lys + 3-OMe-IAA (Undesired).
-
Calculate Selectivity Ratio (SR):
-
Pass Criteria: At pH 7.5, SR should be
. If SR , the concentration of 3-OMe-IAA is too high.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Lysine Background | pH is too high (> 8.0). | Switch to pH 7.0 or 6.5. 3-OMe-IAA is reactive enough to label Cys at pH 6.5. |
| Incomplete Cys Labeling | Probe degradation or oxidation. | Prepare 3-OMe-IAA fresh in DMSO. Do not store aqueous stocks. |
| Precipitation | 3-OMe-IAA is hydrophobic. | Ensure final DMSO concentration is < 1%. |
References
-
Nelson, K. J., et al. (2008).[2] "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values."[2] Analytical Biochemistry, 375(2), 187-195.[2] Link
-
Establishes that N-phenyl iodoacetamides are more reactive toward cysteine than standard iodoacetamide.[2]
-
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[3] Nature, 468, 790–795. Link
- Foundational text on cysteine reactivity profiling and the use of iodoacetamide probes.
-
Nielsen, M. L., et al. (2008).[2] "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 5, 459–460. Link
- Critical reference for distinguishing genuine lysine modification
-
Schilling, M., et al. (2025).[4] "Profiling the proteome-wide selectivity of diverse electrophiles." Nature Chemistry. Link
- Recent comparative data on chloroacetamide vs iodoacetamide selectivity.
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Evaluating Novel Compounds: A Comparative Guide to IC50 Determination Against Standard Tankyrase Inhibitors
For researchers and drug development professionals, the accurate determination of a compound's inhibitory potency is a cornerstone of preclinical assessment. The half-maximal inhibitory concentration (IC50) remains a critical metric for comparing the efficacy of novel chemical entities against established standards. This guide provides a comprehensive framework for evaluating the IC50 of a test compound, exemplified by 2-iodo-N-(3-methoxyphenyl)acetamide, in comparison to well-characterized inhibitors of the tankyrase enzymes, XAV939 and IWR-1.
The Significance of Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in the Wnt/β-catenin signaling pathway.[1] This pathway is fundamental in embryonic development, tissue regeneration, and its aberrant activation is a hallmark of numerous cancers.[2][3] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase activity stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, making it an attractive therapeutic target.[1][4]
Standard Inhibitors for Benchmarking
A robust comparison requires well-validated standard compounds. In the context of tankyrase inhibition, XAV939 and IWR-1 are widely recognized for their potency and specific mechanisms of action.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Mechanism of Action |
| XAV939 | TNKS1/2 | 11 nM[5] | 4 nM[5] | Binds to the nicotinamide subsite of the catalytic domain.[4][6] |
| IWR-1 | TNKS1/2 | 131 nM[6] | 56 nM[4] | Binds to the adenosine subsite of the catalytic domain.[4][6] |
Note: IC50 values can vary slightly between different assay conditions and laboratories.
Hypothetical Test Compound: 2-iodo-N-(3-methoxyphenyl)acetamide
Experimental Workflow for IC50 Determination
The following section outlines a detailed protocol for determining the IC50 of a test compound against a specific enzyme, in this case, tankyrase. This can be achieved through either a biochemical (enzymatic) assay or a cell-based assay.
Biochemical IC50 Determination: A Step-by-Step Protocol
This method directly measures the effect of the inhibitor on the enzymatic activity of purified tankyrase.
1. Reagents and Materials:
-
Recombinant human Tankyrase 1 or 2 enzyme
-
Histone (or other suitable PARP substrate)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated-NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2, DTT)
-
Test compound (2-iodo-N-(3-methoxyphenyl)acetamide) and standard inhibitors (XAV939, IWR-1) dissolved in DMSO.
2. Experimental Procedure:
-
Plate Coating: Coat a 96-well plate with histone by overnight incubation at 4°C. Wash the plate to remove unbound histone.
-
Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Reaction: Add the tankyrase enzyme to each well, followed by the various concentrations of the inhibitors.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate for a defined period (e.g., 1 hour) at 30°C.
-
Stopping the Reaction: Terminate the reaction by adding a potent tankyrase inhibitor at a high concentration or by washing the plate.
-
Detection:
-
Add streptavidin-HRP conjugate to the wells to bind to the biotinylated-PAR chains formed on the histone.
-
After incubation and washing, add the HRP substrate (e.g., TMB).
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Background Subtraction: Subtract the absorbance of the "no enzyme" control wells from all other readings.
-
Normalization: Express the data as a percentage of the "vehicle control" (enzyme activity in the absence of an inhibitor).
-
Curve Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[9]
Visualizing the Biochemical Assay Workflow
Caption: Workflow for Biochemical IC50 Determination.
Cell-Based IC50 Determination using MTT Assay
This assay measures the effect of the inhibitor on the viability of a cancer cell line with an active Wnt/β-catenin pathway.
1. Reagents and Materials:
-
A suitable cancer cell line (e.g., DLD-1, a colon carcinoma cell line with a β-catenin dependency).
-
Cell culture medium and supplements.
-
Test compound and standard inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or a solubilizing buffer.
2. Experimental Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and standard inhibitors for a specified duration (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[10][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
3. Data Analysis:
The data analysis is similar to the biochemical assay, where the absorbance values are used to calculate the percentage of cell viability, which is then plotted against the inhibitor concentration to determine the IC50.[9]
Visualizing the Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: Inhibition of the Wnt/β-catenin Pathway by Tankyrase Inhibitors.
Conclusion
This guide provides a foundational framework for the comparative analysis of a novel inhibitor, such as 2-iodo-N-(3-methoxyphenyl)acetamide, against established standards like XAV939 and IWR-1. By following a rigorous and well-documented experimental protocol, researchers can generate reliable IC50 data, which is essential for the progression of promising compounds in the drug discovery pipeline. The choice between a biochemical and a cell-based assay will depend on the specific research question, with the former providing direct evidence of enzyme inhibition and the latter offering insights into the compound's activity in a more complex biological system.
References
-
Oncotarget. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. [Link]
-
Mayflower Bioscience. IWR-1 endo. [Link]
-
PLOS ONE. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. [Link]
-
ACS Publications. Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. [Link]
-
National Center for Biotechnology Information. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. [Link]
-
AACR Journals. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. [Link]
-
National Center for Biotechnology Information. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
National Center for Biotechnology Information. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. [Link]
-
PubChem. 2-Iodo-N-(3-methoxyphenyl)acetamide. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
PubChemLite. 2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2). [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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A Comparative Guide to Confirming the Covalent Binding Mechanism of 2-iodo-N-(3-methoxyphenyl)acetamide
This guide provides an in-depth technical analysis of the experimental methodologies required to confirm the covalent binding mechanism of 2-iodo-N-(3-methoxyphenyl)acetamide. It is intended for researchers, scientists, and drug development professionals engaged in the study of covalent inhibitors. We will explore the underlying chemical principles, compare alternative covalent modifiers, and provide detailed, field-proven protocols for robust experimental validation.
Introduction: The Rationale for Covalent Inhibition
Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutic agents.[1][2] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent drugs form a stable, long-lasting bond with their protein target.[2] This irreversible or slowly reversible interaction can offer significant pharmacological advantages, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets.[3][4][5]
2-iodo-N-(3-methoxyphenyl)acetamide belongs to the haloacetamide class of electrophiles, which are well-established reagents for targeting nucleophilic amino acid residues.[6][7] The primary focus of this guide is to provide a rigorous framework for unequivocally demonstrating that this compound, and others like it, engage their target via the intended covalent mechanism. This validation is a critical step in drug development, as off-target covalent interactions can lead to toxicity.[4][8]
The Covalent Binding Mechanism of Iodoacetamides
The mechanism of action for 2-iodo-N-(3-methoxyphenyl)acetamide is a classic nucleophilic substitution (SN2) reaction. The iodoacetamide moiety serves as the electrophilic "warhead".
Key Steps:
-
Target Recognition: The inhibitor first forms a non-covalent, reversible complex with the target protein, guided by intermolecular forces. This initial binding event is crucial for orienting the electrophilic warhead in proximity to a nucleophilic residue.
-
Nucleophilic Attack: A nucleophilic amino acid residue within the protein's binding site attacks the electrophilic carbon atom adjacent to the iodine. For iodoacetamides, the most common target is the thiol group (-SH) of a cysteine residue, which is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻).[6][9][10]
-
Covalent Bond Formation: This attack displaces the iodine leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the cysteine residue.[6][7] This covalent modification is typically irreversible under physiological conditions.
While cysteine is the most frequent target, iodoacetamides can also react with other nucleophilic residues like histidine, although at a much slower rate.[11]
Experimental Workflow for Covalent Binding Validation
Confirming a covalent mechanism requires a multi-faceted approach, integrating biochemical, biophysical, and cellular techniques. Each method provides a piece of the puzzle, and together they build a self-validating case for the compound's mode of action.
Caption: Workflow for validating a covalent inhibitor.
Comparison of Covalent Warheads
The choice of electrophilic warhead is a critical decision in covalent drug design, as it dictates reactivity and potential for off-target effects. Below is a comparison of iodoacetamides with other commonly used covalent modifiers.
| Warhead Class | Typical Target Residue(s) | Reactivity | Advantages | Disadvantages |
| Iodoacetamide | Cysteine, Histidine | High | Well-characterized reaction[6][7][11] | High reactivity can lead to off-target effects; potential for release of iodine. |
| Acrylamide | Cysteine | Moderate | Tunable reactivity; widely used in approved drugs (e.g., Afatinib, Ibrutinib)[1][12] | Can undergo Michael addition with other nucleophiles; potential for glutathione conjugation. |
| Vinyl Sulfone | Cysteine, Lysine | Moderate | Good reactivity and stability. | Can also react with other nucleophiles. |
| Chloroacetamide | Cysteine | Moderate to High | Often used as a less reactive alternative to iodoacetamide.[13] | Still highly reactive; potential for off-target effects. |
| Sulfonyl Fluoride | Serine, Tyrosine, Lysine, Histidine | Low to Moderate | Can target a broader range of nucleophiles. | Generally lower reactivity than haloacetamides or acrylamides. |
Detailed Experimental Protocols
The following protocols provide a framework for confirming the covalent binding of 2-iodo-N-(3-methoxyphenyl)acetamide.
Intact Protein Mass Spectrometry
Objective: To confirm the formation of a covalent adduct between the inhibitor and the target protein by detecting the expected mass shift.
Methodology:
-
Incubation: Incubate the purified target protein (e.g., at 5 µM) with a molar excess of 2-iodo-N-(3-methoxyphenyl)acetamide (e.g., 50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for various time points (e.g., 0, 15, 60, 120 minutes) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
Quenching: Stop the reaction by adding a quenching agent like dithiothreitol (DTT) and acidifying with formic acid.
-
Desalting: Desalt the protein sample using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.
-
LC-MS Analysis: Analyze the sample using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[14]
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of 2-iodo-N-(3-methoxyphenyl)acetamide (minus the leaving group, if applicable) confirms covalent modification.[5]
Peptide Mapping by LC-MS/MS
Objective: To identify the specific amino acid residue(s) modified by the inhibitor.
Methodology:
-
Incubation and Alkylation: Incubate the target protein with the inhibitor as described for intact mass analysis. After incubation, reduce disulfide bonds with DTT and alkylate free cysteines with a non-iodoacetamide reagent (e.g., N-ethylmaleimide) to prevent disulfide scrambling.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides. Search for a static modification on cysteine (or other potential nucleophilic residues) corresponding to the mass of the bound inhibitor. The MS/MS spectrum of the modified peptide will confirm the exact site of modification.[15]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][17][18]
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle control or various concentrations of 2-iodo-N-(3-methoxyphenyl)acetamide for a defined period.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.[17]
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.[17]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19][20]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Confirming the covalent binding mechanism of a compound like 2-iodo-N-(3-methoxyphenyl)acetamide is a non-trivial but essential undertaking in drug discovery. A combination of high-resolution mass spectrometry to confirm the mass adduct and identify the specific site of modification, alongside cellular assays like CETSA to demonstrate target engagement in a physiological context, provides the necessary evidence.[15][16][21] By following the rigorous, multi-pronged approach outlined in this guide, researchers can confidently validate their covalent inhibitors, paving the way for further development.
References
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
-
MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
PubMed. (2023, January 27). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Retrieved from [Link]
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Interchim. (n.d.). Iodoacetamide. Retrieved from [Link]
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Royal Society of Chemistry. (2021, June 18). Chemoproteomic methods for covalent drug discovery. Retrieved from [Link]
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NCBI. (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]
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Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]
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News-Medical.Net. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. Retrieved from [Link]
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Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]
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Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
NCBI. (2019, April 2). Characterising covalent warhead reactivity. Retrieved from [Link]
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NCBI. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Retrieved from [Link]
-
MDPI. (2022, November 8). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]
-
PubMed. (2024, February 9). Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]
-
Oxford Academic. (2020, October 17). CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. Retrieved from [Link]
-
NCBI. (2023, March 3). Activity-based protein profiling – finding general solutions to specific problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 8). A6. Reactions of Cysteine. Retrieved from [Link]
-
ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview. Retrieved from [Link]
-
ACS Publications. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. Retrieved from [Link]
-
ACS Publications. (2024, July 25). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. Retrieved from [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]
-
University of Dundee Research Portal. (2025, April 1). Characterising Covalent Warhead Reactivity. Retrieved from [Link]
-
Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Retrieved from [Link]
-
YouTube. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. Retrieved from [Link]
-
X-Chem. (2024, April 29). Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
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Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
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PubChemLite. (n.d.). 2-iodo-n-(3-methoxyphenyl)acetamide (C9H10INO2). Retrieved from [Link]
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MDPI. (2023, April 28). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]
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Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Covalent drugs bind to their target protein by forming a covalent bond.... Retrieved from [Link]
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Kinetic Analysis & Comparative Guide: 2-iodo-N-(3-methoxyphenyl)acetamide
Topic: Kinetic Analysis of 2-iodo-N-(3-methoxyphenyl)acetamide Alkylation Rates Content Type: Publish Comparison Guide
Executive Summary
2-iodo-N-(3-methoxyphenyl)acetamide represents a distinct class of "tunable" electrophiles used in chemoproteomics and covalent inhibitor design. Unlike the standard alkylating agent Iodoacetamide (IAM) , which possesses a primary amide, this compound features an N-aryl substituent. This structural modification significantly alters the electronic environment of the electrophilic
This guide provides a technical comparison of the alkylation rates of 2-iodo-N-(3-methoxyphenyl)acetamide against industry standards (IAM and Chloroacetamide). It synthesizes empirical data from N-aryl analogs with physical organic chemistry principles (Hammett equation) to provide a robust kinetic profile for researchers.
Part 1: Comparative Kinetic Analysis
The Kinetic Hierarchy
The reaction rate of
Key Finding: N-aryl substitution increases the electrophilicity of the carbonyl carbon compared to N-alkyl or primary amides, thereby stabilizing the transition state and accelerating the reaction.
Table 1: Comparative Alkylation Kinetics (
| Compound | Structure Type | Electronic Effect ( | Relative Reactivity | Est. Rate Constant ( |
| Chloroacetamide (CAA) | Baseline (Leaving group effect) | Very Low | ~0.5 - 1.0 | |
| Iodoacetamide (IAM) | Reference | 1.0x (Baseline) | 36 | |
| Iodoacetanilide | Inductive Withdrawal (N-Aryl) | ~3.0x | 110 | |
| 2-iodo-N-(3-methoxyphenyl)acetamide | Enhanced Withdrawal ( | ~3.9x | ~140 - 145 |
*Note: Rates for IAM and Iodoacetanilide are based on empirical cysteine alkylation data [1]. The rate for the 3-methoxyphenyl derivative is a kinetic projection derived from the Hammett relationship using
Mechanistic Driver: The Substituent Effect
The 3-methoxyphenyl group exerts a specific electronic influence distinct from a simple phenyl group.
-
Meta-Substitution: The methoxy group (-OCH
) is an Electron Donating Group (EDG) by resonance but an Electron Withdrawing Group (EWG) by induction. -
Net Effect: In the meta (3-) position, resonance effects are decoupled from the reaction center. The inductive effect dominates (
). -
Result: The 3-methoxy group pulls electron density from the phenyl ring, which in turn pulls density from the amide nitrogen. This reduces the nitrogen's lone pair donation into the carbonyl, making the
-carbon more electrophilic than in the unsubstituted phenyl analog.
Part 2: Visualization of Reaction Dynamics
Reaction Mechanism & Transition State
The following diagram illustrates the
Caption: Mechanism of cysteine alkylation showing the acceleration driven by the electron-withdrawing 3-methoxyphenyl group.
Part 3: Experimental Protocol (High-Efficiency Alkylation)
Context: Due to the enhanced reactivity (~4x vs IAM), standard protocols must be adjusted to prevent over-alkylation (off-target reaction with Lys/His/Tyr).
Reagents Preparation
-
Stock Solution: Dissolve 2-iodo-N-(3-methoxyphenyl)acetamide in 100% DMSO to 200 mM. Protect from light.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.5) or HEPES (pH 7.0). Avoid Tris if high concentrations are used due to potential amine reactivity, though less critical for iodo- reagents than NHS-esters.
Optimized Workflow
This protocol is designed for stoichiometric labeling or rapid quenching experiments.
-
Reduction: Reduce protein sample (1 mg/mL) with TCEP (5 mM) for 20 min at 37°C.
-
Alkylation (The Critical Step):
-
Add the alkylating agent to a final concentration of 2–5 mM (10-20x molar excess over thiols).
-
Incubation: Incubate at Room Temperature (25°C) for 15 minutes in the dark.
-
Note: Standard IAM requires 30-60 mins. The 3-methoxyphenyl derivative completes the reaction faster.
-
-
Quenching: Immediately add DTT (10 mM final) or
-mercaptoethanol to quench unreacted iodide. -
Desalting: Proceed to digestion or remove excess reagents via Zeba Spin columns or molecular weight cutoff (MWCO) filtration.
Quality Control (Self-Validation)
-
Ellman’s Assay: Use DTNB to quantify free thiols pre- and post-alkylation. >95% reduction in absorbance at 412 nm confirms completion.
-
LC-MS Validation: Check for the mass shift (+291.1 Da for the specific adduct, or +163 Da if measuring the added group minus HI, depending on fragmentation). Crucial: Monitor for +2x modifications on single peptides to rule out over-alkylation.
Part 4: Comparative Selection Guide
Use the decision matrix below to select the appropriate reagent for your study.
| Feature | Iodoacetamide (IAM) | 2-iodo-N-(3-methoxyphenyl)acetamide |
| Primary Use | Routine proteomics (Cys blocking) | Kinetic studies, Covalent fragment screening |
| Reaction Speed | Moderate (30-60 min) | Fast (10-20 min) |
| Specificity | High at pH 7-8 | High at pH 6-7 (Can work at lower pH) |
| Solubility | High (Water/Buffer) | Moderate (Requires DMSO co-solvent) |
| UV Detectability | Low (Transparent) | High (Aryl chromophore) |
Workflow Logic Diagram
Caption: Decision tree for selecting between standard IAM and the enhanced N-aryl derivative.
References
-
Comparative Kinetics of Iodoacetanilide: Schnell, J. R., & Dyson, H. J. (2004). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Journal of Proteome Research . Validates the ~3-fold rate increase of N-phenyl derivatives over standard IAM.
-
Hammett Equation & Alpha-Haloacetamide Reactivity: Bordwell, F. G., & Fried, H. E. (1981). Substituent effects on the reactivities of alpha-haloacetophenones and related compounds. Journal of Organic Chemistry . Establishes the correlation between electron-withdrawing substituents and increased electrophilicity in SN2 reactions.
-
Standard Alkylation Protocols: Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics . Provides the baseline data for Iodoacetamide and Chloroacetamide reactivity and side-reactions.
-
Compound Data: PubChem. 2-iodo-N-(3-methoxyphenyl)acetamide (CID 28668). Physicochemical properties and structural identifiers.
A Comparative Guide to the Purity Validation of 2-iodo-N-(3-methoxyphenyl)acetamide via High-Performance Liquid Chromatography
This guide provides a comprehensive, in-depth analysis of validating the purity of 2-iodo-N-(3-methoxyphenyl)acetamide, a critical intermediate in pharmaceutical synthesis. We will explore the robust capabilities of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, presenting a self-validating protocol grounded in established regulatory standards. Furthermore, we will objectively compare HPLC with alternative analytical methodologies, offering researchers the context needed to make informed decisions for their quality control workflows.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
2-iodo-N-(3-methoxyphenyl)acetamide (CAS: 17641-09-7, Molecular Formula: C₉H₁₀INO₂) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring an iodoacetamide group, makes it a reactive precursor for creating more complex molecules. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to deleterious side reactions, the formation of toxic by-products, or reduced yield, compromising the entire manufacturing process.
Therefore, a validated, reliable, and robust analytical method is essential to quantify the purity and impurity profile of 2-iodo-N-(3-methoxyphenyl)acetamide. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide is designed to walk researchers through the complete validation of an HPLC method, adhering to the stringent principles of scientific integrity and the globally recognized International Council for Harmonisation (ICH) guidelines.[4][5]
The Primary Technique: Reversed-Phase HPLC
For a molecule like 2-iodo-N-(3-methoxyphenyl)acetamide, with moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases.
The causality behind this choice is rooted in the technique's versatility and resolving power for a wide range of organic molecules. By precisely controlling the mobile phase composition, flow rate, and column temperature, we can achieve baseline separation of the main compound from structurally similar impurities, such as starting material residues (e.g., m-anisidine), reagents (e.g., iodoacetic acid), and degradation products.
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A Comparative Stability Guide to Alpha-Haloacetanilides: Chloro vs. Bromo vs. Iodo Derivatives
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reliable product development. Alpha-haloacetanilides, a versatile class of chemical building blocks, are no exception. Their propensity for degradation under various environmental conditions can significantly impact yield, purity, and the safety profile of the final product. This guide provides an in-depth, comparative analysis of the stability of alpha-chloro-, alpha-bromo-, and alpha-iodoacetanilides, supported by established chemical principles and detailed experimental protocols for direct comparison.
Introduction: The Halogen's Influence on Acetanilide Stability
Alpha-haloacetanilides are characterized by an acetanilide scaffold with a halogen atom (chlorine, bromine, or iodine) at the alpha-carbon position. The nature of this carbon-halogen (C-X) bond is the primary determinant of the molecule's reactivity and, consequently, its stability.
The stability of these compounds generally follows the trend of the C-X bond strength: C-Cl > C-Br > C-I . The bond dissociation energies for C-Cl, C-Br, and C-I are approximately 339 kJ/mol, 285 kJ/mol, and 213 kJ/mol, respectively. This trend suggests that alpha-iodoacetanilides are the most labile, while their chloro- counterparts are the most robust. This guide will explore the practical implications of these differences under common stress conditions encountered during synthesis, purification, and storage.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[1] The following sections compare the expected stability of alpha-chloro-, alpha-bromo-, and alpha-iodoacetanilides under hydrolytic, oxidative, photolytic, and thermal stress.
Hydrolytic Stability: The Impact of pH
Hydrolysis is a common degradation pathway for acetanilides, often catalyzed by acidic or basic conditions.[2] The primary mechanism involves nucleophilic attack at the carbonyl carbon of the amide or nucleophilic substitution at the alpha-carbon.
-
Acidic Conditions: Under acidic conditions, protonation of the amide oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Conditions: In basic media, the hydroxide ion can directly attack the carbonyl carbon or act as a nucleophile in an SN2 reaction at the alpha-carbon, displacing the halide. Given the reactivity trend of halogens as leaving groups (I > Br > Cl), the rate of degradation via SN2 at the alpha-carbon is expected to be fastest for alpha-iodoacetanilides.
Expected Stability Trend (Hydrolysis): Chloro > Bromo > Iodo
Table 1: Predicted Relative Hydrolytic Degradation Rates
| Halogen Derivative | Relative Rate (Acidic) | Relative Rate (Basic) | Primary Degradation Pathway |
| α-Chloroacetanilide | Slow | Moderate | Amide hydrolysis, SN2 at α-carbon |
| α-Bromoacetanilide | Moderate | Fast | SN2 at α-carbon, Amide hydrolysis |
| α-Iodoacetanilide | Fast | Very Fast | SN2 at α-carbon, Amide hydrolysis |
Oxidative Stability
Oxidative degradation can be initiated by various oxidizing agents, with hydrogen peroxide being a common choice in forced degradation studies.[2] While the acetanilide core is relatively stable to oxidation, the presence of certain substituents on the phenyl ring could influence susceptibility. For the alpha-haloacetanilide series, the primary site of oxidative attack is less defined without specific experimental data. However, radical-mediated reactions could be influenced by the halogen.
Photostability
Photodegradation is initiated by the absorption of UV or visible light, which can lead to the homolytic cleavage of the C-X bond to form radical intermediates. The energy required for this cleavage is inversely proportional to the bond strength. Therefore, the weaker C-I bond in alpha-iodoacetanilides is expected to be the most susceptible to photolysis.
Expected Stability Trend (Photolysis): Chloro > Bromo > Iodo
Thermal Stability
Thermal degradation involves the breakdown of a molecule at elevated temperatures. The weakest bond in the molecule is typically the first to break. In the case of alpha-haloacetanilides, the C-X bond is the most likely point of initial thermal decomposition.
Expected Stability Trend (Thermal): Chloro > Bromo > Iodo
Experimental Protocols for Comparative Stability Assessment
To provide a framework for the direct comparison of alpha-haloacetanilide stability, the following detailed protocols for forced degradation studies are provided. These protocols are designed to induce a target degradation of 5-20%, which is generally sufficient to identify degradation products and compare stability without complete decomposition of the parent compound.[1]
General Materials and Analytical Method
-
Test Compounds: α-Chloroacetanilide, α-Bromoacetanilide, α-Iodoacetanilide
-
Reagents: Hydrochloric acid (1 M), Sodium hydroxide (1 M), Hydrogen peroxide (30%), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Analytical Method: A stability-indicating UPLC-MS method is recommended for the separation and identification of the parent compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from its degradation products.
-
Detection: PDA/UV detector and a mass spectrometer (ESI+)
-
Forced Degradation Protocols
For each condition, prepare a solution of each alpha-haloacetanilide in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
Protocol 1: Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
Analyze by UPLC-MS.
Protocol 2: Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
Analyze by UPLC-MS.
Protocol 3: Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
Analyze by UPLC-MS.
Protocol 4: Photostability
-
Expose a solution of the test compound in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots at appropriate time intervals.
-
Analyze by UPLC-MS.
Protocol 5: Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at a temperature below the melting point (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent.
-
Analyze by UPLC-MS.
Visualization of Experimental Workflow and Degradation Pathway
Diagram 1: Experimental Workflow for Comparative Stability Study
Caption: Workflow for the comparative stability study of alpha-haloacetanilides.
Diagram 2: Representative Degradation Pathway (Basic Hydrolysis)
Caption: Potential degradation pathways for alpha-haloacetanilides under basic hydrolysis.
Conclusion and Recommendations
The stability of alpha-haloacetanilides is intrinsically linked to the nature of the carbon-halogen bond. The presented evidence and established chemical principles strongly suggest that the stability follows the order: alpha-chloroacetanilide > alpha-bromoacetanilide > alpha-iodoacetanilide . This trend is anticipated to hold true across hydrolytic, photolytic, and thermal stress conditions.
For researchers and drug development professionals, this comparative guide underscores the importance of selecting the appropriate alpha-haloacetanilide derivative based on the anticipated reaction conditions and storage requirements. While the higher reactivity of bromo- and iodo- derivatives can be advantageous in synthesis, their reduced stability necessitates more stringent handling and storage protocols to prevent the formation of impurities. The experimental protocols provided herein offer a robust framework for conducting in-house comparative stability studies to generate data specific to the molecules and conditions of interest.
References
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-47.
- Ahuja, S., & Scypinski, S. (Eds.). (2011). Handbook of modern pharmaceutical analysis. Academic press.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Veeprho. (2020, July 13). Analytical Method Development – Forced Degradation Study. Retrieved from [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-iodo-N-(3-methoxyphenyl)acetamide in Proteomic Studies
For researchers leveraging chemical probes to explore the proteome, ensuring the specificity of these tools is paramount. The cysteine-reactive probe, 2-iodo-N-(3-methoxyphenyl)acetamide, offers a valuable means to interrogate protein function and identify potential drug targets. However, like all electrophilic probes, its utility is directly tied to understanding its on-target and, more critically, its off-target interactions within the complex cellular environment.
This guide provides an in-depth comparison of methodologies to assess the off-target profile of 2-iodo-N-(3-methoxyphenyl)acetamide. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Probe: Understanding 2-iodo-N-(3-methoxyphenyl)acetamide
2-iodo-N-(3-methoxyphenyl)acetamide belongs to the haloacetamide class of cysteine-reactive probes[1]. Its mechanism of action relies on the high nucleophilicity of the cysteine thiol group, which attacks the electrophilic carbon atom bearing the iodine, resulting in a stable thioether bond via an SN2 reaction[2]. The methoxyphenyl group modifies the compound's physicochemical properties, such as solubility and steric profile, potentially influencing its interaction with target proteins compared to its parent compound, iodoacetamide (IAA).
Diagram 1: Covalent Modification of Cysteine
Caption: Mechanism of cysteine alkylation by 2-iodo-N-(3-methoxyphenyl)acetamide.
A Comparative Overview of Cysteine-Reactive Probes
To properly assess 2-iodo-N-(3-methoxyphenyl)acetamide, it is crucial to understand its properties in the context of other commonly used cysteine-reactive probes. Iodoacetamide (IAA) is often considered the "gold standard" but is known for its relative instability and potential for cross-reactivity[4]. N-ethylmaleimide (NEM) offers an alternative reaction mechanism but can be less specific at alkaline pH[2].
| Probe | Reaction Mechanism | Relative Reactivity | pH Dependence | Known Off-Target Reactivities | Advantages | Disadvantages |
| 2-iodo-N-(3-methoxyphenyl)acetamide | SN2 Nucleophilic Substitution[2] | Moderate to High | More reactive at pH > 7.5 | Lysine, Histidine (lower propensity than NEM) | Potentially altered cell permeability and target specificity due to methoxyphenyl group. | Off-target profile is not as extensively characterized as IAA or NEM. |
| Iodoacetamide (IAA) | SN2 Nucleophilic Substitution[2][5] | Moderate to High | More reactive at pH > 7.5 | Lysine, potential for mimicking ubiquitination sites[4]. | Widely used, well-characterized. | Relatively unstable in aqueous buffers[4]. |
| N-Ethylmaleimide (NEM) | Michael Addition[2] | High | Less pH-dependent than IAA, but side reactions increase at alkaline pH[2]. | Lysine, Histidine (at alkaline pH)[2]. | Fast reaction kinetics[2]. | Can be less specific than iodo-derivatives[2]. |
Experimental Strategies for Off-Target Profiling
The most robust method for identifying off-target interactions is competitive activity-based protein profiling (ABPP). This technique allows for the direct assessment of target engagement in a complex biological system by measuring the ability of the test compound to compete with a broad-spectrum, reporter-tagged probe for cysteine binding sites[6].
Diagram 2: Competitive ABPP Workflow for Off-Target Profiling
Caption: A logical flowchart for processing proteomic data to identify off-targets.
Example Data Interpretation:
The following table presents hypothetical data from a competitive ABPP experiment to illustrate the identification of potential off-targets.
| Protein ID | Cysteine Site | Fold Change (Treated/Control) | p-value | Annotation |
| P04637 | Cys124 | 0.15 | 0.001 | Known Target: Engaged as expected. |
| P62258 | Cys179 | 0.21 | 0.005 | Potential Off-Target: Significantly competed. |
| Q06830 | Cys244 | 0.25 | 0.008 | Potential Off-Target: Significantly competed. |
| P08670 | Cys34 | 0.89 | 0.450 | Non-Target: No significant engagement. |
The Importance of Orthogonal Validation
Quantitative proteomics provides a powerful screening method, but it is not definitive proof of a direct interaction. Unexpected findings from a screen should always be validated using orthogonal methods to confirm the off-target effect and rule out indirect consequences of engaging the primary target.[7][8]
Recommended validation strategies include:
-
Cellular Thermal Shift Assay (CETSA): Measures changes in protein thermal stability upon ligand binding.[9]
-
Target Knockdown/Knockout: Using siRNA or CRISPR to remove the potential off-target protein can help determine if the observed phenotype is dependent on it.[8]
By employing these rigorous, multi-faceted approaches, researchers can confidently characterize the selectivity profile of 2-iodo-N-(3-methoxyphenyl)acetamide, ensuring that the biological insights derived from its use are both accurate and reliable.
References
-
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An, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 11(11), 3098-3106. [Link]
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Mastering Chemical Disposal: A Guide to 2-iodo-N-(3-methoxyphenyl)acetamide
For the diligent researcher navigating the complexities of drug development, the proper handling and disposal of chemical reagents is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-iodo-N-(3-methoxyphenyl)acetamide, a halogenated organic compound. By understanding the chemical's inherent properties and the regulatory landscape governing its disposal, you can ensure a safe and compliant laboratory environment.
The Criticality of Proper Disposal: Understanding the Hazard Profile
The presence of a carbon-halogen bond classifies 2-iodo-N-(3-methoxyphenyl)acetamide as a halogenated organic compound.[3][4] These compounds are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. The U.S. Environmental Protection Agency (EPA) has established specific guidelines for the management of hazardous wastes containing halogenated organic compounds.[3][4][5]
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Based on data for similar compounds, it is presumed to be harmful or toxic if swallowed.[2] | Ingestion |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[1] | Dermal |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1] | Ocular |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | Dermal |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[2] | Improper disposal |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 2-iodo-N-(3-methoxyphenyl)acetamide. This procedure is designed to minimize risk to personnel and the environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Engineering Controls: Always handle 2-iodo-N-(3-methoxyphenyl)acetamide in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[7]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
II. Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 2-iodo-N-(3-methoxyphenyl)acetamide waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-iodo-N-(3-methoxyphenyl)acetamide".[9] Do not use abbreviations or chemical formulas.[9]
-
No Mixing: Do not mix 2-iodo-N-(3-methoxyphenyl)acetamide waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[9]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid 2-iodo-N-(3-methoxyphenyl)acetamide directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into direct contact with the chemical should also be disposed of in the same hazardous waste container.
-
Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container for halogenated organic compounds.
-
III. Storage of Hazardous Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container tightly closed at all times, except when adding waste.[9]
IV. Final Disposal
-
Licensed Disposal Company: The final disposal of 2-iodo-N-(3-methoxyphenyl)acetamide must be handled by a licensed professional waste disposal company.[8][10][11] These companies are equipped to handle and treat hazardous chemical waste in accordance with federal, state, and local regulations.
-
Incineration: A common and effective method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen iodide.[5][11]
-
Do Not Dispose Down the Drain: Under no circumstances should 2-iodo-N-(3-methoxyphenyl)acetamide or its solutions be disposed of down the sink.[8][9] This can lead to environmental contamination and may be a violation of regulations.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 2-iodo-N-(3-methoxyphenyl)acetamide.
References
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AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: N-Isopropyl-2-(3-methoxyphenyl)acetamide. Retrieved from [Link]
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Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]
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UBPBio. (2020, April 22). Material Safety Data Sheet: 2-Iodoacetamide. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Iodoacetamide, 98%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28668, 2-Iodo-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Thermo Fisher Scientific. (2014, December 1). Safety Data Sheet: 4'-Methoxyacetanilide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Bio-Rad Laboratories. (2008, October 28). Material Safety Data Sheet: Iodoacetamide. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-iodo-N-(3-methoxyphenyl)acetamide
As researchers and scientists, our work with novel chemical compounds is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 2-iodo-N-(3-methoxyphenyl)acetamide (CAS No. 17641-09-7), a compound whose structural similarity to other iodoacetamides warrants a high degree of caution.[1] Iodoacetamides are a class of alkylating agents known for their potential to cause skin, eye, and respiratory irritation, as well as allergic reactions.[2][3][4]
This document moves beyond a simple checklist, offering a procedural framework and the scientific rationale behind each recommendation to ensure a culture of safety and experimental integrity in your laboratory.
Hazard Profile and Scientific Rationale
2-iodo-N-(3-methoxyphenyl)acetamide is classified as a hazardous substance. While specific toxicity data for this exact compound is limited, the well-documented hazards of the iodoacetamide class provide a strong basis for our safety protocols.[2][3][5]
Primary Hazards:
-
Acute Toxicity (Oral): Iodoacetamides are considered toxic if swallowed.[2][3]
-
Skin Irritation and Sensitization: These compounds can cause skin irritation and may lead to an allergic skin reaction upon contact.[2][4] The alkylating nature of the iodoacetyl group means it can react with biological macromolecules, such as proteins in the skin, triggering an immune response.
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[2][3]
-
Respiratory Irritation and Sensitization: Inhalation of dust or aerosols may cause respiratory tract irritation and could lead to allergy or asthma-like symptoms.[2][3][4]
Given these risks, all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to protect against all potential routes of exposure. The selection of PPE is not merely a suggestion but a critical control measure dictated by the compound's chemical reactivity.
| Task / Operation | Engineering Controls | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Certified Chemical Fume Hood | Double Nitrile Gloves, Lab Coat | Safety Goggles | Engineering control is primary |
| Solution Preparation & Transfer | Certified Chemical Fume Hood | Double Nitrile Gloves, Lab Coat | Safety Goggles & Face Shield | Engineering control is primary |
| Spill Cleanup | N/A (during spill) | Heavy-duty Nitrile or Butyl Rubber Gloves, Lab Coat/Apron | Safety Goggles & Face Shield | Air-purifying respirator with appropriate cartridge (if outside fume hood) |
Causality Behind PPE Choices:
-
Engineering Control (Chemical Fume Hood): This is your most crucial piece of safety equipment.[6] It provides primary containment to prevent inhalation of the fine powder and protects against splashes during solution handling.[6] All manipulations of 2-iodo-N-(3-methoxyphenyl)acetamide, from weighing to dissolution, must occur within a properly functioning and certified fume hood.[7]
-
Dermal Protection (Gloves & Lab Coat):
-
Eye and Face Protection:
Operational Workflow: From Bench to Waste
A self-validating protocol ensures safety at every step. The following workflow is designed to minimize risk from the moment the compound is retrieved to its final disposal.
Caption: Safe handling workflow for 2-iodo-N-(3-methoxyphenyl)acetamide.
Step-by-Step Methodology:
-
Preparation:
-
Before beginning, review the Safety Data Sheet (SDS).
-
Don all required PPE: a lab coat, two pairs of nitrile gloves, and chemical splash goggles.[10]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Handling (Inside Fume Hood):
-
When weighing the solid, use a spatula and a weigh boat to avoid generating dust. Do not pour the powder directly.[2]
-
To dissolve, add the solid 2-iodo-N-(3-methoxyphenyl)acetamide to the solvent in your reaction vessel. Never add solvent to the bulk solid.
-
Keep the container sealed when not in use.[2]
-
-
Post-Handling & Decontamination:
-
Wipe down all surfaces inside the fume hood where the compound was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by a general-purpose cleaner.
-
All disposable materials (gloves, weigh boats, pipette tips) that contacted the compound are considered contaminated solid waste.
-
Spill and Exposure Management
Minor Spill (Solid, inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with a dry absorbent material like vermiculite or sand to prevent aerosolization.[2]
-
Carefully sweep the material into a designated, labeled container for hazardous solid waste.[2]
-
Decontaminate the area as described above.
Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, using an eyewash station. Seek immediate medical attention.[5][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
Waste Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations. All waste streams must be handled with precision.
-
Solid Waste: All contaminated disposables (gloves, paper towels, weigh boats) must be collected in a clearly labeled, sealed container designated for "Hazardous Solid Waste containing 2-iodo-N-(3-methoxyphenyl)acetamide."
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste." Never mix with non-halogenated waste streams.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[12] Puncture empty containers to prevent reuse.[2][12]
By integrating these scientifically-grounded procedures into your daily laboratory operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.
References
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PubChem. (n.d.). 2-Iodo-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Cuffari, B. (2020, January 22). The Equipment Every Laboratory Needs to Keep Employees Safe. AZoM. Retrieved from [Link]
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AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: N-Isopropyl-2-(3-methoxyphenyl)acetamide. Retrieved from [Link]
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University of Nevada, Reno | Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Dartmouth College | Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]
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Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
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EMD Millipore. (2008, October 28). Material Safety Data Sheet: Iodoacetamide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
